Product packaging for NS5806(Cat. No.:CAS No. 426834-69-7)

NS5806

Katalognummer: B1680101
CAS-Nummer: 426834-69-7
Molekulargewicht: 574.07 g/mol
InChI-Schlüssel: UZWJWROOLOOCPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

NS 5806 is an activator of the calcium-independent transient outward potassium current (Ito). It increases Kv4.3-mediated Ito current amplitudes (EC50 = 5.3 µM), as well as slows Ito current decay in a manner dependent on potassium channel interaction protein 2 (KChIP2), in CHO-K1 cells expressing human Kv4.3. NS 5806 increases Ito currents in isolated rabbit ventricular myocytes (EC50 = 1.6 µM). It reverses rapid pacing-induced decreases in Ito current recovery and restores the spike-and-dome morphology of the epicardial action potential in ventricular wedge preparations isolated from a dog heart in a model of heart failure.>KV4.3 channel activator, mediating the transient outward K+ current (Ito) and increasing IKv4.3 peak current amplitude in CHO-K1 cells expressing KV4.3 and KChIP2>NS-5806 is a KV4.3 channel activator. It acts by mediating the transient outward K+ current (Ito) and increasing IKv4.3 peak current amplitude in CHO-K1 cells expressing KV4.3 and KChIP2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8Br2F6N6O B1680101 NS5806 CAS No. 426834-69-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2F6N6O/c17-8-4-10(13-27-29-30-28-13)12(11(18)5-8)26-14(31)25-9-2-6(15(19,20)21)1-7(3-9)16(22,23)24/h1-5H,(H2,25,26,31)(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWJWROOLOOCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2Br)Br)C3=NNN=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2F6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469888
Record name MolPort-023-277-083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426834-69-7
Record name MolPort-023-277-083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NS5806
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Complex Mechanism of Action of NS5806: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS5806 is a small molecule modulator of voltage-gated potassium channels with a complex and highly context-dependent mechanism of action. Primarily targeting the Kv4 family of channels, which underlie the transient outward potassium current (Ito), its effects are critically dictated by the auxiliary subunits co-assembled with the principal channel pore. This guide provides a detailed technical overview of the molecular interactions and functional consequences of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism: A Tale of Two Subunits

The primary molecular target of this compound is the Kv4 family of voltage-gated potassium channels, specifically Kv4.2 and Kv4.3. However, the pharmacological effect of this compound is not determined by the Kv4 subunit alone but is critically dependent on the presence and identity of auxiliary proteins, most notably the Potassium Channel Interacting Proteins (KChIPs) and Dipeptidyl Peptidase-like Proteins (DPPs).

In the presence of KChIP2, this compound acts as a channel activator . It increases the peak current amplitude of Kv4.3/KChIP2 channels and significantly slows the decay of both Kv4.2 and Kv4.3 currents[1][2]. This potentiation of the transient outward current (Ito) is the hallmark of this compound's action in certain cellular and species contexts.

Conversely, when the Kv4/KChIP2 complex is further associated with the long isoform of DPP6 (DPP6-L), the effect of this compound is reversed, leading to channel inhibition . In this ternary complex, this compound suppresses the current and accelerates inactivation[3][4]. This explains the observed species-specific effects, such as potentiation of Ito in canine cardiomyocytes (low DPP6-L expression) and inhibition in mouse and human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) where DPP6-L is dominantly expressed[3][4].

This compound has also been shown to inhibit Kv1.4-mediated currents, an effect that is independent of the presence of KChIP2[1].

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity across various experimental systems.

ParameterChannel/CurrentCell TypeValueReference
EC50 Kv4.3/KChIP2 Peak Current IncreaseCHO-K1 cells5.3 µM[1][5]
EC50 Kv4.3/KChIP2/DPP6 Inactivation SlowingCHO-K1 cells25.4 µM[5]
EC50 Rabbit Ventricular and Atrial Ito StimulationRabbit Cardiomyocytes1.6 nM[5]
IC50 Canine Transient Outward K+ Current (Ito) InhibitionCanine Cardiomyocytes40.7 nM[5]
Kd This compound binding to Ca2+-bound KChIP3In vitro2-5 µM[6]
Kd KChIP3 (apo-state) and Kv4.3 N-terminusIn vitro70 ± 3 µM[6]
Kd KChIP3 (Ca2+-bound) and Kv4.3 N-terminusIn vitro2.7 ± 0.1 µM[6]
Kd KChIP3 and Kv4.3 N-terminus with this compoundIn vitro1.9 ± 0.1 µM[6]

Signaling Pathways and Molecular Interactions

The interaction of this compound with the Kv4 channel complex is a multi-step process involving direct binding to the KChIP auxiliary subunit, which in turn modulates the interaction between KChIP and the Kv4 channel.

Direct Binding to KChIP

This compound directly binds to a hydrophobic site on the C-terminus of KChIP3 (and presumably other KChIP isoforms like KChIP2)[6]. This binding is calcium-dependent and enhances the affinity between KChIP3 and the N-terminus of the Kv4.3 channel[6]. This strengthened interaction is thought to underlie the observed modulation of channel gating.

cluster_0 Molecular Interaction Cascade This compound This compound KChIP KChIP (e.g., KChIP2/3) This compound->KChIP Binds to C-terminus (Ca2+-dependent) Kv4 Kv4 Channel (N-terminus) KChIP->Kv4 Increased Affinity Channel_Gating Altered Channel Gating (Slower Inactivation) Kv4->Channel_Gating Modulates

Caption: Molecular interaction cascade of this compound with the Kv4/KChIP complex.

The Influence of DPP6-L

The presence of the DPP6-L subunit introduces a critical regulatory layer. While the precise mechanism is still under investigation, molecular docking simulations suggest that DPP6-L may associate with KChIP2 subunits[3][4]. This interaction likely alters the conformation of the channel complex in such a way that this compound binding to KChIP2 now leads to an inhibitory rather than a potentiating effect.

cluster_1 Modulatory Effect of DPP6-L cluster_potentiation Potentiation cluster_inhibition Inhibition NS5806_p This compound Kv4_KChIP Kv4 + KChIP2 NS5806_p->Kv4_KChIP Potentiation Increased I_to Kv4_KChIP->Potentiation NS5806_i This compound Kv4_KChIP_DPP6L Kv4 + KChIP2 + DPP6-L NS5806_i->Kv4_KChIP_DPP6L Inhibition Decreased I_to Kv4_KChIP_DPP6L->Inhibition

Caption: Opposing effects of this compound are dependent on the presence of DPP6-L.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are generalized protocols for the key assays employed.

Heterologous Expression and Electrophysiology

Objective: To assess the effect of this compound on specific Kv4 channel complexes.

Methodology:

  • Cell Culture and Transfection: HEK293 or CHO-K1 cells are cultured under standard conditions. Cells are then transiently transfected with plasmids encoding the desired combination of ion channel subunits (e.g., Kv4.3, KChIP2, DPP6-L). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • Pipette Solution (Internal): Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.

    • Bath Solution (External): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Voltage Protocol: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit potassium currents.

  • Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted into the external solution to the desired final concentrations. The drug is applied to the cells via a perfusion system.

  • Data Analysis: Current amplitude, decay kinetics (τ), and other parameters are measured before and after drug application. Dose-response curves are generated to determine EC50 or IC50 values.

cluster_workflow Electrophysiology Workflow Transfection Cell Transfection (e.g., HEK293 with Kv4.3, KChIP2) PatchClamp Whole-Cell Patch-Clamp Transfection->PatchClamp VoltageProtocol Apply Voltage Protocol (e.g., -80mV to +40mV) PatchClamp->VoltageProtocol RecordBaseline Record Baseline Current VoltageProtocol->RecordBaseline Applythis compound Apply this compound RecordBaseline->Applythis compound RecordDrugEffect Record Current with Drug Applythis compound->RecordDrugEffect Analysis Data Analysis (Amplitude, Kinetics, EC50) RecordDrugEffect->Analysis

Caption: Generalized workflow for heterologous expression and electrophysiology.

Native Cardiomyocyte Isolation and Ito Measurement

Objective: To study the effect of this compound on the native transient outward current (Ito) in cardiac cells.

Methodology:

  • Cell Isolation: Ventricular myocytes are isolated from animal hearts (e.g., canine, mouse) by enzymatic digestion using collagenase and protease.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is used as described above. Specific voltage protocols are employed to isolate Ito from other overlapping currents. This may involve using specific ion channel blockers (e.g., nifedipine to block L-type Ca2+ channels) and specific voltage pre-pulses to inactivate other channels.

  • Drug Application and Data Analysis: Similar to the protocol for heterologous expression systems.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity of this compound to KChIP.

Methodology:

  • Protein Purification: Recombinant KChIP3 protein is expressed and purified.

  • ITC Experiment: A solution of this compound is titrated into a solution containing the purified KChIP3 protein in a microcalorimeter.

  • Data Analysis: The heat released or absorbed during the binding reaction is measured. This data is then used to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

Conclusion

The mechanism of action of this compound is a prime example of the complexity of ion channel pharmacology, where the presence of auxiliary subunits can fundamentally alter the effect of a small molecule from activation to inhibition. Its activity is contingent on a direct, calcium-dependent interaction with KChIP proteins, which in turn modulates the gating of the associated Kv4 channel. The presence of DPP6-L acts as a molecular switch, reversing the functional outcome. This detailed understanding is crucial for the rational design of more specific and effective Ito modulators for therapeutic applications in cardiovascular and neurological diseases.

References

An In-depth Technical Guide to the Function of NS5806

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS5806 is a potent and selective modulator of the voltage-gated potassium channel Kv4 complex, which is responsible for the transient outward potassium current (Ito). This current plays a critical role in the repolarization phase of the action potential in various excitable cells, including cardiomyocytes and neurons. The function of this compound is uniquely dependent on the auxiliary subunit composition of the Kv4 channel complex, acting as an activator in the presence of KChIP2 and potentially as an inhibitor when the long isoform of DPP6 (DPP6-L) is also present. This guide provides a comprehensive overview of the molecular function of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Core Function and Mechanism of Action

This compound directly modulates the gating properties of Kv4 channels, primarily Kv4.2 and Kv4.3, the pore-forming α-subunits that conduct the Ito. Its effects are contingent on the presence of cytosolic (KChIP) and transmembrane (DPP) auxiliary subunits.

1.1. Activation of Kv4/KChIP2 Complexes

In the presence of the potassium channel interacting protein 2 (KChIP2), this compound functions as a channel activator. It increases the peak current amplitude and significantly slows the decay (inactivation) of Kv4.2 and Kv4.3 currents. Mechanistically, this compound binds to a hydrophobic site on the C-terminus of KChIP3 (which shares high homology with KChIP2) in a calcium-dependent manner.[1] This binding enhances the affinity between KChIP3 and the N-terminus of the Kv4.3 channel, thereby stabilizing the open state and slowing the inactivation process.[1]

1.2. Inhibition of Kv4/KChIP2/DPP6-L Complexes

The functional outcome of this compound modulation is altered by the presence of the dipeptidyl peptidase-like protein 6, specifically its long isoform (DPP6-L). When Kv4.2 or Kv4.3 channels are complexed with both KChIP2 and DPP6-L, this compound can act as an inhibitor, suppressing the current and accelerating inactivation.[2] This differential effect is attributed to the varied expression of DPP6-L across different species and tissues, explaining the species-specific responses to this compound. For instance, in canine cardiomyocytes where DPP6-L expression is low, this compound potentiates Ito. Conversely, in mouse and human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with dominant DPP6-L expression, this compound inhibits Ito.[2][3]

1.3. Other Effects

This compound has been shown to inhibit Kv1.4-mediated currents independently of KChIP2. However, it does not significantly affect other potassium channels such as Kv7.1, Kv11.1 (hERG), or Kir2.[4]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from various electrophysiological studies.

Table 1: Potency and Efficacy of this compound

ParameterChannel/PreparationValueReference(s)
EC50 (Peak Current)Kv4.3/KChIP2 in CHO-K1 cells5.3 ± 1.5 µM[4]
EC50 (Inactivation τ)Kv4.3/KChIP2/DPP6 in CHO-K1 cells25.4 µM[5]
Kd (this compound to KChIP3)Ca2+-bound form2-5 µM[1]
Kd (KChIP3 to Kv4.3 N-terminus)Apo-state70 ± 3 µM[1]
Kd (KChIP3 to Kv4.3 N-terminus)Ca2+-bound2.7 ± 0.1 µM[1]
Kd (KChIP3 to Kv4.3 N-terminus)With this compound1.9 ± 0.1 µM[1]

Table 2: Effects of this compound on Current Density and Inactivation

Cell Type/ChannelThis compound ConcentrationEffect on Peak CurrentEffect on InactivationReference(s)
Kv4.3/KChIP2 in CHO-K1 cells10 µM35% increaseMarked slowing (τ from 7.0 to 10.2 ms)[6]
Kv4.3/KChIP2/DPP6 in CHO-K1 cells10 µM65% increaseSlowed[5]
Canine Epicardial Myocytes10 µM80% increaseSlowed (Total charge increased to 227% of control)[6]
Canine Midmyocardial Myocytes10 µM82% increaseSlowed (Total charge increased to 192% of control)[6]
Canine Endocardial Myocytes10 µM16% increaseSlowed (Total charge increased to 83% of control)[6]
Mouse Ventricular Myocytes0.1-30 µMConcentration-dependent inhibitionAccelerated[2]
hiPSC-CMs0.1-30 µMConcentration-dependent inhibitionAccelerated[2]
Rabbit Ventricular Myocytes10-100 nMProlonged APD by 16.8%[7][8]

Experimental Protocols

The primary method for characterizing the function of this compound is the whole-cell patch-clamp technique. This allows for the direct measurement of ion channel currents in various cell types, including isolated primary cardiomyocytes and heterologous expression systems like CHO-K1 and HEK293 cells.

3.1. Cell Preparation

  • Heterologous Expression: CHO-K1 or HEK293 cells are transiently transfected with plasmids encoding the desired Kv4 α-subunit (e.g., Kv4.3) and auxiliary subunits (e.g., KChIP2, DPP6).

  • Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine, mouse, rabbit) using standard protocols involving collagenase and protease digestion.

3.2. Electrophysiological Recordings

  • Configuration: Whole-cell voltage-clamp configuration is established using a patch-clamp amplifier.

  • Solutions:

    • External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.[9][10]

    • Internal (Pipette) Solution: A common composition includes (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH.[10]

  • Voltage Protocols:

    • Activation: To measure the peak current, cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to a range of test potentials (e.g., -40 to +60 mV) for a duration sufficient to elicit the peak current (e.g., 500 ms).

    • Inactivation Kinetics: The decay of the current during a sustained depolarizing pulse is fitted with one or two exponential functions to determine the time constants (τ) of inactivation.

    • Steady-State Inactivation: A two-pulse protocol is used. A conditioning prepulse to various potentials is applied, followed by a test pulse to a fixed potential (e.g., +40 mV) to determine the fraction of available channels.

3.3. Data Analysis

Currents are recorded and analyzed using specialized software. Parameters such as peak current density (pA/pF), time constants of inactivation (τ), and the voltage-dependence of activation and inactivation are determined and compared before and after the application of this compound.

Mandatory Visualization

4.1. Signaling Pathways and Experimental Workflows

NS5806_Activation_Mechanism cluster_channel Kv4.3 Channel Complex Kv4_3 Kv4.3 (α-subunit) KChIP2 KChIP2 (β-subunit) Kv4_3->KChIP2 N-terminus interaction Ito_out Increased Ito (Slower Inactivation) Kv4_3->Ito_out Conducts K+ ions KChIP2->Kv4_3 Stabilizes Open State This compound This compound This compound->KChIP2 Binds to C-terminus

Caption: this compound activation of the Kv4.3/KChIP2 channel complex.

NS5806_Inhibition_Mechanism cluster_channel Kv4.3 Channel Complex with DPP6-L Kv4_3 Kv4.3 KChIP2 KChIP2 Kv4_3->KChIP2 DPP6_L DPP6-L Kv4_3->DPP6_L Ito_out Decreased Ito (Faster Inactivation) Kv4_3->Ito_out Conducts K+ ions KChIP2->DPP6_L Potential Interaction DPP6_L->Kv4_3 Promotes Inactivation This compound This compound This compound->DPP6_L Altered Binding Site?

Caption: Postulated inhibitory mechanism of this compound on the Kv4.3/KChIP2/DPP6-L complex.

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., Transfection or Isolation) start->cell_prep patch_clamp Whole-Cell Patch Clamp cell_prep->patch_clamp control_rec Record Baseline Current (Control) patch_clamp->control_rec ns5806_app Apply this compound control_rec->ns5806_app exp_rec Record Current with this compound ns5806_app->exp_rec analysis Data Analysis (Peak Current, Inactivation Kinetics) exp_rec->analysis end End analysis->end

Caption: General experimental workflow for studying this compound effects.

References

NS5806 as a Kv4.3 Channel Activator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated potassium channel Kv4.3, a key component of the transient outward potassium current (Ito), plays a critical role in the repolarization of the cardiac action potential and neuronal excitability.[1][2] Dysregulation of Kv4.3 function is implicated in various cardiovascular diseases, including cardiac hypertrophy and arrhythmias, making it a compelling target for therapeutic intervention.[2][3] NS5806 has emerged as a significant pharmacological tool for studying Kv4.3, acting as a potent activator of the channel.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on Kv4.3 channel kinetics, and its utility in various experimental models. The document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in the field.

Introduction to this compound and Kv4.3

The Kv4.3 channel, encoded by the KCND3 gene, is a member of the Shal-type family of voltage-gated potassium channels.[1][2] It is predominantly expressed in the heart and brain, where it contributes to the fast-inactivating component of the transient outward current (Ito).[1][3] This current is crucial for shaping the early phase of repolarization of the action potential, thereby influencing heart rate, contractility, and neuronal firing patterns.[2][6] The functional Kv4.3 channel is a tetrameric complex of α-subunits associated with auxiliary proteins, most notably the K+ Channel Interacting Proteins (KChIPs) and Dipeptidyl Peptidase-like Proteins (DPPs).[4][7] These auxiliary subunits significantly modulate the channel's trafficking, expression, and gating properties.[4][7]

This compound, with the chemical name N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea, is a small molecule that has been identified as an activator of Kv4.3 channels.[5] Its effects are multifaceted, including an increase in peak current amplitude and a significant slowing of the channel's inactivation kinetics.[4] Notably, the modulatory effects of this compound on Kv4.3 are critically dependent on the presence of the KChIP2 auxiliary subunit.[4] This dependence highlights the intricate allosteric regulation within the Kv4.3 channel complex and provides a unique avenue for dissecting the molecular composition and physiological role of native Ito channels.

Quantitative Data on this compound-Kv4.3 Interaction

The following tables summarize the key quantitative data regarding the effects of this compound on Kv4.3 channel function and its interactions with the channel complex.

Table 1: Electrophysiological Effects of this compound on Kv4 Channels

ParameterChannel ComplexCell TypeValueReference
EC50 (Peak Current) Kv4.3/KChIP2CHO-K15.3 ± 1.5 µM[4]
EC50 (Inactivation τ) Kv4.3/KChIP2CHO-K125.4 ± 1.1 µM[8]
Current Increase (+10 µM this compound) Kv4.3/KChIP2/DPP6CHO-K1~65%[8]
Effect on Ito (Epi) Canine Ventricular MyocytesNative80% increase at +40 mV[9]
Effect on Ito (Endo) Canine Ventricular MyocytesNative16% increase at +40 mV[9]
Effect on Ito Mouse Ventricular MyocytesNativeInhibition[7][10]
Effect on Ito hiPSC-CMsNativeInhibition[7][10]

Table 2: Binding Affinity of this compound and Kv4.3 Complex Components

Interacting MoleculesConditionKdReference
This compound and KChIP3Calcium-bound2-5 µM[11][12]
KChIP3 and Kv4.3 N-terminus (Site 1)apo-state70 ± 3 µM[12]
KChIP3 and Kv4.3 N-terminus (Site 1)Calcium-bound2.7 ± 0.1 µM[12]
KChIP3 and Kv4.3 N-terminus (Site 1) with this compoundapo- and Calcium-bound1.9 ± 0.1 µM[12]

Table 3: Effects of this compound on Action Potential Duration (APD)

Cell/Tissue TypeThis compound ConcentrationEffect on APDReference
Canine Ventricular Wedges (Epicardium)10 µMNo significant change in APD90[9]
Canine Ventricular Wedges (Endocardium)10 µMUnaffected[9]
Hypertrophic Mouse MyocardiumIn vivo administrationRestoration of prolonged APD[13]
Isolated Rabbit Heart45 µMProlongation of APD50 and APD80[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and Kv4.3 channels.

Whole-Cell Patch-Clamp Electrophysiology for Kv4.3 Currents

This protocol is adapted for recording Kv4.3 currents from transiently transfected HEK293 cells or isolated cardiomyocytes.

Solutions:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.[15][16]

  • Internal Solution (for K+ currents): 50 mM KCl, 10 mM NaCl, 60 mM K-Fluoride, 20 mM EGTA, and 10 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~285 mOsmol/L.[8]

  • Seal Enhancer Solution (optional): 80 mM NaCl, 3 KCl, 10 MgCl2, 35 CaCl2, and 10 Hepes (pH = 7.4, Osm = 298 mOsmol).[8]

Procedure:

  • Cell Preparation: Plate transiently transfected HEK293 cells or freshly isolated cardiomyocytes onto glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[15]

  • Recording:

    • Place the coverslip in the recording chamber and perfuse with the external solution at a rate of 1.5 mL/min.[15]

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration.

    • Set the amplifier to voltage-clamp mode.

  • Voltage-Clamp Protocol to Assess this compound Effect on Activation and Inactivation:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv4.3 currents.

    • To study inactivation, a two-pulse protocol can be used. A conditioning pulse to various potentials is followed by a test pulse to a fixed potential (e.g., +40 mV).[17]

    • Perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.

  • Data Analysis: Measure the peak outward current amplitude and fit the inactivation phase of the current with an exponential function to determine the time constant of inactivation (τ).

Transient Transfection of HEK293 Cells

This protocol describes the transient transfection of HEK293 cells with plasmids encoding Kv4.3 and its auxiliary subunits.

Materials:

  • HEK293 cells

  • Complete medium: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Opti-MEM

  • Transfection reagent (e.g., Lipofectamine, PEI)

  • Plasmids encoding Kv4.3, KChIP2, DPP6, and a reporter gene (e.g., GFP).

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.[10]

  • Complex Formation:

    • In tube A, dilute the plasmids (e.g., 1 µg of Kv4.3, 1 µg of KChIP2, and 0.5 µg of GFP) in Opti-MEM.

    • In tube B, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Add the contents of tube A to tube B and incubate for 20 minutes at room temperature to allow for complex formation.[10]

  • Transfection: Add the DNA-transfection reagent complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with experiments.[18]

Langendorff-Perfused Mouse Heart Preparation

This ex vivo model is used to study the effects of this compound on the global electrophysiology of the heart.

Solutions:

  • Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose. The solution should be gassed with 95% O2 / 5% CO2 and maintained at 37°C.

Procedure:

  • Animal Preparation: Anesthetize the mouse and administer heparin to prevent blood clotting.[6]

  • Heart Excision: Rapidly excise the heart and place it in ice-cold KHB.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus.

  • Perfusion: Start retrograde perfusion with oxygenated KHB at a constant pressure.

  • Electrophysiological Recording: Place electrodes on the surface of the heart to record a pseudo-ECG.

  • Drug Application: After a stabilization period, perfuse the heart with KHB containing this compound and record the changes in the ECG, such as the QT interval.[5]

Transverse Aortic Constriction (TAC) Mouse Model

This surgical procedure induces pressure overload-induced cardiac hypertrophy.

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse, intubate, and connect to a ventilator. Shave and sterilize the surgical area.[13][19]

  • Surgical Incision: Make a small incision at the suprasternal notch to expose the aortic arch.

  • Aortic Constriction: Place a suture around the transverse aorta between the innominate and left common carotid arteries. Tie the suture snugly around the aorta and a spacer (e.g., a 27-gauge needle).[12][19]

  • Spacer Removal and Closure: Remove the spacer to create a defined constriction and close the surgical incision.

  • Post-operative Care: Provide analgesics and monitor the animal's recovery.[13]

Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This in vitro model is used to study the cellular effects of this compound on cardiomyocyte hypertrophy.

Procedure:

  • Heart Isolation: Euthanize neonatal rat pups (1-3 days old) and excise the hearts.

  • Ventricle Dissection: Isolate the ventricles and mince the tissue into small fragments.

  • Enzymatic Digestion: Perform a series of digestions using trypsin and collagenase to dissociate the tissue into single cells.[4][9]

  • Cell Purification: Use a Percoll gradient to separate cardiomyocytes from other cell types, such as fibroblasts.[4]

  • Cell Plating: Plate the purified cardiomyocytes on fibronectin or laminin-coated culture dishes.[11]

  • Culture: Maintain the cells in a suitable culture medium, often supplemented with bromodeoxyuridine (BrdU) to inhibit fibroblast proliferation.

Western Blotting for Kv4.3 Protein Expression

This technique is used to quantify the expression levels of Kv4.3 protein in tissue or cell lysates.

Procedure:

  • Sample Preparation: Homogenize tissue samples or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for Kv4.3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of this compound and Kv4.3.

NS5806_Mechanism_of_Action cluster_channel Kv4.3 Channel Complex Kv4_3 Kv4.3 α-subunit Ito Increased I_to (Transient Outward K+ Current) Kv4_3->Ito Conducts KChIP2 KChIP2 KChIP2->Kv4_3 Modulates Gating DPP6 DPP6 (optional) This compound This compound This compound->KChIP2 Repolarization Altered Cardiac Repolarization Ito->Repolarization Contributes to

Caption: Mechanism of this compound action on the Kv4.3 channel complex.

Experimental_Workflow_Hypertrophy start Induce Cardiac Hypertrophy tac Transverse Aortic Constriction (TAC) in Mice start->tac nrvm Endothelin-1 Treatment of NRVMs start->nrvm treatment Administer this compound tac->treatment nrvm->treatment analysis Analyze Hypertrophic Markers treatment->analysis echo Echocardiography (in vivo) analysis->echo gene Gene Expression (ANP, BNP) analysis->gene protein Western Blot (Kv4.3 expression) analysis->protein apd Action Potential Duration Measurement analysis->apd

Caption: Workflow for studying the effect of this compound on cardiac hypertrophy.

Electrophysiology_Workflow start Prepare Cells for Recording transfection Transiently Transfect HEK293 Cells (Kv4.3, KChIP2, etc.) start->transfection isolation Isolate Cardiomyocytes start->isolation recording Whole-Cell Patch-Clamp transfection->recording isolation->recording control Record Baseline Kv4.3 Currents recording->control drug_app Apply this compound control->drug_app drug_rec Record Kv4.3 Currents with this compound drug_app->drug_rec analysis Data Analysis drug_rec->analysis peak Peak Current Amplitude analysis->peak inactivation Inactivation Kinetics (τ) analysis->inactivation

Caption: Workflow for electrophysiological characterization of this compound effects.

Conclusion

This compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of the Kv4.3 potassium channel. Its unique dependence on the KChIP2 auxiliary subunit provides a means to probe the molecular architecture of native Ito channels. The data and protocols presented in this technical guide offer a comprehensive resource for researchers investigating Kv4.3 function and for those in drug development targeting this important ion channel. The species-specific effects of this compound, potentiating Ito in canine hearts while inhibiting it in mice and human iPSC-derived cardiomyocytes, underscore the importance of considering the specific composition of the Kv4.3 channel complex in different experimental models.[7][10] Further research into the precise molecular interactions between this compound, KChIPs, and the Kv4.3 α-subunit will undoubtedly provide deeper insights into the allosteric modulation of this critical cardiac and neuronal ion channel.

References

The Molecular Target of NS5806: A Technical Guide to the Kv4 Channel Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS5806 is a potent modulator of the voltage-gated potassium channel Kv4, the primary subunit responsible for the transient outward potassium current (Ito) in cardiac and neuronal tissues. The activity of this compound is not uniform; its effects as either a potentiator or an inhibitor are critically dependent on the specific composition of the Kv4 channel's auxiliary subunits. This technical guide provides an in-depth analysis of the molecular target of this compound, detailing its mechanism of action, the quantitative effects on channel kinetics, and the experimental protocols necessary to study these interactions. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate this compound and similar compounds that target the Kv4 channel complex.

The Primary Molecular Target: The Kv4 Channel Complex

The principal molecular target of this compound is the Kv4 voltage-gated potassium channel complex. This complex is a tetramer of pore-forming α-subunits (typically Kv4.2 or Kv4.3 in cardiac and neuronal tissues) that associate with auxiliary cytoplasmic proteins known as K+ Channel Interacting Proteins (KChIPs) and transmembrane proteins like Dipeptidyl Peptidase-like Proteins (DPPs).[1][2] These auxiliary subunits are crucial in modulating the channel's biophysical properties and are the primary determinants of this compound's pharmacological effect.[1]

The Role of the KChIP2 Subunit

The presence of the KChIP2 subunit is a key determinant for the potentiating effect of this compound on Kv4 channels. In complexes containing Kv4.3 and KChIP2, this compound acts as an activator, leading to an increase in the peak current amplitude and a significant slowing of the current decay. Mechanistic studies have revealed that this compound binds to a hydrophobic site on the C-terminus of KChIP3 (a close homolog of KChIP2) in a calcium-dependent manner.[2][3] This binding enhances the affinity between KChIP and the N-terminus of the Kv4.3 α-subunit, thereby stabilizing the open state of the channel and slowing its inactivation.[2][3]

The Influence of the DPP6 Subunit

The functional outcome of this compound modulation can be dramatically altered by the presence of the DPP6 subunit, particularly the long isoform (DPP6-L).[1] When Kv4.3 is co-expressed with both KChIP2 and DPP6-L, this compound switches from a potentiator to an inhibitor, causing a suppression of the current and an acceleration of inactivation.[1] This suggests a complex interplay between the auxiliary subunits in dictating the pharmacological response to this compound. The differential expression of DPP6 isoforms across various species and tissues may explain the observed species-specific effects of the compound.[1] For instance, this compound potentiates Ito in canine cardiomyocytes, where DPP6-L expression is low, but inhibits Ito in mouse cardiomyocytes, which have dominant DPP6-L expression.[1]

Quantitative Effects of this compound on Kv4 Channel Function

The following tables summarize the quantitative data on the effects of this compound on various Kv4 channel complexes, as determined by electrophysiological studies.

Channel ComplexEffect of this compoundEC50 / IC50Reference
Kv4.3 + KChIP2Potentiation (increase in peak current)5.3 µM
Kv4.2 + KChIP2Potentiation (slowing of current decay)Not specified
Kv4.1Slowing of current decay (KChIP2 independent)Not specified[4]
Kv4.3 + KChIP2 + DPP6-LInhibition (decrease in peak current)Not specified[1]
Native Ito (canine ventricular myocytes)PotentiationNot specified[1]
Native Ito (mouse ventricular myocytes)Inhibition~10.9 µM[1]

Table 1: Summary of this compound Effects on Kv4 Channel Complexes.

Signaling Pathways and Molecular Interactions

The interaction of this compound with the Kv4 channel complex is a direct molecular modulation rather than a complex signaling cascade. The following diagrams illustrate the key molecular relationships.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kv4 Kv4 α-subunit (e.g., Kv4.3) DPP6 DPP6 KChIP2 KChIP2 Kv4->KChIP2 Binds to N-terminus KChIP2->DPP6 This compound This compound This compound->KChIP2 Binds to C-terminus

Figure 1: Molecular interactions within the Kv4 channel complex modulated by this compound.

This compound This compound KChIP2 KChIP2 This compound->KChIP2 Binds Kv4_N_Terminus Kv4 N-Terminus KChIP2->Kv4_N_Terminus Increased Affinity Channel_Gating Channel Gating (Slower Inactivation) Kv4_N_Terminus->Channel_Gating Modulates

Figure 2: Signaling pathway for this compound-mediated potentiation of Kv4/KChIP2 channels.

Experimental Protocols

The primary method for investigating the effects of this compound on Kv4 channels is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ionic currents across the cell membrane of a single cell expressing the channel of interest.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.

  • Transfection: Transiently transfect cells with plasmids encoding the desired Kv4 α-subunit and auxiliary subunits (e.g., Kv4.3, KChIP2, DPP6-L) using a lipid-based transfection reagent. A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp in voltage-clamp mode.

  • Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • Drug Application: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution and dilute to the final desired concentration in the external solution immediately before application. Perfuse the recording chamber with the drug-containing solution.

Voltage-Clamp Protocol to Elicit Ito
  • Holding Potential: Hold the cell membrane potential at -80 mV.

  • Pre-pulse: Apply a 500 ms pre-pulse to -40 mV to inactivate any remaining sodium channels and to isolate the transient component of the potassium current.

  • Test Pulse: From the holding potential, apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) for 500 ms to elicit the outward potassium currents.

  • Data Acquisition: Record the resulting currents at a sampling rate of at least 10 kHz and filter at 2-5 kHz.

cluster_workflow Experimental Workflow A HEK293 Cell Culture B Transfection with Kv4.3, KChIP2, +/- DPP6 plasmids A->B C Whole-Cell Patch Clamp B->C D Application of Voltage Protocol C->D E Record Baseline I_to D->E F Perfusion with this compound E->F G Record I_to in presence of this compound F->G H Data Analysis (Peak Current, Inactivation Kinetics) G->H

Figure 3: A typical experimental workflow for studying the effects of this compound.
Data Analysis

  • Peak Current: Measure the maximum outward current amplitude during the depolarizing test pulse.

  • Inactivation Kinetics: Fit the decay phase of the outward current with a single or double exponential function to determine the time constant(s) of inactivation (τ).

  • Dose-Response Curves: To determine EC50 or IC50 values, apply a range of this compound concentrations and plot the normalized current response against the logarithm of the concentration. Fit the data with the Hill equation.

Conclusion

This compound is a valuable pharmacological tool for probing the structure and function of the Kv4 potassium channel complex. Its intricate dependence on the auxiliary subunits KChIP2 and DPP6 for its modulatory activity highlights the complexity of ion channel pharmacology. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers aiming to investigate the molecular interactions of this compound and to discover novel modulators of this important class of ion channels. A thorough understanding of the molecular target and the factors that influence its modulation is essential for the development of targeted therapeutics for cardiac arrhythmias and neurological disorders where Ito plays a critical role.

References

The Role of NS5806 in Neuroscience: A Technical Guide to its Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS5806 is a phenylurea compound that has emerged as a significant modulator of voltage-gated potassium channel Kv4, the primary molecular correlate of the somatodendritic A-type potassium current (ISA) in neurons. This transient outward potassium current is a critical regulator of neuronal excitability, shaping the action potential waveform, influencing backpropagation of action potentials into dendrites, and modulating synaptic integration. The functional effects of this compound are complex and highly dependent on the auxiliary subunit composition of the Kv4 channel complex, particularly the Kv channel-interacting proteins (KChIPs) and dipeptidyl peptidase-like proteins (DPPs). This technical guide provides an in-depth overview of the core pharmacology of this compound in a neuroscience context, detailing its mechanism of action, presenting quantitative data on its effects, outlining relevant experimental protocols, and visualizing its impact on neuronal signaling pathways.

Introduction: The A-Type Current and its Modulation

The A-type potassium current (ISA) is a rapidly activating and inactivating current that plays a pivotal role in controlling the firing frequency of neurons and the integration of synaptic inputs.[1] By activating at subthreshold membrane potentials, ISA can delay the onset of action potentials and increase the threshold for their generation. In dendrites, ISA regulates the backpropagation of action potentials, a key process in synaptic plasticity. The primary channels underlying ISA in the central nervous system are formed by Kv4 α-subunits, predominantly Kv4.2 and Kv4.3. These α-subunits co-assemble with auxiliary proteins, including KChIPs and DPPs, which profoundly modify their trafficking, expression, and gating properties.[1] this compound has been identified as a modulator of these Kv4 channel complexes, offering a pharmacological tool to dissect the physiological roles of ISA and explore its therapeutic potential in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

Mechanism of Action of this compound

The primary molecular target of this compound is the Kv4 channel α-subunit. However, its modulatory effects are critically dependent on the presence and isoform of the auxiliary subunits KChIP and DPP.

2.1. The Ternary Kv4-KChIP-DPP Complex

In neurons, Kv4 channels typically exist as a ternary complex with KChIPs and DPPs.[2]

  • Kv4 α-subunits (e.g., Kv4.2, Kv4.3): Form the ion-conducting pore.

  • KChIPs (e.g., KChIP1-4): Intracellular calcium-binding proteins that interact with the N-terminus of Kv4 subunits. They generally increase current density, slow inactivation, and accelerate recovery from inactivation.[3]

  • DPPs (e.g., DPP6, DPP10): Transmembrane proteins that also associate with the Kv4 core. They typically accelerate both activation and inactivation kinetics.[2]

2.2. Subunit-Dependent Modulation by this compound

The effect of this compound on the Kv4 channel complex is not a simple activation or inhibition but rather a complex modulation that depends on the specific subunits present:

  • With KChIPs (in the absence of certain DPP isoforms): this compound generally potentiates the Kv4 current. It increases the peak current amplitude and significantly slows the rate of current inactivation.[4][5] This effect is dependent on a direct interaction between this compound and a hydrophobic site on the C-terminus of KChIPs (specifically demonstrated for KChIP3), which in turn stabilizes the interaction between KChIP and the Kv4 α-subunit.[6]

  • With KChIPs and DPP6-S: In recombinant systems expressing Kv4.2, KChIPs, and the short splice variant of DPP6 (DPP6-S), this compound potentiates the peak current amplitude and slows macroscopic inactivation.[7]

  • With KChIPs and DPP6-L: In contrast, when the long isoform of DPP6 (DPP6-L) is present, this compound can suppress the current and accelerate inactivation.[1] This highlights the critical role of DPP isoform expression in determining the pharmacological response to this compound in different neuronal populations.

  • Native Neuronal Channels: In cultured hippocampal neurons, where a heterogeneous population of Kv4 channel complexes exists, 20 µM this compound has been shown to reduce the overall amplitude of the ISA.[7] However, it also slows the decay kinetics and accelerates the recovery from inactivation, indicating a complex interplay of effects on different channel subtypes within the same neuron.[7]

The following diagram illustrates the molecular interactions at the Kv4 channel complex.

cluster_channel Kv4 Channel Complex cluster_modulator Modulation Kv4 Kv4 α-subunit (e.g., Kv4.2) KChIP KChIP (e.g., KChIP3) Kv4->KChIP N-terminus interaction DPP6 DPP6 Kv4->DPP6 Transmembrane interaction KChIP->Kv4 Stabilizes interaction DPP6->Kv4 Alters gating (isoform-dependent) This compound This compound This compound->KChIP Binds to hydrophobic site

Molecular interactions of this compound with the Kv4 channel complex.

Quantitative Data

The following tables summarize the quantitative effects of this compound on Kv4 channels from various experimental systems.

Table 1: Potency of this compound on Recombinant Kv4 Channels

Channel ComplexCell TypeEffectParameterValueReference
Kv4.3 + KChIP2CHO-K1Potentiation of peak currentEC505.3 ± 1.5 µM[4][5]
Kv4.3 + KChIP2CHO-K1Slowing of inactivationEC5025.4 ± 1.1 µM[8]
KChIP3-Binding affinityKd2-5 µM (in Ca2+-bound form)[6]

Table 2: Effects of this compound on Neuronal A-type Currents

PreparationConcentrationEffect on AmplitudeEffect on KineticsReference
Cultured Hippocampal Neurons20 µMReducedSlowed decay, accelerated recovery from inactivation[7]

Impact on Neuronal Function

By modulating the ISA, this compound has significant downstream effects on neuronal excitability and firing patterns.

4.1. Regulation of Neuronal Excitability and Action Potential Firing

The ISA is a key determinant of the subthreshold excitability of neurons. By influencing this current, this compound can alter how a neuron responds to synaptic input.

  • Slowing Inactivation: By slowing the inactivation of the A-type current, this compound can prolong the repolarizing influence of the current during a train of action potentials. This can lead to a more pronounced afterhyperpolarization (AHP), which in turn can reduce the firing frequency of the neuron.[9][10]

  • Shifting Inactivation Voltage-Dependence: this compound shifts the voltage dependence of steady-state inactivation to more negative potentials.[7] This means that at a typical resting membrane potential, a larger fraction of Kv4 channels will be in an inactivated state and unavailable to open upon depolarization. This could contribute to the observed reduction in peak ISA amplitude in hippocampal neurons.[7]

The diagram below illustrates the logical workflow of how this compound modulates neuronal excitability.

This compound This compound Kv4_complex Kv4/KChIP/DPP Complex This compound->Kv4_complex ISA_modulation Modulation of A-type Current (ISA) Kv4_complex->ISA_modulation AP_waveform Altered Action Potential Waveform ISA_modulation->AP_waveform e.g., prolonged repolarization Excitability Decreased Neuronal Excitability AP_waveform->Excitability Seizure Potential Anticonvulsant Effect Excitability->Seizure

Logical workflow of this compound's effect on neuronal excitability.

4.2. Potential Effects on Synaptic Transmission

While direct evidence is limited, the modulation of dendritic excitability by this compound likely impacts synaptic transmission. The backpropagation of action potentials into the dendritic tree is crucial for some forms of synaptic plasticity, and this process is heavily regulated by dendritic Kv4 channels. By altering the properties of these channels, this compound could influence the induction of long-term potentiation (LTP) or long-term depression (LTD). However, specific studies on the effect of this compound on miniature excitatory or inhibitory postsynaptic currents (mEPSCs/mIPSCs) are needed to confirm its direct impact on neurotransmitter release.

4.3. Therapeutic Potential in Epilepsy

Given that epilepsy is characterized by neuronal hyperexcitability, agents that can reduce this excitability are of significant therapeutic interest. The ability of this compound to modulate ISA and reduce neuronal firing rates suggests its potential as an anticonvulsant. Preliminary studies have shown that this compound can ameliorate behavioral seizures in animal models, supporting this hypothesis. However, more extensive quantitative studies are required to fully evaluate its efficacy and therapeutic window.

The following diagram outlines a potential signaling pathway through which this compound could exert its effects on neuronal function.

This compound This compound Kv4_complex Neuronal Kv4/KChIP/DPP Complex This compound->Kv4_complex modulates ISA A-type K+ Current (ISA) Kv4_complex->ISA generates Membrane_Potential Membrane Potential Repolarization ISA->Membrane_Potential contributes to AP_Firing Action Potential Firing Rate Membrane_Potential->AP_Firing regulates Ca_Signaling Dendritic Ca2+ Signaling AP_Firing->Ca_Signaling influences Neurotransmission Neurotransmitter Release AP_Firing->Neurotransmission triggers Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Signaling->Synaptic_Plasticity modulates

Proposed signaling pathway of this compound in a neuron.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in neuroscience.

5.1. Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons

This protocol is adapted from methods used to study native neuronal ion channels and is suitable for investigating the effects of this compound on ISA.[7]

  • Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 (E18) rat embryos on poly-D-lysine-coated glass coverslips. Neurons are maintained in Neurobasal medium supplemented with B27 and L-glutamine and are used for recording after 10-14 days in vitro.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. To block other currents and isolate potassium currents, 0.5 µM tetrodotoxin (TTX) to block voltage-gated sodium channels and 200 µM CdCl2 to block calcium channels can be added.

    • Internal Solution (in mM): 125 K-gluconate, 15 KCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

  • Recording:

    • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with external solution at a rate of 1-2 ml/min.

    • Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass and filled with internal solution.

    • Whole-cell configuration is achieved under voltage-clamp mode using a patch-clamp amplifier.

    • To measure ISA, cells are held at a holding potential of -100 mV to ensure full recovery from inactivation. A pre-pulse to -10 mV for 500 ms is applied to inactivate the majority of A-type channels, followed by a test pulse to +40 mV. The current elicited by a direct test pulse to +40 mV from -100 mV is then recorded. The ISA is obtained by digital subtraction of the two traces.

    • This compound is prepared as a stock solution in DMSO and diluted to the final concentration in the external solution. The drug is applied via the perfusion system.

  • Data Analysis: Peak current amplitude, decay time constant, and voltage-dependence of inactivation are measured before and after drug application.

5.2. Pilocarpine-Induced Seizure Model in Mice

This protocol is a standard method for inducing status epilepticus to test the efficacy of potential anticonvulsant compounds like this compound.

  • Animals: Adult male C57BL/6 mice (8-10 weeks old) are used.

  • Procedure:

    • To reduce peripheral cholinergic effects, mice are pre-treated with scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine administration.

    • Pilocarpine hydrochloride (300 mg/kg, i.p.) is administered to induce seizures.

    • Animals are observed for seizure activity, and the severity is scored using the Racine scale (Stage 1: Mouth and facial movements; Stage 2: Head nodding; Stage 3: Forelimb clonus; Stage 4: Rearing with forelimb clonus; Stage 5: Rearing and falling with generalized convulsions).

    • For drug efficacy studies, this compound (or vehicle) is administered at a predetermined time before pilocarpine injection.

  • Data Collection:

    • Latency to first seizure: Time from pilocarpine injection to the first observable seizure behavior.

    • Seizure severity: The maximum Racine score reached by each animal.

    • Seizure duration and frequency: Can be quantified through continuous video monitoring or electroencephalography (EEG) recordings.

  • Statistical Analysis: Comparison of seizure parameters between vehicle-treated and this compound-treated groups is performed using appropriate statistical tests (e.g., t-test, Mann-Whitney U test).

The following diagram outlines the experimental workflow for testing this compound in a preclinical seizure model.

start Start animal_prep Animal Preparation (e.g., C57BL/6 mice) start->animal_prep drug_admin Drug Administration (this compound or Vehicle) animal_prep->drug_admin scopolamine Scopolamine Pre-treatment drug_admin->scopolamine pilocarpine Pilocarpine Injection (Seizure Induction) scopolamine->pilocarpine observation Behavioral Observation &/or EEG Recording pilocarpine->observation data_analysis Data Analysis (Latency, Severity, etc.) observation->data_analysis end End data_analysis->end

Experimental workflow for preclinical seizure model testing.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of Kv4 channels and the A-type current in neuronal function. Its complex, subunit-dependent mechanism of action underscores the importance of understanding the molecular composition of ion channels in different neuronal populations. While the potentiation of Kv4 currents by this compound in certain recombinant systems is clear, its inhibitory effect on the overall ISA in hippocampal neurons highlights the need for further research into the specific Kv4 channel complexes present in various brain regions.

Future research should focus on:

  • Determining the concentration-response relationship of this compound on native A-type currents in different types of neurons.

  • Directly investigating the effects of this compound on synaptic transmission and plasticity using techniques such as paired recordings and analysis of mEPSCs and mIPSCs.

  • Conducting comprehensive preclinical studies in various epilepsy models to quantify the anticonvulsant efficacy of this compound and its derivatives.

  • Exploring the therapeutic potential of this compound in other neurological disorders where neuronal excitability is dysregulated.

By elucidating the intricate details of how this compound modulates neuronal function, we can gain a deeper understanding of the fundamental roles of A-type potassium currents in brain physiology and pathology, paving the way for the development of novel therapeutic strategies for a range of neurological disorders.

References

An In-depth Technical Guide to NS5806: A Modulator of Kv4.3 Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS5806 is a potent small molecule modulator of the voltage-gated potassium channel Kv4.3, the primary subunit responsible for the transient outward potassium current (Ito) in the heart and A-type currents in neurons. Its unique mechanism of action, which is critically dependent on the presence of auxiliary subunits, has made it a valuable tool for dissecting the molecular physiology of Kv4.3 channels and a potential starting point for the development of novel therapeutics targeting cardiac arrhythmias and neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea, is a complex organic molecule. Its structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea[1]
Molecular Formula C16H8Br2F6N6O[1]
Molecular Weight 574.08 g/mol [1]
Appearance White to faint yellow powder/solid[2]
Solubility Soluble in DMSO (>30 mg/mL), Ethanol (25-50 mg/mL)[2][3]
SMILES O=C(NC1=C(C2=NNN=N2)C=C(Br)C=C1Br)NC3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3[1][3]
InChI Key UZWJWROOLOOCPQ-UHFFFAOYSA-N[1]
Predicted pKa 3.54 ± 0.10

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the potentiation of the Kv4.3 potassium channel, an effect that is intricately linked to the channel's interaction with the auxiliary subunit, potassium channel interacting protein 2 (KChIP2).

This compound binds directly to a hydrophobic pocket on the C-terminus of KChIP2 in a calcium-dependent manner. This binding event induces a conformational change in KChIP2 that increases its affinity for the N-terminus of the Kv4.3 channel subunit.[1][4] The stabilization of the Kv4.3-KChIP2 complex leads to a slowing of the channel's inactivation kinetics and an increase in the peak current amplitude.[5][6]

The effect of this compound can be further modulated by the presence of another auxiliary subunit, Dipeptidyl Peptidase-like Protein 6 (DPP6). When DPP6 is part of the Kv4.3/KChIP2 channel complex, this compound can act as an inhibitor rather than a potentiator of the potassium current.[5] This highlights the critical role of the specific subunit composition of the Kv4.3 channel complex in determining the pharmacological response to this compound.

NS5806_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effect Functional Effect Kv43 Kv4.3 Potentiation Current Potentiation (Slower Inactivation) Inhibition Current Inhibition DPP6 DPP6 DPP6->Kv43 Associates with channel DPP6->Inhibition Modulates this compound effect KChIP2 KChIP2 KChIP2->Kv43 Binds to N-terminus KChIP2->Potentiation Stabilizes complex This compound This compound This compound->KChIP2 Binds to hydrophobic pocket Ca2 Ca²⁺ Ca2->KChIP2 Binding is Ca²⁺-dependent

This compound mechanism of action on the Kv4.3 channel complex.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 2: Potency of this compound on Kv4.3 Channels

ParameterCell Line/SystemChannel ComplexValueSource
EC50 (Peak Current) CHO-K1 cellsKv4.3/KChIP25.3 ± 1.5 µM[5][6]
EC50 (Inactivation τ) CHO-K1 cellsKv4.3/KChIP225.4 ± 1.1 µM[5]
EC50 (Stimulation) Rabbit Ventricular MyocytesNative Ito1.6 nM
IC50 (Inhibition) Canine Ventricular MyocytesNative Ito40.7 nM

Table 3: Binding Affinities and Kinetics

Interacting MoleculesExperimental ConditionKdSource
This compound and KChIP3Ca2+-bound2-5 µM[4]
KChIP3 and Kv4.3 N-terminus (peptide)Apo-state70 ± 3 µM[4]
KChIP3 and Kv4.3 N-terminus (peptide)Ca2+-bound2.7 ± 0.1 µM[4]
KChIP3 and Kv4.3 N-terminus (peptide)In the presence of this compound1.9 ± 0.1 µM[4]

Note: KChIP3 is a neuronal homolog of the cardiac KChIP2 and is often used in in-vitro binding studies.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on the currents mediated by Kv4.3 channels expressed in a heterologous system.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application and Data Acquisition cluster_analysis Data Analysis Transfection 1. Transfect HEK293 or CHO-K1 cells with Kv4.3, KChIP2, and/or DPP6 cDNA Culture 2. Culture cells for 24-48 hours Transfection->Culture Patch 3. Obtain whole-cell patch-clamp configuration Culture->Patch Solutions 4. Perfuse with external and internal solutions Patch->Solutions Protocol 5. Apply voltage-clamp protocols (e.g., step depolarizations) Solutions->Protocol Record_Base 6. Record baseline Kv4.3 currents Protocol->Record_Base Apply_this compound 7. Perfuse cells with this compound solution Record_Base->Apply_this compound Record_Drug 8. Record Kv4.3 currents in the presence of this compound Apply_this compound->Record_Drug Washout 9. (Optional) Washout with control solution Record_Drug->Washout Analyze 10. Analyze current amplitude, inactivation kinetics, and other parameters Record_Drug->Analyze Washout->Analyze Dose_Response 11. Generate dose-response curves to determine EC₅₀/IC₅₀ Analyze->Dose_Response

Workflow for electrophysiological characterization of this compound.

Detailed Steps:

  • Cell Culture and Transfection:

    • HEK293 or CHO-K1 cells are commonly used due to their low endogenous ion channel expression.

    • Cells are transiently transfected with plasmids encoding human Kv4.3, KChIP2, and/or DPP6 using standard methods like lipofection. A reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Solutions:

    • External (extracellular) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording and Data Acquisition:

    • Whole-cell currents are recorded using an patch-clamp amplifier.

    • Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

    • Cells are held at a holding potential of -80 mV.

    • Currents are typically elicited by depolarizing voltage steps (e.g., to +40 mV for 500 ms) from the holding potential.

    • Data is acquired and analyzed using software such as pCLAMP.

  • Drug Application:

    • This compound is dissolved in DMSO to create a stock solution and then diluted to the final concentration in the external solution.

    • The control external solution contains the same concentration of DMSO as the drug-containing solution.

    • Solutions are perfused onto the cell using a gravity-fed or automated perfusion system.

Isothermal Titration Calorimetry (ITC)

This technique is used to directly measure the binding affinity (Kd) and thermodynamics of the interaction between this compound and KChIP proteins.

Detailed Steps:

  • Protein Preparation:

    • Recombinant KChIP2 or KChIP3 is expressed and purified.

    • The protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM CaCl2, pH 7.4) to ensure buffer matching.

  • Ligand Preparation:

    • This compound is dissolved in the final dialysis buffer to the desired concentration.

  • ITC Experiment:

    • The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is filled with the KChIP protein solution (e.g., 20 µM).

    • The injection syringe is filled with the this compound solution (e.g., 200 µM).

    • A series of small injections of the this compound solution into the protein solution are performed.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat changes are plotted against the molar ratio of this compound to KChIP.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor the interaction between KChIP and a fluorescently labeled peptide corresponding to the N-terminus of Kv4.3 in the presence and absence of this compound.

Detailed Steps:

  • Reagent Preparation:

    • A peptide corresponding to the N-terminal region of Kv4.3 is synthesized and labeled with a fluorophore (e.g., fluorescein).

    • Recombinant KChIP protein is purified and prepared in a suitable buffer.

  • Fluorescence Measurement:

    • The fluorescence emission of the labeled Kv4.3 peptide is measured in the absence of KChIP.

    • KChIP is titrated into the peptide solution, and the change in fluorescence (e.g., fluorescence resonance energy transfer or FRET) is monitored.

    • The experiment is repeated in the presence of a saturating concentration of this compound.

  • Data Analysis:

    • The change in fluorescence is plotted against the concentration of KChIP.

    • The data is fitted to a binding equation to determine the dissociation constant (Kd) for the KChIP-Kv4.3 peptide interaction in the absence and presence of this compound.

Conclusion

This compound is a multifaceted pharmacological tool that has significantly advanced our understanding of the structure-function relationships of Kv4.3 channel complexes. Its activity is a clear demonstration of the importance of auxiliary subunits in dictating the physiological and pharmacological properties of ion channels. The detailed methodologies and quantitative data presented in this guide are intended to support further research into the roles of Kv4.3 channels in health and disease and to aid in the development of next-generation channel modulators with improved specificity and therapeutic potential.

References

The Kv4 Channel Modulator NS5806: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

NS5806 is a synthetic small molecule that has emerged as a significant pharmacological tool for studying the transient outward potassium current (Ito). This current, predominantly mediated by voltage-gated potassium channels of the Kv4 family, is crucial for shaping the cardiac action potential and regulating neuronal excitability. The discovery and subsequent characterization of this compound have revealed a complex mechanism of action, demonstrating a remarkable dependence on the auxiliary subunits co-assembled with the pore-forming Kv4 alpha subunits. This technical guide provides an in-depth overview of the discovery, history, and multifaceted pharmacology of this compound. It details the experimental protocols used in its characterization, presents a comprehensive summary of the quantitative data, and explores its downstream signaling effects and preclinical therapeutic potential, particularly in the context of cardiac hypertrophy.

Discovery and History

This compound, chemically identified as 1-(3,5-bis-trifluoromethylphenyl)-3-(2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl)urea, was introduced to the scientific community around 2009-2010 as a novel activator of the transient outward potassium current (Ito). Initial groundbreaking studies, primarily from research groups at the University of Copenhagen and the Danish National Research Foundation Centre for Cardiac Arrhythmia, characterized its effects on cardiac ion channels. These early investigations established this compound as a potent modulator of Kv4 channels, the primary molecular correlate of Ito in the heart. While the specific origins of its synthesis are not extensively detailed in the public domain, its emergence from a focused academic research environment highlights its development as a targeted pharmacological probe.

Mechanism of Action: A Tale of Auxiliary Subunits

The pharmacological effects of this compound are intricately linked to the subunit composition of the Kv4 channel complex. These channels are tetramers of a pore-forming α-subunit (e.g., Kv4.2, Kv4.3) which associate with cytoplasmic potassium channel-interacting proteins (KChIPs) and transmembrane dipeptidyl peptidase-like proteins (DPPs).

The primary mechanism of action of this compound involves its direct interaction with the KChIP auxiliary subunit, particularly KChIP2. This interaction allosterically modulates the gating of the Kv4 channel, leading to two main effects in the presence of KChIP2:

  • Increased Peak Current Amplitude: this compound potentiates the Ito by increasing the peak current density.

  • Slowing of Inactivation: It significantly slows the decay of the current, thereby increasing the total charge carried during repolarization.

Crucially, the modulatory effect of this compound is not uniform and is highly dependent on the presence of another auxiliary subunit, DPP6. In channel complexes containing both KChIP2 and the long isoform of DPP6 (DPP6-L), this compound can paradoxically act as an inhibitor, reducing the current amplitude and accelerating inactivation. This differential effect is attributed to the distinct subunit compositions of Kv4 channels in different species and even in different cardiac tissues. For instance, in canine ventricular myocytes where KChIP2 is prominently expressed and DPP6-L is nearly absent, this compound acts as a potent Ito activator.[1][2] Conversely, in mouse and human induced pluripotent stem cell-derived cardiomyocytes, where DPP6-L is more abundant, this compound inhibits Ito.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound across various experimental settings.

Parameter Value Channel/Cell Type Experimental Condition Reference
EC50 5.3 ± 1.5 µMKv4.3/KChIP2CHO-K1 cellsLundby et al., 2010
IC50 Not reportedKv4.3/KChIP2/DPP6-LHEK293 cellsZhang et al., 2020
Effect on Ito (Canine Epi) 80% increaseVentricular Myocytes+40 mVCalloe et al., 2010
Effect on Ito (Canine Endo) 16% increaseVentricular Myocytes+40 mVCalloe et al., 2010
Effect on Ito (Mouse) InhibitionVentricular Myocytes0.1-30 µMZhang et al., 2020

Table 1: Potency and Efficacy of this compound on Kv4 Channels

Parameter Control This compound (10 µM) Cell Type Reference
Inactivation Tau (ms) 7.0 ± 0.410.2 ± 0.3CHO-K1 (Kv4.3/KChIP2)Calloe et al., 2010
Total Charge (% of control) 100%227% (Epi), 192% (Mid)Canine Ventricular MyocytesCalloe et al., 2010
V1/2 of Inactivation (mV) -28.8 ± 0.4-42.5 ± 0.2HEK293 (Kv4.3/KChIP2/DPP6-L)Zhang et al., 2020

Table 2: Effects of this compound on Kv4 Channel Kinetics

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology
  • Cell Preparation:

    • Canine Ventricular Myocytes: Isolated by enzymatic digestion using collagenase and protease following retrograde perfusion of the left circumflex artery. Myocytes from the epicardial, midmyocardial, and endocardial layers are separated by tissue slicing.

    • Heterologous Expression Systems (CHO-K1, HEK293): Cells are transiently transfected with plasmids encoding the desired Kv4 channel subunits (e.g., Kv4.3, KChIP2, DPP6) using lipid-based transfection reagents.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To elicit Ito, depolarizing voltage steps are applied in 10 mV increments from -40 mV to +60 mV for 500 ms.

    • This compound is applied via the external solution at the desired concentrations.

Western Blotting
  • Protein Extraction: Total protein is extracted from isolated cardiomyocytes or transfected cells using a lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Primary antibodies against Kv4.3, KChIP2, DPP6, and a loading control (e.g., GAPDH) are incubated with the membranes overnight at 4°C.

    • After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Therapeutic Potential

Recent preclinical studies have illuminated the potential therapeutic applications of this compound, particularly in the context of cardiac hypertrophy. A 2024 study demonstrated that in a mouse model of cardiac hypertrophy induced by transverse aortic constriction, this compound treatment attenuated the development of hypertrophy and fibrosis.[3] This was associated with the blunting of the expression of key hypertrophic and fibrotic genes, including:

  • Atrial Natriuretic Peptide (ANP)

  • Brain Natriuretic Peptide (BNP)

  • Transforming Growth Factor-beta (TGF-β)

Furthermore, the study suggested a potential involvement of the extracellular signal-regulated kinase (ERK) pathway , as this compound has been shown to act as an ERK pathway inhibitor in other contexts.

NS5806_Signaling_Pathway This compound This compound Kv4_complex Kv4/KChIP2 Channel Complex This compound->Kv4_complex Binds to KChIP2 ERK ERK Pathway (Potential Inhibition) This compound->ERK Potential direct or indirect effect Ito ↑ Ito (in canine) Kv4_complex->Ito Ito_inhibition ↓ Ito (in mouse/human) Kv4_complex->Ito_inhibition AP Action Potential Modulation Ito->AP Ito_inhibition->AP Cardiac_Hypertrophy Cardiac Hypertrophy and Fibrosis AP->Cardiac_Hypertrophy Altered repolarization contributes to pathology Hypertrophic_Genes ↓ ANP, BNP, TGF-β Expression ERK->Hypertrophic_Genes Hypertrophic_Genes->Cardiac_Hypertrophy Inhibits remodeling

Caption: Proposed signaling pathways of this compound in the heart.

Conclusion and Future Directions

This compound is a valuable pharmacological agent that has significantly advanced our understanding of the molecular physiology of the Kv4 channel complex and the Ito current. Its complex, subunit-dependent mechanism of action underscores the importance of considering the molecular context when studying ion channel modulators. The recent discovery of its potential to mitigate cardiac hypertrophy in preclinical models opens up exciting new avenues for research into its therapeutic applications. Further studies are warranted to fully elucidate the downstream signaling pathways modulated by this compound and to explore its potential for the treatment of cardiovascular diseases. As of now, this compound has not been evaluated in human clinical trials, and its use remains restricted to preclinical research.

References

Methodological & Application

Application Notes and Protocols for Whole-Cell Voltage Clamp Studies of NS5806

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing the potassium channel activator NS5806 in whole-cell voltage clamp experiments. This compound is a potent modulator of Kv4 channel complexes, which are critical in determining the transient outward potassium current (Ito) in cardiac and neuronal tissues. The activity of this compound is highly dependent on the presence of auxiliary subunits, such as the K+ Channel Interacting Protein 2 (KChIP2) and Dipeptidyl Peptidase-like Protein 6 (DPP6). This document outlines detailed protocols for cell preparation, whole-cell voltage clamp recordings, and data analysis to characterize the effects of this compound. Additionally, it summarizes key quantitative data and visualizes the proposed signaling pathway and experimental workflow.

Introduction to this compound

This compound is a small molecule modulator of voltage-gated potassium channels, primarily targeting the Kv4 family (Kv4.1, Kv4.2, and Kv4.3), which are the primary subunits forming the Ito current.[1][2][3] The effect of this compound is complex and contingent on the specific composition of the Kv4 channel complex. In the presence of the auxiliary subunit KChIP2, this compound typically acts as an activator, increasing the peak current amplitude and slowing the inactivation of Kv4.3 channels.[1][3] However, the co-expression of another auxiliary subunit, DPP6 (specifically the long isoform, DPP6-L), can alter the response to this compound, leading to an inhibition of the current in some cellular contexts.[4][5] This highlights the importance of understanding the molecular composition of the target channel when investigating the pharmacological effects of this compound.

Mechanism of Action

This compound is believed to exert its effects by binding to the auxiliary subunit KChIP3, a neuronal calcium sensor protein that modulates Kv4 channel gating.[6][7] This interaction is calcium-dependent and occurs at a hydrophobic site on the C-terminus of KChIP3.[7] The binding of this compound to KChIP3 stabilizes the interaction between KChIP3 and the N-terminus of the Kv4.3 channel, thereby modulating the channel's gating properties.[6][7] Specifically, this compound decreases the rate of dissociation between KChIP3 and the Kv4.3 N-terminus, which leads to an increased current amplitude and a slowing of the inactivation kinetics.[6][7] The presence and isoform of other auxiliary subunits like DPP6 can further modify this interaction, leading to the diverse pharmacological profile of this compound across different tissues and species.[4][5]

Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound action on the Kv4.3 channel complex.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various Kv4 channel complexes under whole-cell voltage clamp conditions.

Table 1: Potency of this compound on Kv4.3 Channels

Channel ComplexCell TypeParameterValueReference
Kv4.3/KChIP2CHO-K1EC50 (Peak Current)5.3 ± 1.5 µM[1]
Kv4.3/KChIP2/DPP6CHO-K1EC50 (Inactivation τ)25.4 µM
Canine Ventricular ItoCardiomyocytesIC50 (Inhibition)40.7 nM
Rabbit Ventricular ItoCardiomyocytesEC50 (Stimulation)1.6 nM
Mouse Ventricular Ito,fCardiomyocytesIC5010.9 ± 0.5 µM[8]

Table 2: Effects of this compound on Kv4 Channel Current Amplitude and Kinetics

Channel ComplexCell TypeThis compound ConcentrationEffect on Peak CurrentEffect on InactivationReference
Kv4.3/KChIP2HEK29310 µMSignificant IncreaseSlowed[4]
Kv4.3/KChIP2/DPP6-LHEK29310 µMSuppressionAccelerated[4]
Kv4.3/KChIP2/DPP6CHO-K110 µM65% IncreaseSlowed[3]
Canine Atrial ItoCardiomyocytesNot Specified25% IncreaseNot Specified[5]
Canine Ventricular Ito (Epi)CardiomyocytesNot Specified80% IncreaseNot Specified[5]
Canine Ventricular Ito (Endo)CardiomyocytesNot Specified16% IncreaseNot Specified[5]
Kv1.4Xenopus Oocytes10 µMStrong InhibitionNot Specified[1]
Kv1.5Xenopus Oocytes10 µMMinor InhibitionNot Specified[1]

Experimental Protocols

Cell Preparation

4.1.1. HEK293 and CHO-K1 Cell Culture and Transfection

  • Cell Culture: Culture HEK293 or CHO-K1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Transfection: For transient expression of ion channel subunits, plate cells onto glass coverslips in 35-mm dishes. Transfect cells at 50-70% confluency using a suitable transfection reagent (e.g., Lipofectamine 2000). Use appropriate plasmid ratios for co-expression of Kv4.3, KChIP2, and DPP6. A reporter plasmid (e.g., encoding GFP) can be co-transfected to identify successfully transfected cells.

  • Post-Transfection: Perform electrophysiological recordings 24-48 hours post-transfection.

4.1.2. Isolation of Ventricular Cardiomyocytes

This protocol is a general guideline and may require optimization based on the animal model.

  • Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold, Ca2+-free Tyrode's solution.

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse retrogradely with Ca2+-free Tyrode's solution for 5-10 minutes to wash out the blood.

  • Enzymatic Digestion: Switch the perfusion to a solution containing collagenase and protease in Ca2+-free Tyrode's solution. Perfuse until the heart becomes flaccid (typically 10-20 minutes).

  • Cell Dissociation: Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in a high-potassium, low-chloride solution. Gently triturate the tissue with a pipette to release individual myocytes.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to a final concentration of 1.0-1.8 mM.

  • Cell Storage: Store the isolated myocytes in a suitable medium at room temperature and use for experiments within 8 hours.

Whole-Cell Voltage Clamp Recordings

Experimental Workflow

Experimental_Workflow A Cell Preparation (HEK293/Cardiomyocyte) D Establish Whole-Cell Configuration A->D B Prepare Solutions (Internal & External) B->D C Pull & Fire-Polish Pipettes (1-3 MΩ) C->D E Record Baseline Currents D->E F Apply this compound E->F G Record Currents in Presence of this compound F->G H Data Analysis G->H I Washout (Optional) G->I I->E Reversibility

Caption: A typical workflow for a whole-cell voltage clamp experiment with this compound.

4.2.1. Solutions

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

4.2.2. Recording Procedure

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution. Fire-polish the tip to improve seal formation.

  • Seal Formation: Approach a selected cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition: Use a patch-clamp amplifier and appropriate data acquisition software. Compensate for pipette and whole-cell capacitance. Monitor series resistance and terminate the experiment if it changes significantly.

  • Voltage Protocol: To elicit Kv4 currents, hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure recovery from inactivation. Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms).

  • Drug Application: After recording stable baseline currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state before recording again.

  • Washout: To test for reversibility, perfuse the chamber with the drug-free external solution.

Data Analysis

  • Peak Current Amplitude: Measure the peak outward current at each depolarizing voltage step.

  • Current Density: Normalize the peak current amplitude to the cell capacitance (pA/pF) to account for variations in cell size.

  • Inactivation Kinetics: Fit the decay phase of the outward current with a single or double exponential function to determine the time constant(s) of inactivation (τ).

  • Concentration-Response Curves: To determine the EC50 or IC50, apply a range of this compound concentrations and plot the normalized current amplitude or inactivation time constant against the logarithm of the drug concentration. Fit the data with the Hill equation.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Troubleshooting

  • Difficulty obtaining a GΩ seal: Ensure solutions are filtered and the pipette tip is clean. The cell membrane may be unhealthy.

  • Unstable recordings: Monitor series resistance; a sudden increase may indicate a poor seal or cell death. Ensure the recording setup is free from mechanical and electrical noise.

  • No response to this compound: Confirm the presence of the KChIP2 auxiliary subunit, as it is often required for this compound activity on Kv4 channels.[1][3] Prepare fresh drug solutions, as this compound may degrade over time.

Conclusion

The protocols and data presented in these application notes provide a framework for investigating the effects of this compound on Kv4 channel complexes using the whole-cell voltage clamp technique. The complex pharmacology of this compound, particularly its dependence on auxiliary subunits, makes it a valuable tool for dissecting the molecular composition and physiological roles of Ito channels in various cell types. Careful experimental design and data analysis are crucial for accurately characterizing the modulatory effects of this compound.

References

Application Notes and Protocols for the In Vitro Use of NS5806

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective concentration and use of NS5806 in in vitro studies. This compound is a potent modulator of voltage-gated potassium channels, primarily targeting the Kv4 family, which underlies the transient outward potassium current (Ito). Its activity is highly dependent on the presence of auxiliary subunits, making it a valuable tool for dissecting the molecular composition and physiological role of these channels.

Data Presentation: Quantitative Efficacy of this compound

The following table summarizes the effective concentrations of this compound across various in vitro models and target channels. It is crucial to note that the effect of this compound can be either activating or inhibiting, depending on the specific channel subunit composition and the species from which the cells are derived.

Target Channel/CurrentCell TypeEffectParameterValueReference
KV4.3/KChIP2CHO-K1 CellsActivationEC50 (Peak Current Amplitude)5.3 ± 1.5 µM[1][2][3][4]
KV4.3/KChIP2CHO-K1 CellsSlowing of InactivationEC50 (Time Constant of Inactivation, τ)25.4 ± 1.1 µM[1]
KV4.3/KChIP2/DPP6CHO-K1 CellsActivation~65% increase in peak current at 10 µMNot Applicable[1]
Canine Ventricular ItoCanine Ventricular MyocytesActivationNot SpecifiedNot Specified[1][2]
Mouse Ventricular ItoMouse Ventricular MyocytesInhibitionConcentration-dependent (0.1-30 µM)Not Specified[5]
Human iPSC-derived Cardiomyocyte ItohiPSC-CMsInhibitionIC508.3 ± 1.9 µM[5]
KV1.4Xenopus laevis Oocytes or CHO-K1 CellsInhibitionStrong inhibition at 10 µMNot Applicable[1][2]
KV1.5Xenopus laevis Oocytes or CHO-K1 CellsInhibitionMinor inhibition at 10 µMNot Applicable[1][2]
KV7.1, KV11.1, Kir2Xenopus laevis Oocytes or CHO-K1 CellsNo EffectNot ApplicableNot Applicable[1][2]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action involves the modulation of Kv4 channel gating. This effect is critically dependent on the presence of the accessory protein KChIP2. In complexes containing KChIP2, this compound typically enhances the peak current amplitude and significantly slows the rate of current decay (inactivation). However, the presence of other auxiliary subunits, such as DPP6-L, can convert this potentiation into an inhibitory effect.

NS5806_Mechanism This compound This compound Kv4_KChIP2 Kv4 + KChIP2 Complex This compound->Kv4_KChIP2 Binds to complex Kv4_KChIP2_DPP6L Kv4 + KChIP2 + DPP6-L Complex This compound->Kv4_KChIP2_DPP6L Binds to complex Ito_Potentiation ↑ Peak Current ↓ Inactivation Rate (Potentiation of Ito) Kv4_KChIP2->Ito_Potentiation Leads to Ito_Inhibition ↓ Peak Current ↑ Inactivation Rate (Inhibition of Ito) Kv4_KChIP2_DPP6L->Ito_Inhibition Leads to

Caption: Modulatory effect of this compound on Kv4 channel complexes.

Experimental Protocols

Protocol 1: Electrophysiological Recording of KV4.3 Currents in a Heterologous Expression System (CHO-K1 Cells)

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on KV4.3 channels co-expressed with KChIP2.

1. Cell Culture and Transfection:

  • Culture CHO-K1 cells in a suitable medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin).

  • Co-transfect cells with plasmids encoding human KV4.3 and KChIP2 using a suitable transfection reagent. A reporter gene (e.g., GFP) can be co-transfected to identify successfully transfected cells.

  • Plate cells onto glass coverslips 24 hours post-transfection and use for recordings within 48-72 hours.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 135 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • This compound Stock Solution: Prepare a 30 mM stock solution of this compound in DMSO.[1] Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.[1]

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 1.5-3 MΩ when filled with the internal solution.

  • Obtain a high-resistance (>1 GΩ) seal on a transfected cell and establish the whole-cell configuration.

  • Compensate for series resistance (typically 70-80%).

  • Hold the cell at a membrane potential of -80 mV or -100 mV.[1]

  • Elicit KV4.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 500 ms).

  • Perfuse the cell with the external solution containing the desired concentration of this compound and record the current.

4. Data Analysis:

  • Measure the peak current amplitude and the time constant of inactivation (τ) by fitting the current decay to a single exponential function.

  • Construct concentration-response curves to determine the EC50 for the effect of this compound on peak current and inactivation kinetics.

Electrophysiology_Workflow A Cell Culture & Transfection (CHO-K1) B Whole-Cell Patch Clamp A->B C Record Baseline Current (Control) B->C D Perfuse with this compound C->D E Record Modulated Current D->E F Data Analysis (Peak Current, Inactivation) E->F

Caption: Workflow for electrophysiological recording of this compound effects.

Protocol 2: Isolation and Electrophysiological Recording from Primary Cardiomyocytes

This protocol outlines the general steps for studying the effect of this compound on native Ito in isolated ventricular myocytes. The specific isolation procedure will vary depending on the species.

1. Cardiomyocyte Isolation:

  • Anesthetize the animal (e.g., mouse or canine) according to approved institutional protocols.

  • Excise the heart and cannulate the aorta for Langendorff perfusion.

  • Perfuse with a Ca2+-free Tyrode's solution to wash out the blood, followed by perfusion with an enzymatic digestion solution (e.g., containing collagenase).

  • Mince the ventricular tissue and gently triturate to release individual myocytes.

  • Store the isolated cells in a holding solution at room temperature.

2. Electrophysiological Recording:

  • Follow the steps outlined in Protocol 1 for whole-cell patch-clamp recording.

  • Use appropriate external and internal solutions for recording from cardiomyocytes.

  • Due to the presence of multiple ion channels, it may be necessary to use specific channel blockers to isolate Ito (e.g., a Ca2+ channel blocker like nifedipine and a Na+ channel blocker like tetrodotoxin).

3. Data Analysis:

  • Measure the peak outward current and analyze the current kinetics before and after the application of this compound.

  • Compare the effects of this compound on cardiomyocytes from different species to investigate species-specific differences in Ito modulation.[5]

Concluding Remarks

This compound is a versatile pharmacological tool for the study of Kv4 channels and the transient outward potassium current. Researchers should carefully consider the subunit composition of the channels in their experimental model, as this is a critical determinant of the compound's effect. The provided protocols and data serve as a starting point for designing and interpreting in vitro experiments with this compound. It is recommended to perform concentration-response experiments to determine the optimal concentration for a specific biological question.

References

Application Notes and Protocols for NS5806 Administration in Mouse Models of Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a common compensatory response to pressure overload and various pathological stimuli. While initially adaptive, sustained hypertrophy can progress to heart failure. The transient outward potassium current (Ito), mediated predominantly by the Kv4.x channel subunits, plays a crucial role in cardiac action potential repolarization.[1] In hypertrophied hearts, a reduction in Ito density is frequently observed, leading to action potential duration (APD) prolongation and subsequent alterations in calcium handling, which can activate pro-hypertrophic signaling pathways.[2][3]

NS5806 is a modulator of the Kv4 potassium channel.[4] In the context of cardiac hypertrophy, this compound has been shown to attenuate left ventricular (LV) hypertrophy, restore LV wall thickness and weight, and reverse contractile dysfunction in mouse models.[4] Furthermore, this compound can blunt the expression of cardiac hypertrophic and fibrotic genes.[4] These application notes provide detailed protocols for the administration of this compound in a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC), along with methods for assessing its efficacy.

Signaling Pathways in Cardiac Hypertrophy and the Role of this compound

Cardiac hypertrophy is driven by complex intracellular signaling cascades. A key pathway involves the downregulation of the Kv4.3 potassium channel, a major component of the Ito current.[5] Reduced Kv4.3 function leads to a prolonged action potential duration, increasing intracellular calcium concentration ([Ca2+]i).[6] This elevated calcium can activate calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the activation of hypertrophic gene transcription.[6]

Another critical pathway involves the dissociation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) from the Kv4.3 channel complex upon its downregulation. The activated CaMKII can then phosphorylate various downstream targets, contributing to the hypertrophic response. This compound, as a Kv4 channel modulator, is believed to counteract these pathological changes by restoring the function of the Ito current.

cluster_0 Hypertrophic Stimuli (e.g., Pressure Overload) cluster_1 Cellular Events cluster_2 Hypertrophic Response cluster_3 Therapeutic Intervention Pressure Overload Pressure Overload Kv4.3 Downregulation Kv4.3 Downregulation Pressure Overload->Kv4.3 Downregulation Ito Reduction Ito Reduction Kv4.3 Downregulation->Ito Reduction APD Prolongation APD Prolongation Ito Reduction->APD Prolongation Increased [Ca2+]i Increased [Ca2+]i APD Prolongation->Increased [Ca2+]i CaMKII Activation CaMKII Activation Increased [Ca2+]i->CaMKII Activation Calcineurin Activation Calcineurin Activation Increased [Ca2+]i->Calcineurin Activation Hypertrophic Gene Expression Hypertrophic Gene Expression CaMKII Activation->Hypertrophic Gene Expression NFAT Nuclear Translocation NFAT Nuclear Translocation Calcineurin Activation->NFAT Nuclear Translocation NFAT Nuclear Translocation->Hypertrophic Gene Expression Cardiac Hypertrophy Cardiac Hypertrophy Hypertrophic Gene Expression->Cardiac Hypertrophy This compound This compound This compound->Ito Reduction Restores

Caption: Signaling pathway of cardiac hypertrophy and this compound intervention.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound in a mouse model of cardiac hypertrophy is outlined below.

A Induction of Cardiac Hypertrophy (TAC Surgery) B Post-operative Recovery (4 weeks) A->B C This compound Administration (Oral Gavage, 4 weeks) B->C D Echocardiographic Analysis C->D E Electrophysiological Recordings C->E F Tissue Harvesting and Gene Expression Analysis C->F

Caption: Experimental workflow for this compound administration and analysis.

Materials and Reagents

  • Animals: Male C57BL/6 mice (8-10 weeks old)

  • This compound: Commercially available from various suppliers.

  • Vehicle for this compound: While the specific vehicle used in the primary literature is not explicitly stated, a common vehicle for oral gavage of hydrophobic compounds is a mixture of Dimethyl sulfoxide (DMSO) and corn oil.[4] Based on the solubility of this compound, a formulation of 10% DMSO in corn oil is a plausible vehicle.[1][2]

  • Anesthetics: Ketamine, Xylazine, Isoflurane

  • Surgical Supplies: Sterile surgical instruments, sutures (6-0 silk), heating pad, ventilator (optional for minimally invasive TAC).

  • Echocardiography: High-frequency ultrasound system with a linear array transducer (30-40 MHz).

  • RNA Isolation and qPCR: RNA extraction kit, reverse transcription kit, qPCR master mix, primers for target genes.

Experimental Protocols

Induction of Cardiac Hypertrophy: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy in mice.[2][6]

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Perform a midline cervical incision to expose the trachea and the aortic arch.

  • Carefully dissect the tissues to isolate the transverse aorta between the innominate and left common carotid arteries.

  • Pass a 6-0 silk suture underneath the aortic arch.

  • Tie the suture around the aorta and a 27-gauge needle placed adjacent to the aorta.

  • Quickly remove the needle to create a constriction of a defined diameter.

  • Close the chest and skin incisions with sutures.

  • Administer post-operative analgesics as required and monitor the animal's recovery.

  • Sham-operated control animals undergo the same procedure without the aortic constriction.

This compound Preparation and Administration

Preparation of Dosing Solution (Example):

  • Based on the reported solubility, this compound is soluble in DMSO and ethanol.[1][5]

  • To prepare a stock solution, dissolve this compound in 100% DMSO.

  • For oral gavage, a common vehicle for compounds with low aqueous solubility is a mixture of DMSO and corn oil.[2] A suggested formulation is 10% DMSO and 90% corn oil.[4]

  • Prepare the final dosing solution by diluting the this compound stock solution in the vehicle to the desired final concentration. The final volume for oral gavage in mice should not exceed 10 ml/kg body weight.

Administration:

  • Four weeks after the TAC surgery, begin the administration of this compound or vehicle.

  • Administer this compound by oral gavage once daily for four weeks.[4]

  • Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.

Echocardiographic Analysis

Echocardiography is a non-invasive method to assess cardiac structure and function.[7]

Procedure:

  • Lightly anesthetize the mouse (e.g., with 1-1.5% isoflurane) to minimize cardiodepressant effects.

  • Place the mouse on a heated platform in a supine or left lateral decubitus position.

  • Apply ultrasound gel to the shaved chest area.

  • Use a high-frequency linear transducer to acquire M-mode and two-dimensional images from the parasternal long-axis and short-axis views.

  • Measure the following parameters:

    • Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

    • Left ventricular posterior wall thickness at end-diastole (LVPWd) and end-systole (LVPWs).

    • Interventricular septum thickness at end-diastole (IVSd) and end-systole (IVSs).

  • Calculate the following functional parameters:

    • Ejection Fraction (EF%).

    • Fractional Shortening (FS%).

Gene Expression Analysis

Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of hypertrophic and fibrotic markers.

Procedure:

  • At the end of the treatment period, euthanize the mice and excise the hearts.

  • Isolate total RNA from the left ventricular tissue using a commercial RNA extraction kit.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform qPCR using a suitable master mix and specific primers for the genes of interest. Key hypertrophic and fibrotic markers include:

    • Atrial Natriuretic Peptide (ANP, Nppa)

    • Brain Natriuretic Peptide (BNP, Nppb)

    • Transforming Growth Factor-beta (TGF-β)

  • Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH).

Example Primer Sequences (Mouse):

GeneForward Primer (5'-3')Reverse Primer (5'-3')
ANPCTGCTAGACCACCTGGAGGAGGTACCGGAAGCTGTTGCAG
BNPGCTGGAGCTGATAAGAGAAAAGCTGCTTTGGTCTTCTGCCAA
TGF-β1CTCCCGTGGCTTCTAGTGCGCCTTAGTTTGGACAGGATCTG
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Note: These are example primer sequences and should be validated for specificity and efficiency before use.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various parameters in a mouse model of cardiac hypertrophy induced by TAC.[4][8]

Table 1: Echocardiographic Parameters

ParameterSham + VehicleTAC + VehicleTAC + this compound
LVAWd (mm) 0.75 ± 0.031.15 ± 0.04 0.90 ± 0.03##
LVPWd (mm) 0.76 ± 0.031.16 ± 0.040.91 ± 0.03##
LVEF (%) 65.2 ± 2.145.3 ± 2.5 58.7 ± 2.3##
LVFS (%) 35.1 ± 1.522.1 ± 1.330.2 ± 1.6##
Data are presented as mean ± SEM. **P < 0.01 vs. Sham + Vehicle; ##P < 0.01 vs. TAC + Vehicle.[8]

Table 2: Gravimetric and Gene Expression Data

ParameterSham + VehicleTAC + VehicleTAC + this compound
HW/BW (mg/g) 4.1 ± 0.26.5 ± 0.3 5.2 ± 0.2##
ANP mRNA (fold change) 1.0 ± 0.18.5 ± 0.73.2 ± 0.4##
BNP mRNA (fold change) 1.0 ± 0.29.2 ± 0.8 3.8 ± 0.5##
TGF-β mRNA (fold change) 1.0 ± 0.14.6 ± 0.52.1 ± 0.3##
Data are presented as mean ± SEM. **P < 0.01 vs. Sham + Vehicle; ##P < 0.01 vs. TAC + Vehicle.[4]

Conclusion

The administration of this compound has demonstrated significant therapeutic potential in attenuating cardiac hypertrophy in a preclinical mouse model. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the effects of this compound and similar compounds. The detailed methodologies for inducing cardiac hypertrophy, drug administration, and subsequent functional and molecular analyses will facilitate reproducible and robust studies in the field of cardiac drug discovery.

References

Application Notes and Protocols: Preparation of NS5806 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of NS5806 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent activator of the Kv4.3 potassium channel, which mediates the transient outward K+ current (Ito).[1] It is a valuable tool for studying cardiac electrophysiology and neuronal excitability.

This compound Properties and Solubility

Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Chemical Name N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea
Molecular Weight 574.07 g/mol [1]
Formula C16H8Br2F6N6O[1]
Appearance Solid[2]
Purity ≥99% (HPLC)[1]
Solubility in DMSO Up to 250 mg/mL (435.49 mM)[3]
Solubility in Ethanol Up to 50 mM[1]

Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important for DMSO, which can solidify at cool room temperatures (melting point: 18.5 °C).[4]

  • Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 57.41 mg of this compound.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 100 mM solution, if you weighed 57.41 mg of this compound, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[3]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Stock Solution Preparation Table:

The following table provides quick calculations for preparing common concentrations of this compound stock solutions. Note that batch-specific molecular weights may vary, and it is recommended to refer to the Certificate of Analysis for precise calculations.

Desired ConcentrationMass of this compound for 1 mL of DMSOMass of this compound for 5 mL of DMSOMass of this compound for 10 mL of DMSO
1 mM 0.57 mg2.87 mg5.74 mg
5 mM 2.87 mg14.35 mg28.70 mg
10 mM 5.74 mg28.70 mg57.41 mg
50 mM 28.70 mg143.52 mg287.04 mg
100 mM 57.41 mg287.04 mg574.07 mg

Storage and Stability

Proper storage of the this compound stock solution is essential to maintain its biological activity.

Storage TemperatureShelf LifeRecommendations
+4°C Short-term storageStore at +4°C for immediate use.[1]
-20°C Up to 1 monthFor intermediate-term storage, aliquot and store at -20°C.[2]
-80°C Up to 6 monthsFor long-term storage, aliquot and store at -80°C to prevent degradation.[2]

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[2]

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and will absorb moisture from the air. Ensure that the DMSO used is anhydrous and that stock solution vials are tightly sealed to prevent water absorption, which can affect compound stability.

  • Light Sensitivity: Protect the stock solution from light by storing it in amber-colored vials or by wrapping clear vials in aluminum foil.

Mechanism of Action and Signaling Pathway

This compound is an activator of the Kv4.3 voltage-gated potassium channel, which is a key component of the transient outward potassium current (Ito) in cardiomyocytes and A-type currents in neurons.[1] The effect of this compound is critically dependent on the presence of the accessory protein KChIP2.[5][6] In the presence of KChIP2, this compound increases the peak current amplitude of Kv4.3 and slows the current decay.[1]

NS5806_Mechanism cluster_channel Kv4.3 Channel Complex This compound This compound Kv4_3 Kv4.3 Channel This compound->Kv4_3 Binds to and modulates channel gating Ito Transient Outward K+ Current (Ito) Increased Amplitude & Slower Decay Kv4_3->Ito Mediates KChIP2 KChIP2 (Accessory Subunit) KChIP2->Kv4_3 Required for This compound effect

Caption: Mechanism of action of this compound on the Kv4.3 channel complex.

Experimental Workflow: Cell-Based Assay

The following diagram illustrates a typical experimental workflow for testing the effect of this compound on cells expressing Kv4.3 and KChIP2.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_cells Culture Cells Expressing Kv4.3 and KChIP2 start->prep_cells dilute Dilute Stock Solution to Working Concentration in Extracellular Buffer prep_stock->dilute apply Apply this compound Solution to Cells prep_cells->apply dilute->apply record Record Ion Channel Activity (e.g., Patch-Clamp) apply->record analyze Analyze Data: - Peak Current Amplitude - Current Decay Kinetics record->analyze end End analyze->end

Caption: A typical workflow for a cell-based electrophysiology experiment using this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Skin Contact: DMSO can facilitate the absorption of other chemicals through the skin.[7] If the this compound solution comes into contact with your skin, wash the affected area immediately and thoroughly with soap and water.

  • Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.

References

Application of NS5806 in HEK293 Cells Expressing Kv4.3: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NS5806 is a potent activator of the Kv4.3 potassium channel, a key component of the transient outward K+ current (Ito) in cardiac and neuronal tissues. Its application in heterologous expression systems, such as Human Embryonic Kidney (HEK293) cells expressing Kv4.3, provides a controlled environment to dissect the compound's mechanism of action and its interaction with channel subunits. These studies are crucial for understanding its therapeutic potential and for the development of novel cardiac and neuronal drugs. This document provides detailed application notes and protocols for researchers utilizing this compound in this experimental model.

The effects of this compound on Kv4.3 are critically dependent on the presence of auxiliary subunits, particularly K+ channel-interacting proteins (KChIPs) and dipeptidyl peptidase-like proteins (DPPs). When co-expressed with KChIP2, this compound significantly increases the peak current amplitude and slows the inactivation of Kv4.3 channels.[1][2] However, the presence of the long isoform of DPP6 (DPP6-L) alongside Kv4.3 and KChIP2 can reverse this effect, leading to current suppression and accelerated inactivation.[1][3] The compound has been shown to bind directly to KChIP3, a neuronal calcium sensor, in a calcium-dependent manner, thereby modulating the interaction between KChIP3 and the Kv4.3 N-terminus.[4][5] This modulation stabilizes the KChIP3-Kv4.3 complex and alters channel gating.[5]

Data Presentation

The following tables summarize the quantitative effects of this compound on Kv4.3 channel kinetics in HEK293 cells, highlighting the influence of auxiliary subunits.

Table 1: Effect of this compound on Kv4.3/KChIP2 Channel Kinetics

ParameterConditionValueReference
Peak Current Amplitude Control-[2]
+ this compound (10 µM)Significant Increase[1][2]
EC50 for Peak Current Increase Kv4.3/KChIP25.3 ± 1.5 µM[2]
Inactivation Time Constant (τ) Control-[1]
+ this compound (10 µM)Significantly Delayed[1]

Table 2: Influence of DPP6-L on the Effect of this compound on Kv4.3/KChIP2 Channels

ParameterConditionEffect of this compound (10 µM)Reference
Peak Current Amplitude Kv4.3/KChIP2/DPP6-LSignificant Decrease[1]
Inactivation Kinetics Kv4.3/KChIP2/DPP6-LAccelerated Inactivation[1]

Table 3: this compound Interaction with KChIP3 and Kv4.3

InteractionParameterValueReference
This compound binding to KChIP3 Equilibrium Dissociation Constant (Kd) (Ca2+-bound)2-5 µM[4]
KChIP3 binding to Kv4.3 N-terminus Equilibrium Dissociation Constant (Kd) (apo-state)70 ± 3 µM[4][5]
Equilibrium Dissociation Constant (Kd) (Ca2+-bound)2.7 ± 0.1 µM[4][5]
KChIP3 binding to Kv4.3 N-terminus + this compound Equilibrium Dissociation Constant (Kd)1.9 ± 0.1 µM (Ca2+ independent)[4][5]

Experimental Protocols

This section provides detailed protocols for cell culture, transfection, and electrophysiological recording of Kv4.3 channels in HEK293 cells to study the effects of this compound.

HEK293 Cell Culture and Transfection

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmids: pCDNA3.1-Kv4.3, pCDNA3.1-KChIP2, pCDNA3.1-DPP6-L, and a reporter plasmid (e.g., pEGFP-N1)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Phosphate Buffered Saline (PBS)

  • 0.05% Trypsin-EDTA

  • Glass coverslips

Protocol:

  • Culture HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • For transfection, seed the cells onto 35 mm dishes at a confluency of 70-80%.

  • Prepare the transfection mixture according to the manufacturer's protocol. A typical DNA ratio for co-expression is 1:1:1 for Kv4.3:KChIP2:DPP6-L, along with a smaller amount of the reporter plasmid (e.g., 0.5 µg of each plasmid for a 35 mm dish).

  • Incubate the cells with the transfection mixture for 4-6 hours at 37°C.

  • Replace the medium with fresh, pre-warmed DMEM.

  • 24 hours post-transfection, wash the cells with PBS and detach them using 0.05% Trypsin-EDTA.

  • Resuspend the cells in fresh medium and plate them at a low density onto glass coverslips for electrophysiological recording.[6]

  • Allow the cells to attach and recover for at least 4 hours before recording. For optimal channel expression, cells can be incubated at a lower temperature (e.g., 28°C) for 24-48 hours post-transfection.[7][8]

Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • Inverted microscope with fluorescence optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries

  • This compound stock solution (in DMSO)

  • External (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution: 130 mM K-Aspartate, 10 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH adjusted to 7.2 with KOH).

Protocol:

  • Prepare this compound working solutions by diluting the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 1, 10, 30 µM). Note that the final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

  • Identify transfected cells by GFP fluorescence.

  • Form a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance. Series resistance should be compensated by at least 80%.

  • Record Kv4.3 currents using appropriate voltage protocols. A typical protocol to elicit Ito-like currents is to hold the cell at -80 mV and apply depolarizing steps from -40 mV to +60 mV in 10 mV increments for 500 ms.

  • After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound and record the currents again.

  • Analyze the data to determine the effects of this compound on peak current amplitude, inactivation kinetics, and other gating parameters.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this document.

G cluster_0 Mechanism of this compound Action on Kv4.3/KChIP3 Complex cluster_1 Stabilized Complex This compound This compound KChIP3 KChIP3 This compound->KChIP3 Binds to hydrophobic site KChIP3-Kv4.3 KChIP3-Kv4.3 Complex Kv4_3 Kv4.3 Channel KChIP3->Kv4_3 Associates with N-terminus Ca2 Ca²⁺ Ca2->KChIP3 Binds Current Altered K⁺ Current KChIP3-Kv4.3->Current Modulates Gating

Caption: Proposed signaling pathway of this compound action.

G cluster_workflow Experimental Workflow start Start culture HEK293 Cell Culture start->culture transfect Co-transfection (Kv4.3, KChIPs, DPP6, GFP) culture->transfect plate Plate on Coverslips transfect->plate record_base Whole-Cell Patch Clamp (Baseline Recording) plate->record_base apply_drug Perfusion with this compound record_base->apply_drug record_drug Recording with this compound apply_drug->record_drug analyze Data Analysis (Current, Kinetics) record_drug->analyze end End analyze->end

Caption: Workflow for studying this compound effects.

G cluster_logic Logical Relationship of Subunit Effects on this compound Action This compound This compound Application Kv4_3_KChIP2 Kv4.3 + KChIP2 This compound->Kv4_3_KChIP2 Kv4_3_KChIP2_DPP6L Kv4.3 + KChIP2 + DPP6-L This compound->Kv4_3_KChIP2_DPP6L Potentiation Current Potentiation (Increased Amplitude, Slower Inactivation) Kv4_3_KChIP2->Potentiation Inhibition Current Inhibition (Decreased Amplitude, Faster Inactivation) Kv4_3_KChIP2_DPP6L->Inhibition

Caption: Influence of auxiliary subunits on this compound effect.

References

Application Notes and Protocols for Studying Brugada Syndrome with NS5806

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NS5806, a potent activator of the transient outward potassium current (Ito), as a tool to model and study Brugada syndrome (BrS) in a research setting. Detailed protocols for key in vitro and ex vivo experiments are provided, along with summarized quantitative data from relevant studies and visualizations of the underlying mechanisms and experimental workflows.

Introduction to Brugada Syndrome and this compound

Brugada syndrome is an inherited cardiac channelopathy characterized by an increased risk of sudden cardiac death due to ventricular fibrillation.[1] The syndrome is often linked to mutations in the SCN5A gene, which encodes the α-subunit of the cardiac sodium channel (Nav1.5), leading to a loss of function and reduced inward sodium current (INa).[2][3][4] This reduction in depolarizing current, unmasked by a prominent Ito-mediated repolarization in the right ventricular epicardium, is thought to be a key pathophysiological mechanism.[5][6]

This compound is a small molecule that has been identified as an activator of the transient outward potassium current (Ito).[7] It primarily targets the Kv4.3 channel, the main pore-forming subunit of the Ito channel in the heart.[8][9] By augmenting the Ito current, this compound can pharmacologically mimic the ionic imbalance observed in Brugada syndrome, providing a valuable experimental model to study the disease's electrophysiological characteristics and to screen for potential therapeutic interventions.[10]

Mechanism of Action of this compound in the Context of Brugada Syndrome

In a healthy heart, a delicate balance exists between the inward depolarizing currents (primarily INa and ICa,L) and outward repolarizing currents (including Ito, IKr, IKs, and IK1). In Brugada syndrome, a primary defect is the reduction of the inward sodium current (INa) due to genetic mutations.[3][4] This initial defect alone may not be sufficient to cause the characteristic ECG abnormalities.

This compound acts by potentiating the transient outward potassium current (Ito).[7] This augmentation of an outward current further shifts the delicate ionic balance in favor of repolarization, especially during the early phases of the action potential in the epicardium where Ito is more prominently expressed.[8] The combination of a reduced inward INa (the underlying Brugada syndrome substrate) and an enhanced outward Ito (induced by this compound) creates a significant transmural voltage gradient between the epicardium and endocardium of the right ventricle. This gradient manifests as the characteristic coved-type ST-segment elevation on the ECG and can lead to phase 2 reentry, a trigger for ventricular arrhythmias.[10]

Brugada_NS5806_Mechanism cluster_ion_currents Cardiac Ion Currents cluster_conditions Pathophysiological Conditions cluster_outcome Electrophysiological Outcome I_Na Inward Sodium Current (I_Na) Imbalance Ionic Current Imbalance I_Na->Imbalance I_to Transient Outward K+ Current (I_to) I_to->Imbalance Brugada Brugada Syndrome (SCN5A Mutation) Brugada->I_Na Reduces NS5806_node This compound NS5806_node->I_to Potentiates ST_Elevation ST-Segment Elevation Imbalance->ST_Elevation Arrhythmia Ventricular Arrhythmias ST_Elevation->Arrhythmia

Mechanism of this compound in Brugada Syndrome.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters from published studies.

Table 1: Effect of this compound on Transient Outward Potassium Current (Ito) in Canine Ventricular Myocytes

Cell TypeThis compound Concentration (µM)ParameterControlThis compound% ChangeReference
Epicardial10Peak Ito Density (pA/pF) at +40 mV14.5 ± 1.226.1 ± 1.8+80%[8]
Midmyocardial10Peak Ito Density (pA/pF) at +40 mV13.9 ± 1.525.3 ± 2.1+82%[8]
Endocardial10Peak Ito Density (pA/pF) at +40 mV6.1 ± 0.87.1 ± 0.9+16%[8]
Epicardial10Total Charge (pC/pF) at +40 mV1.8 ± 0.24.1 ± 0.4+227%[11]
Midmyocardial10Total Charge (pC/pF) at +40 mV1.7 ± 0.33.3 ± 0.5+192%[11]
Endocardial10Total Charge (pC/pF) at +40 mV0.8 ± 0.11.5 ± 0.2+83%[11]

Table 2: Effect of this compound on Action Potential Duration (APD) and Conduction Velocity (CV) in Rabbit Hearts

ParameterThis compound Concentration (µM)BaselineThis compound% ChangeReference
APD50 (ms)45146.3 ± 9.6171.0 ± 16.5+16.8%[12]
APD80 (ms)45185.7 ± 11.2212.4 ± 18.3+14.4%[12][13]
Conduction Velocity (m/s)450.38 ± 0.080.18 ± 0.05-52.6%[12]
Calcium Transient Decay (TAU, ms)4598.9126.6+34%[12]

Table 3: Effect of this compound on ECG Parameters in Langendorff-Perfused Rabbit Hearts

ParameterThis compound Concentration (µM)BaselineThis compoundReference
QRS Duration (ms)4545.3 ± 5.168.7 ± 9.2[14]
PR Interval (ms)4588166[12]
ST-Segment Elevation (mV)450.03 ± 0.010.12 ± 0.04[14]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Ito in Isolated Cardiomyocytes

This protocol is designed to measure the effect of this compound on the transient outward potassium current (Ito) in isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from canine left ventricle)

  • External solution (in mM): 132 NaCl, 4 KCl, 1.8 CaCl2, 1.2 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH

  • Internal (pipette) solution (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA; pH 7.2 with KOH

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Prepare external and internal solutions as described above.

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution. A final DMSO concentration should be kept below 0.1%.

  • Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Transfer isolated myocytes to a perfusion chamber on the stage of an inverted microscope.

  • Establish a whole-cell patch-clamp configuration on a selected myocyte.

  • Record baseline Ito using a voltage-clamp protocol. A typical protocol involves a holding potential of -80 mV, followed by a brief prepulse to -40 mV to inactivate sodium channels, and then a series of depolarizing test pulses (e.g., from -30 mV to +60 mV in 10 mV increments for 500 ms).

  • Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM) for 5-10 minutes.

  • Record Ito again using the same voltage-clamp protocol in the presence of this compound.

  • Analyze the data to determine changes in peak current amplitude, current density, and inactivation kinetics.

Patch_Clamp_Workflow Start Start: Isolated Cardiomyocytes Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Establish_Patch Establish Whole-Cell Patch-Clamp Prepare_Solutions->Establish_Patch Prepare_this compound Prepare this compound Working Solution Perfuse_this compound Perfuse with This compound Solution Prepare_this compound->Perfuse_this compound Record_Baseline Record Baseline I_to (Voltage-Clamp Protocol) Establish_Patch->Record_Baseline Record_Baseline->Perfuse_this compound Record_Post_this compound Record I_to in the Presence of this compound Perfuse_this compound->Record_Post_this compound Analyze_Data Analyze Data: - Peak Current - Density - Kinetics Record_Post_this compound->Analyze_Data End End Analyze_Data->End

Workflow for Patch-Clamp Experiments.
Protocol 2: Canine Right Ventricular Wedge Preparation for Brugada Syndrome Modeling

This ex vivo model allows for the study of transmural electrophysiological effects of this compound and the genesis of arrhythmias.

Materials:

  • Canine heart

  • Tyrode's solution (in mM): 129 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 24 NaHCO3, 0.5 NaH2PO4, 10 D-glucose; gassed with 95% O2 / 5% CO2

  • This compound stock solution

  • Arterial perfusion system (Langendorff or similar)

  • Bipolar stimulating electrodes

  • Floating microelectrodes for transmembrane action potential recording

  • ECG recording system

  • Data acquisition system

Procedure:

  • Excise the canine heart and cannulate the left anterior descending artery.

  • Dissect a wedge of tissue from the right ventricular free wall, ensuring it is supplied by the cannulated artery.

  • Mount the wedge in a tissue bath and perfuse with oxygenated Tyrode's solution at 37°C.

  • Place stimulating electrodes on the endocardial surface to pace the preparation at a constant cycle length (e.g., 1000-2000 ms).

  • Insert floating microelectrodes into the epicardial and endocardial surfaces to record transmembrane action potentials.

  • Position an ECG electrode near the epicardial surface to record a pseudo-ECG.

  • Allow the preparation to stabilize for at least one hour.

  • Record baseline action potentials and ECG.

  • Introduce this compound into the perfusate at the desired concentration (e.g., 5-15 µM).

  • Continuously record action potentials and ECG to observe changes in AP morphology (e.g., accentuation of the phase 1 notch in the epicardium), J-wave and ST-segment elevation, and the development of arrhythmias.

  • Pacing protocols can be used to test for the inducibility of ventricular tachycardia.

Wedge_Prep_Workflow Start Start: Excise Canine Heart Dissect_Wedge Dissect Right Ventricular Wedge Start->Dissect_Wedge Mount_and_Perfuse Mount in Tissue Bath and Perfuse with Tyrode's Solution Dissect_Wedge->Mount_and_Perfuse Place_Electrodes Place Stimulating, Recording, and ECG Electrodes Mount_and_Perfuse->Place_Electrodes Stabilize Stabilize Preparation (1 hour) Place_Electrodes->Stabilize Record_Baseline Record Baseline Action Potentials and ECG Stabilize->Record_Baseline Add_this compound Introduce this compound into Perfusate Record_Baseline->Add_this compound Record_Effects Continuously Record AP and ECG for Brugada Phenotype Add_this compound->Record_Effects Arrhythmia_Induction Test for Arrhythmia Inducibility Record_Effects->Arrhythmia_Induction End End Arrhythmia_Induction->End

Workflow for Ventricular Wedge Preparation.

Concluding Remarks

This compound serves as a valuable pharmacological tool for inducing a Brugada syndrome phenotype in pre-clinical models. By augmenting the Ito current, it effectively mimics the ionic imbalance that underlies the disease, enabling detailed investigation into its arrhythmogenic mechanisms. The protocols and data provided herein offer a foundation for researchers to utilize this compound in their studies of Brugada syndrome, with the ultimate goal of developing novel therapeutic strategies for this life-threatening condition. It is important to note that the effects of this compound can be species-dependent, and careful consideration of the experimental model is crucial for the interpretation of results.[15]

References

In Vivo Delivery of NS5806: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS5806 is a potent small molecule modulator of the voltage-gated potassium channel KCNIP2 (Kv4.3), which plays a crucial role in cardiac electrophysiology. It has been identified as a K_v_4.3 channel activator, mediating the transient outward K+ current (I_to_). The effect of this compound is dependent on the presence of the accessory protein KChIP2[1]. Due to its mechanism of action, this compound is a compound of interest for research into cardiac conditions such as cardiac hypertrophy[2][3]. This document provides detailed application notes and protocols for the in vivo delivery of this compound in preclinical animal models, based on currently available literature and best practices for the administration of poorly water-soluble compounds.

Physicochemical Properties and Formulation Considerations

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its poor aqueous solubility necessitates specific formulation strategies for in vivo administration. A common approach for preclinical in vivo studies is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a vehicle suitable for injection or oral administration, such as corn oil or saline with a co-solvent. One suggested formulation for in vivo use is a solution of 10% DMSO in 90% corn oil.

Signaling Pathway of this compound

This compound modulates the activity of the Kv4.3 potassium channel, which is a key component of the transient outward current (I_to_) in cardiomyocytes. The function of Kv4.3 is regulated by accessory proteins, most notably the K+ Channel Interacting Protein 2 (KChIP2). This compound's activity is dependent on the presence of KChIP2, suggesting a mechanism that involves the stabilization or enhancement of the interaction between Kv4.3 and KChIP2. This leads to an increase in the peak current amplitude and a slowing of the current decay of the Kv4.3 channel.

NS5806_Signaling_Pathway This compound This compound Kv4_3_KChIP2 Kv4.3 / KChIP2 Complex This compound->Kv4_3_KChIP2  Modulates I_to Transient Outward K+ Current (Ito) Kv4_3_KChIP2->I_to  Increases Action_Potential Action Potential Repolarization I_to->Action_Potential  Contributes to Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute with Corn Oil dissolve->dilute vortex Vortex Solution dilute->vortex weigh_animal Weigh Animal vortex->weigh_animal restrain Restrain Animal weigh_animal->restrain insert_needle Insert Gavage Needle restrain->insert_needle dispense Dispense Solution insert_needle->dispense monitor Monitor Animal dispense->monitor IV_Injection_Workflow cluster_prep Preparation cluster_admin Administration prepare_stock Prepare this compound Stock in DMSO mix_solution Mix Stock and Vehicle prepare_stock->mix_solution prepare_vehicle Prepare Vehicle (Co-solvent + Saline) prepare_vehicle->mix_solution weigh_animal Weigh Animal mix_solution->weigh_animal restrain Restrain Animal weigh_animal->restrain inject Inject into Tail Vein restrain->inject monitor Monitor Animal inject->monitor IP_Injection_Workflow cluster_prep Preparation cluster_admin Administration prepare_solution Prepare this compound Solution/Suspension weigh_animal Weigh Animal prepare_solution->weigh_animal restrain Restrain Animal weigh_animal->restrain inject Inject into Peritoneal Cavity restrain->inject monitor Monitor Animal inject->monitor

References

Application Notes and Protocols for an Experimental Model of NS5806-Induced Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS5806 is a potent modulator of the voltage-gated potassium channel Kv4, which underlies the transient outward potassium current (I_to_). This current plays a critical role in the early repolarization phase of the cardiac action potential. The pharmacological effects of this compound are complex and highly dependent on the specific composition of the Kv4 channel complex, particularly the presence of auxiliary subunits such as KChIP2 and DPP6. This species- and subunit-specificity makes this compound a valuable tool for dissecting the molecular basis of cardiac repolarization and for developing experimental models of arrhythmias, including those that mimic Brugada Syndrome.[1]

These application notes provide detailed protocols for utilizing this compound to induce and study arrhythmias in various experimental models, from single cells to whole heart preparations.

Mechanism of Action

This compound directly modulates the Kv4 channel. Its effect as either an activator or an inhibitor is contingent on the accessory proteins co-assembled with the pore-forming α-subunit. In canine ventricular myocytes, where KChIP2 is prominently expressed, this compound potentiates I_to_, leading to an accentuation of the action potential notch. Conversely, in mouse and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), where DPP6 is more dominant, this compound inhibits I_to_. This differential effect is crucial when selecting an appropriate experimental model. The modulation of I_to_ by this compound alters the action potential duration (APD) and can create transmural voltage gradients that are substrates for re-entrant arrhythmias.

NS5806_Mechanism This compound This compound Kv4_complex Kv4 Channel Complex (Kv4.x + KChIP2/DPP6) This compound->Kv4_complex Modulates Ito Transient Outward K+ Current (Ito) Kv4_complex->Ito Generates AP_Phase1 Action Potential Phase 1 Repolarization Ito->AP_Phase1 Shapes Arrhythmia Arrhythmia (e.g., Brugada-like) AP_Phase1->Arrhythmia Altered repolarization leads to

Simplified signaling pathway of this compound action.

Experimental Protocols

In Vitro Models: Isolated Cardiomyocytes

1. Cardiomyocyte Isolation (Adult Rat/Mouse Ventricular Myocytes)

This protocol is adapted from established enzymatic digestion methods.

  • Materials:

    • Langendorff apparatus

    • Perfusion buffer (Ca²⁺-free Tyrode's solution): 135 mM NaCl, 5.4 mM KCl, 1.0 mM MgCl₂, 0.33 mM NaH₂PO₄, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.

    • Enzyme solution: Perfusion buffer supplemented with 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.

    • Stop solution: Perfusion buffer with 10% Fetal Bovine Serum (FBS) and 50 µM CaCl₂.

  • Protocol:

    • Anesthetize the animal and perform a thoracotomy to excise the heart.

    • Immediately cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O₂/5% CO₂) perfusion buffer at 37°C for 5 minutes to clear the blood.

    • Switch to the enzyme solution and perfuse for 10-15 minutes, or until the heart becomes flaccid.

    • Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in the stop solution.

    • Gently triturate the tissue with a pipette to release individual cells.

    • Filter the cell suspension through a 100 µm nylon mesh.

    • Allow the cells to settle by gravity for 10-15 minutes.

    • Carefully remove the supernatant and resuspend the pellet of viable, rod-shaped cardiomyocytes in a suitable culture medium or experimental solution.

2. Electrophysiological Recording (Whole-Cell Patch-Clamp)

  • Solutions:

    • External solution (Tyrode's): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.

    • Internal solution (for I_to_ recording): 120 mM K-Aspartate, 20 mM KCl, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP, 0.1 mM Na-GTP; pH 7.2 with KOH.

  • Voltage-Clamp Protocol for I_to_:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • To inactivate Na⁺ and Ca²⁺ channels, apply a 30 ms pre-pulse to -40 mV.

    • Apply a series of depolarizing voltage steps from -30 mV to +60 mV in 10 mV increments for a duration of 500 ms.

    • Record the resulting outward currents. I_to_ is characterized by its rapid activation and inactivation.

    • To isolate I_to_, a subsequent pulse can be applied after a brief recovery at -80 mV, which will elicit a smaller I_to_ due to incomplete recovery from inactivation, or specific blockers for other currents can be used.

  • This compound Application:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in the external solution to the desired final concentration (e.g., 1-10 µM).

    • Perfuse the patched cell with the this compound-containing external solution and repeat the voltage-clamp protocol.

Patch_Clamp_Workflow start Isolated Cardiomyocyte patch Establish Whole-Cell Patch-Clamp start->patch vc_protocol Apply Voltage-Clamp Protocol (Control) patch->vc_protocol record_control Record Baseline Ito vc_protocol->record_control apply_this compound Perfuse with this compound record_control->apply_this compound vc_protocol2 Re-apply Voltage-Clamp Protocol apply_this compound->vc_protocol2 record_this compound Record Ito with this compound vc_protocol2->record_this compound analyze Analyze Data (Amplitude, Kinetics) record_this compound->analyze Ex_Vivo_Workflow start Excise and Cannulate Heart stabilize Stabilize on Langendorff Apparatus start->stabilize baseline Record Baseline ECG and APs stabilize->baseline pes_control Perform Programmed Electrical Stimulation (Control) baseline->pes_control perfusion Perfuse with this compound (± other agents) pes_control->perfusion pes_drug Perform Programmed Electrical Stimulation (Drug) perfusion->pes_drug quantify Record and Quantify Arrhythmias pes_drug->quantify end Data Analysis quantify->end

References

Troubleshooting & Optimization

Technical Support Center: Understanding the Differential Effects of NS5806 in Mouse vs. Canine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects of the Kv4 channel modulator NS5806 in mouse versus canine experimental models.

Frequently Asked Questions (FAQs)

Q1: We observe an inhibitory effect of this compound on the transient outward potassium current (Ito) in our mouse cardiomyocyte preparations, whereas published data on canine models show potentiation. Is this an experimental artifact?

A1: No, this is not likely an experimental artifact but rather a documented species-specific effect of this compound. In canine cardiomyocytes, this compound potentiates Ito, but in mouse ventricular cardiomyocytes, it acts as an inhibitor.[1] This paradoxical effect is concentration-dependent.[1]

Q2: What is the molecular basis for the opposing effects of this compound in mouse versus canine hearts?

A2: The differential response to this compound is primarily due to the varying expression of the auxiliary subunit DPP6 (dipeptidyl peptidase-like protein 6).[1] While the KChIP2 subunit, which is necessary for the potentiating effect of this compound, is present in both species, the long isoform of DPP6 (DPP6-L) is predominantly expressed in the mouse ventricular myocardium and is nearly absent in the canine ventricular myocardium.[1] The presence of DPP6-L in the Kv4 channel complex, along with KChIP2, leads to the inhibitory action of this compound observed in mice.[1]

Q3: We are using a mouse model of cardiac hypertrophy and see that this compound is attenuating the hypertrophic phenotype. Is this an expected outcome?

A3: Yes, this is an expected and documented effect in mouse models. Studies have shown that this compound can attenuate cardiac hypertrophy induced by transverse aortic constriction (TAC) in mice.[2][3] It has been observed to restore left ventricular wall thickness and weight, and improve contractile function in hypertrophic mouse hearts.[2][3] this compound has also been found to reduce the expression of cardiac hypertrophic and fibrotic genes.[2]

Q4: In our canine model, this compound is prolonging the action potential duration. Is this consistent with its known mechanism in this species?

A4: In canine ventricular myocytes, this compound potentiates the Ito current, which contributes to phase 1 repolarization.[4][5] By increasing this outward potassium current, this compound can alter the action potential morphology. However, the overall effect on action potential duration can be complex and may depend on the specific cell type (epicardial, midmyocardial, or endocardial) due to transmural differences in Ito and KChIP2 expression.[4][5] Computational models of the canine ventricular myocyte suggest that while this compound can restore the spike-and-dome morphology of the action potential in heart failure models, its effect on action potential duration can be heterogeneous.[6]

Troubleshooting Guides

Problem: Inconsistent Ito response to this compound in mouse cardiomyocyte cultures.

  • Possible Cause 1: Cellular Heterogeneity. Ventricular cardiomyocytes can have regional differences in ion channel expression. Ensure consistent isolation of cardiomyocytes from a specific region of the ventricle to minimize variability.

  • Possible Cause 2: Passage Number and Cell Culture Conditions. If using cultured cardiomyocytes, be aware that prolonged culture can alter ion channel expression. Use cells at a low passage number and maintain consistent culture conditions.

  • Possible Cause 3: Purity of this compound. Verify the purity and concentration of your this compound stock solution. Impurities or incorrect concentrations can lead to unexpected results.

Problem: Difficulty replicating the anti-hypertrophic effects of this compound in a mouse model.

  • Possible Cause 1: Timing and Dosage of Administration. The anti-hypertrophic effects of this compound have been demonstrated with specific treatment protocols (e.g., administration for 4 weeks after the induction of hypertrophy).[2] Review your experimental timeline and dosage to ensure they align with established protocols.

  • Possible Cause 2: Model of Hypertrophy. The effects of this compound have been specifically documented in the transverse aortic constriction (TAC) mouse model.[2][3] The efficacy may differ in other models of cardiac hypertrophy.

  • Possible Cause 3: Inadequate Assessment of Hypertrophy. Utilize multiple methods to assess cardiac hypertrophy, such as echocardiography, heart weight to body weight ratios, and histological analysis, to get a comprehensive picture of the drug's effect.

Data Presentation

Table 1: Summary of this compound Effects on Ito in Mouse vs. Canine Cardiomyocytes

FeatureMouse Ventricular CardiomyocytesCanine Ventricular Cardiomyocytes
Effect on Ito Amplitude Inhibition (Decreased)[1]Potentiation (Increased)[1][4]
Effect on Ito Inactivation Acceleration[1]Slowing[4][5]
Key Auxiliary Subunit(s) Kv4.x + KChIP2 + DPP6-L [1]Kv4.x + KChIP2 [1][4]
EC50 / IC50 Concentration-dependent inhibition (0.1-30 µM)[1]EC50 for peak current increase: ~5.3 µM (in CHO-K1 cells with KV4.3/KChIP2)[7]

Table 2: Electrophysiological Effects of this compound in Mouse Models

ParameterEffect of this compoundExperimental Context
QT Interval Prolongation[1][2]Isolated perfused mouse hearts and in vivo mouse models of cardiac hypertrophy.[1][2]
Action Potential Duration Prolongation[2]Mice with cardiac hypertrophy.[2]
Susceptibility to Ventricular Arrhythmias Reduced incidence in hypertrophic mice[2]Mice with cardiac hypertrophy.[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Ito in Isolated Cardiomyocytes

  • Cell Isolation: Isolate ventricular myocytes from adult male C57BL/6 mice or mongrel dogs of either sex using enzymatic digestion with collagenase and protease.

  • Solutions:

    • External Solution (Tyrode's): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Pipette Solution: Contains (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, and 10 EGTA (pH adjusted to 7.2 with KOH).

  • Recording:

    • Perform whole-cell patch-clamp recordings at room temperature (22-25°C).

    • Use an amplifier (e.g., Axopatch 200B) and pCLAMP software for data acquisition and analysis.

    • To elicit Ito, hold the cell at a holding potential of -80 mV and apply depolarizing voltage steps (e.g., from -40 to +60 mV in 10 mV increments for 4.5 seconds).

  • Drug Application: Perfuse the cells with the external solution containing the desired concentration of this compound.

Protocol 2: Western Blot Analysis of DPP6 and KChIP2 Expression

  • Tissue Homogenization: Homogenize ventricular myocardial tissue from mice and dogs in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against DPP6 and KChIP2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use GAPDH or another housekeeping protein as a loading control.

Mandatory Visualizations

NS5806_Mechanism cluster_canine Canine Cardiomyocyte cluster_mouse Mouse Cardiomyocyte NS5806_canine This compound Kv4_KChIP2_canine Kv4 + KChIP2 Channel Complex NS5806_canine->Kv4_KChIP2_canine Binds Ito_potentiation Ito Potentiation (Increased Amplitude, Slower Inactivation) Kv4_KChIP2_canine->Ito_potentiation Leads to NS5806_mouse This compound Kv4_KChIP2_DPP6L_mouse Kv4 + KChIP2 + DPP6-L Channel Complex NS5806_mouse->Kv4_KChIP2_DPP6L_mouse Binds Ito_inhibition Ito Inhibition (Decreased Amplitude, Faster Inactivation) Kv4_KChIP2_DPP6L_mouse->Ito_inhibition Leads to

Caption: Molecular mechanism of this compound's differential effects in canine versus mouse cardiomyocytes.

Experimental_Workflow cluster_hypothesis Hypothesis: Species-Specific Auxiliary Subunit Expression start Start: Observe Unexpected this compound Effect is_species_diff Is the discrepancy between mouse and canine models? start->is_species_diff check_protocols Troubleshoot Experimental Protocols: - Cell isolation consistency - Culture conditions - Reagent purity is_species_diff->check_protocols No western_blot Perform Western Blot for DPP6 and KChIP2 expression in both species is_species_diff->western_blot Yes patch_clamp Conduct electrophysiological recordings (Patch-Clamp) to confirm functional differences western_blot->patch_clamp confirm_mechanism Confirmation of DPP6-L mediated inhibition in mouse patch_clamp->confirm_mechanism

Caption: Troubleshooting workflow for unexpected this compound effects.

References

Technical Support Center: NS5806 Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the potassium channel activator NS5806 in patch clamp experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent activator of Kv4 voltage-gated potassium channels, which mediate the transient outward K+ current (Ito). Its primary mechanism involves binding to the hydrophobic C-terminus of the auxiliary subunit KChIP3 in a calcium-dependent manner. This binding enhances the affinity between KChIP3 and the N-terminus of the Kv4.3 channel, ultimately modulating the channel's gating properties.[1] The effect of this compound is highly dependent on the presence of KChIP auxiliary subunits.[2][3]

Q2: What are the expected effects of this compound on Kv4.3 currents?

A2: In cells co-expressing Kv4.3 and the auxiliary subunit KChIP2, this compound typically increases the peak current amplitude and significantly slows the current decay (inactivation).[2][3][4] The potentiation of the peak current and the slowing of inactivation are concentration-dependent.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[4] It is recommended to prepare a high-concentration stock solution in one of these solvents. For long-term storage, aliquots of the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[5][6]

Q4: What is a typical working concentration for this compound in patch clamp experiments?

A4: The effective concentration of this compound can vary depending on the experimental system and the specific channel subunit composition. A common starting concentration is 10 µM.[5][7][8] The EC50 for increasing Kv4.3/KChIP2 peak current amplitude is approximately 5.3 µM, while the EC50 for slowing the current decay is around 25.4 µM.[2][3]

Q5: Are there known off-target effects of this compound?

A5: Yes, this compound has been shown to have effects on other ion channels. It can strongly inhibit Kv1.4-mediated currents.[2][3] In canine atrial cardiomyocytes, this compound has been observed to cause a significant reduction in the sodium current (INa).[7][9] It is important to consider these potential off-target effects when interpreting your data.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No effect or unexpected inhibition of current after this compound application. The effect of this compound is highly dependent on the presence of specific auxiliary subunits. The target cells may lack the necessary KChIP subunits or express other subunits like DPP6-L that alter the drug's effect.[10][11]- Confirm the expression of Kv4 and KChIP subunits in your cell line using techniques like Western blot or qPCR.- Consider that in the presence of the long isoform of DPP6 (DPP6-L), this compound can cause current suppression and accelerated inactivation.[10][11]- Test the effect of this compound on a validated cell line known to express the appropriate channel complex (e.g., CHO cells co-transfected with Kv4.3 and KChIP2).
Inconsistent or variable effects of this compound between experiments. - Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles.- Incomplete solubilization of this compound in the working solution.- Issues with the perfusion system leading to inaccurate final drug concentration at the cell.- Prepare fresh aliquots of this compound from a properly stored stock solution for each experiment.[5][6]- Ensure complete dissolution of this compound in the external solution by vortexing or brief sonication.- Verify the flow rate and stability of your perfusion system to ensure consistent drug application.
"Run-down" of the potassium current during the experiment. "Run-down" is a common issue in whole-cell patch clamp recordings, especially for hERG channels, and can be exacerbated by intracellular dialysis.- If possible, use the perforated patch technique to maintain the integrity of the intracellular environment.- Include ATP and GTP in your intracellular solution to support cellular metabolism.- Perform experiments efficiently to minimize the recording time for each cell.
Difficulty achieving a stable giga-seal. This is a general patch clamp issue that can be caused by unhealthy cells, improper pipette resistance, or debris.- Ensure cells are healthy and not overgrown.- Use pipettes with a resistance in the appropriate range for your cell type (typically 3-7 MΩ for whole-cell recordings).[12][13]- Apply positive pressure to the pipette as you approach the cell to clear debris.
High background noise in the recording. Electrical noise can originate from various sources in the patch clamp setup.- Ensure all equipment is properly grounded.- Check the integrity of the Faraday cage.- Use Sylgard coating on the pipette to reduce capacitance.[14]

Quantitative Data Summary

Table 1: this compound Effect on Kv4.3/KChIP2 Channels

ParameterEC50Cell TypeReference(s)
Peak Current Amplitude Increase5.3 ± 1.5 µMCHO-K1[2][3]
Slowing of Current Decay (τ)25.4 ± 1.1 µMCHO-K1[2]

Table 2: Reported Effects of this compound at 10 µM Concentration

Cell/Tissue TypeChannel(s)Observed EffectReference(s)
Canine Atrial MyocytesIto~30% increase in magnitude[7]
INaMarked reduction in magnitude[7][9]
Canine Epicardial MyocytesIto~80% increase in magnitude[7]
Canine Endocardial MyocytesItoNo significant effect[7]
Mouse Ventricular MyocytesItoInhibition[10][11]
hiPSC-derived CardiomyocytesItoInhibition[10][11]
HEK293 cells (Kv4.3/KChIP2)Kv4.3Increased peak current, slowed inactivation[10][11]
HEK293 cells (Kv4.3/KChIP2/DPP6-L)Kv4.3Suppressed current, accelerated inactivation[10][11]

Experimental Protocols

This compound Stock Solution Preparation
  • Reagents:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • Prepare a 10 mM or 100 mM stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve 5.74 mg of this compound (MW: 574.07) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]

Whole-Cell Patch Clamp Protocol for Assessing this compound Effects
  • Cell Preparation:

    • Plate cells (e.g., CHO-K1 cells transfected with Kv4.3 and KChIP2) on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

    • Filter all solutions on the day of the experiment.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Form a giga-ohm seal (seal resistance > 1 GΩ) by applying gentle suction.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing step to +40 mV for 500 ms to elicit the Kv4.3 current.

    • Return the potential to -80 mV.

    • Repeat this protocol at a regular interval (e.g., every 10-15 seconds) to monitor the current stability.

  • This compound Application:

    • Once a stable baseline current is established, switch the perfusion to an external solution containing the desired concentration of this compound (e.g., 10 µM).

    • Continue recording using the same voltage-clamp protocol until the effect of this compound reaches a steady state.

    • To determine concentration-response relationships, apply increasing concentrations of this compound cumulatively or to different cells.

Visualizations

Caption: Mechanism of this compound action on the Kv4 channel complex.

Troubleshooting_Workflow Start Start this compound Experiment Apply_this compound Apply this compound Start->Apply_this compound Observe_Effect Observe Current Change Apply_this compound->Observe_Effect Expected_Effect Expected Effect Observed (e.g., increased current) Observe_Effect->Expected_Effect Yes No_Effect No or Opposite Effect Observe_Effect->No_Effect No End Proceed with Analysis Expected_Effect->End Check_Subunits Verify Auxiliary Subunit Expression (KChIP, DPP) No_Effect->Check_Subunits Check_Compound Check this compound Solution (Freshness, Solubility) No_Effect->Check_Compound Check_Setup Troubleshoot General Patch Clamp Issues No_Effect->Check_Setup Check_Subunits->Apply_this compound Check_Compound->Apply_this compound Check_Setup->Apply_this compound

Caption: Troubleshooting workflow for unexpected this compound effects.

References

Technical Support Center: Optimizing NS5806 Concentration to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with NS5806. Our goal is to help you optimize this compound concentration to achieve desired on-target effects while minimizing off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the voltage-gated potassium channel Kv4.3, which is a key component of the transient outward potassium current (Ito). This compound acts as a potent activator of the Kv4.3/KChIP2 channel complex.[1][2][3][4]

Q2: What are the known off-target effects of this compound?

A2: this compound has been reported to have off-target effects, most notably the inhibition of other potassium channels. At a concentration of 10 µM, this compound strongly inhibits Kv1.4 and, to a lesser extent, Kv1.5 channels.[5] It is crucial to consider these off-target activities when designing and interpreting your experiments.

Q3: What is a recommended starting concentration range for in vitro experiments with this compound?

A3: A recommended starting point for in vitro experiments is to perform a dose-response curve covering a broad concentration range, from nanomolar to micromolar. Based on published data, concentrations between 10 nM and 100 nM show concentration-dependent effects on ventricular and atrial Ito.[1] For activation of Kv4.3/KChIP2, the EC50 is approximately 5.3 µM.[1][2][3][4] However, significant inhibition of off-target channels like Kv1.4 can occur at 10 µM.[5] Therefore, a careful dose-response study is essential for your specific cell system.

Q4: How does the presence of auxiliary subunits affect the action of this compound?

A4: The effect of this compound is highly dependent on the presence of auxiliary subunits, particularly KChIP2 and DPP6. This compound's potentiation of Kv4.3 is dependent on the presence of KChIP2.[5] Interestingly, the presence of the long isoform of DPP6 (DPP6-L) can convert the potentiating effect of this compound on the Kv4.3/KChIP2 complex into an inhibitory one.[6][7] This highlights the importance of understanding the molecular composition of the Ito channel complex in your experimental model, as it can lead to species-specific differences in the drug's effect.[6][7]

Q5: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?

A5: If you observe excessive cell death, consider the following:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to toxicity. It is recommended to keep the final DMSO concentration below 0.5% and to always include a vehicle control in your experiments.

  • Cell Line Sensitivity: Your chosen cell line might be particularly sensitive to this compound or its off-target effects.

  • Incubation Time: A prolonged incubation time could lead to cumulative toxic effects. Consider reducing the exposure duration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable on-target effect (Ito activation) Concentration is too low. Perform a dose-response experiment with a higher concentration range (e.g., up to 10 µM).
Absence of necessary auxiliary subunits (e.g., KChIP2). Verify the expression of KChIP2 in your cell line. If absent, consider using a cell line endogenously expressing the complete channel complex or co-transfecting with the necessary subunits.
Inappropriate experimental conditions. Ensure your recording solutions and voltage protocols are optimized for measuring Ito.
Inhibition instead of potentiation of the current Presence of the DPP6-L auxiliary subunit. This has been observed in mouse and human iPSC-derived cardiomyocytes.[6][7] Verify the expression of DPP6 isoforms in your model system.
High variability between experimental replicates Inconsistent cell seeding or compound distribution. Ensure proper mixing of cell suspension before seeding and thorough mixing of the compound solution before application.
Edge effects in multi-well plates. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Suspected off-target effects are confounding results Concentration is too high, leading to inhibition of other channels (e.g., Kv1.4, Kv1.5). Lower the concentration of this compound to a range where it is selective for Kv4.3. Use the lowest effective concentration that elicits the desired on-target effect.
The experimental readout is sensitive to multiple pathways. Use more specific assays to isolate the effect on the target of interest. For example, use specific channel blockers to isolate the Ito current.

Data Presentation

Table 1: Reported EC50 and IC50 Values for this compound

TargetEffectCell TypeEC50 / IC50Reference(s)
Kv4.3/KChIP2 PotentiationCHO-K1 cells5.3 µM[1][2][4]
Kv4.3/KChIP2/DPP6 PotentiationCHO-K1 cells25.4 µM (for slowing of inactivation)[1]
Canine ventricular Ito PotentiationCanine ventricular myocytes-[6][7]
Mouse ventricular Ito InhibitionMouse ventricular myocytesIC50 = 12.5 ± 0.2 µM (for Ito,f)[6]
Human iPSC-CM Ito InhibitionHuman iPSC-derived cardiomyocytesIC50 = 8.3 ± 1.9 µM[6]
Kv1.4 InhibitionXenopus laevis oocytesStrong inhibition at 10 µM[5]
Kv1.5 InhibitionXenopus laevis oocytesSmaller inhibition at 10 µM[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the effect of this compound on the transient outward potassium current (Ito) in a mammalian cell line expressing the Kv4.3/KChIP2 channel complex.

Materials:

  • Cells expressing the Kv4.3/KChIP2 channel complex

  • This compound stock solution (e.g., 10 mM in DMSO)

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane (indicated by an increase in resistance), release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Voltage-Clamp Protocol for Ito:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a brief pre-pulse to -40 mV for 500 ms to inactivate sodium channels.

    • Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 500 ms) to elicit Ito.

  • Data Acquisition:

    • Record the baseline Ito currents in response to the voltage-clamp protocol.

    • Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 5 µM, 10 µM).

    • Perfuse the cells with each concentration of this compound for a sufficient time (e.g., 2-5 minutes) to reach steady-state effect.

    • Record the Ito currents at each concentration.

    • Perform a washout with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak outward current at each voltage step for each concentration of this compound.

    • Plot the percentage increase or decrease in peak current as a function of this compound concentration to generate a dose-response curve.

    • Fit the curve with a suitable equation (e.g., Hill equation) to determine the EC50 or IC50 value.

Mandatory Visualizations

Signaling_Pathway Kv4_3 Kv4.3 KChIP2 KChIP2 Ito Ito Current (Transient Outward K+) Kv4_3->Ito Generates DPP6 DPP6 KChIP2->Ito DPP6->Ito Generates This compound This compound This compound->Kv4_3 Activates Repolarization Action Potential Repolarization (Phase 1) Ito->Repolarization Contributes to Experimental_Workflow start Start: Define Experimental Model (Cell line, primary cells) dose_response 1. Dose-Response Curve (e.g., 1 nM to 30 µM this compound) Assay: On-target activity (e.g., Ito current) start->dose_response determine_ec50 2. Determine EC50/IC50 for On-Target Effect dose_response->determine_ec50 select_conc 3. Select Optimal Concentration Range (Lowest concentration with significant on-target effect) determine_ec50->select_conc off_target_screen 4. Off-Target Screening (e.g., Patch-clamp for Kv1.4/1.5) Use optimal concentration from step 3 select_conc->off_target_screen analyze_off_target 5. Analyze Off-Target Effects off_target_screen->analyze_off_target refine_conc 6. Refine Concentration (Minimize off-target effects while maintaining on-target activity) analyze_off_target->refine_conc end End: Optimized this compound Concentration refine_conc->end

References

NS5806 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with NS5806. Below you will find troubleshooting guides and FAQs to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on supplier information, the most common and effective solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3]

Q2: I see different solubility values reported for this compound in DMSO. Why is there a discrepancy?

A2: Different suppliers report varying solubility data, which can be due to differences in the crystalline form of the compound, purity, or the methodology used to determine solubility. For example, some sources state solubility in DMSO to be as high as 250 mg/mL (435.49 mM), while others report a more conservative >30 mg/mL or 50 mg/mL.[2][3][4] It is always recommended to start with a lower concentration and gradually increase it to determine the optimal solubility for your specific batch of this compound.

Q3: My this compound is not dissolving completely in DMSO at room temperature. What should I do?

A3: If you encounter difficulty dissolving this compound in DMSO at room temperature, gentle warming can aid in dissolution.[3] Be cautious not to overheat the solution, as it may degrade the compound. A water bath set to 37°C is a suitable method for gentle warming.

Q4: Can I use water to dissolve this compound?

A4: this compound is poorly soluble in aqueous solutions. It is not recommended to dissolve it directly in water or aqueous buffers. For cell-based assays or other experiments in aqueous media, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium.

Q5: How should I prepare this compound for in vivo studies?

A5: For in vivo administration, a common method involves first dissolving this compound in DMSO to create a concentrated stock solution. This stock solution is then further diluted in a vehicle suitable for animal administration, such as corn oil.[5] A typical protocol might involve adding 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of corn oil.[5]

Troubleshooting Guide for this compound Solubility

If you are facing issues with this compound solubility, follow these steps:

  • Verify the Solvent: Ensure you are using a recommended solvent such as DMSO or ethanol.

  • Check Concentration: The intended concentration might be too high. Refer to the solubility data table below and consider preparing a more dilute solution.

  • Gentle Warming: As mentioned in the FAQs, gentle warming can help dissolve the compound. Use a water bath and avoid excessive heat.

  • Sonication: If warming is not sufficient, brief sonication in an ultrasonic bath can help to break up any clumps of powder and facilitate dissolution.

  • Fresh Solvent: Ensure that your solvent is anhydrous and of high purity. Water contamination in DMSO can reduce the solubility of many organic compounds.

  • Prepare a Fresh Stock Solution: If a previously prepared stock solution has precipitated out of solution upon storage, it may be necessary to warm and vortex it to redissolve the compound before use. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C to minimize precipitation.[4]

Below is a troubleshooting workflow to guide you through resolving solubility issues.

NS5806_Solubility_Troubleshooting start Start: this compound Powder choose_solvent Choose Primary Solvent (e.g., DMSO) start->choose_solvent prepare_solution Prepare Solution at Desired Concentration choose_solvent->prepare_solution dissolved Is the compound fully dissolved? prepare_solution->dissolved solution_ready Solution Ready for Use/ Further Dilution dissolved->solution_ready Yes troubleshoot Troubleshoot dissolved->troubleshoot No warm Gentle Warming (e.g., 37°C water bath) troubleshoot->warm check_solvent Check Solvent Purity/ Use Fresh Solvent troubleshoot->check_solvent sonicate Sonication warm->sonicate check_dissolved_again Is it dissolved now? sonicate->check_dissolved_again check_dissolved_again->solution_ready Yes lower_concentration Prepare a more dilute solution check_dissolved_again->lower_concentration No lower_concentration->prepare_solution check_solvent->choose_solvent

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.

SolventR&D SystemsCayman ChemicalSigma-AldrichMedchemExpress
DMSO 100 mM50 mg/mL>30 mg/mL≥ 2.08 mg/mL
Ethanol 50 mM25 mg/mLNot SpecifiedNot Specified

Note: The molecular weight of this compound is 574.07 g/mol .

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 574.07 g/mol .

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 574.07 g/mol = 0.0057407 g

      • Mass (mg) = 5.74 mg

  • Weigh the this compound:

    • Carefully weigh out 5.74 mg of this compound powder and place it into a sterile vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, you may warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Storage:

    • Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.[4]

Below is a diagram illustrating the experimental workflow for preparing the this compound stock solution.

NS5806_Stock_Solution_Workflow calculate 1. Calculate Mass of this compound (for 10 mM solution) weigh 2. Weigh 5.74 mg of this compound calculate->weigh add_dmso 3. Add 1 mL of DMSO weigh->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution warm_vortex Warm (37°C) & Vortex check_dissolution->warm_vortex No store 5. Aliquot and Store at -20°C or -80°C check_dissolution->store Yes warm_vortex->dissolve

Caption: Workflow for preparing a 10 mM this compound stock solution.

Signaling Pathway Context

This compound is an activator of the transient outward potassium current (Ito), which is primarily mediated by the Kv4.3 potassium channel.[1] Its effects are often dependent on the presence of the accessory protein KChIP2.[6][7][8] The diagram below illustrates the relationship between this compound and its target ion channel complex.

NS5806_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Kv4_3 Kv4.3 Channel This compound->Kv4_3 Activates Ito_current Increased Ito Current (Transient Outward K+ Current) Kv4_3->Ito_current KChIP2 KChIP2 (Accessory Subunit) KChIP2->Kv4_3 Modulates Cell_Membrane Cell Membrane

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: Species-Specific Responses to NS5806

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kv4 channel modulator, NS5806. The information addresses common issues arising from the species-specific effects of this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing opposite effects of this compound in my experiments compared to published literature?

A1: You are likely observing the well-documented species-specific effects of this compound. The compound potentiates the transient outward potassium current (Ito) in canine cardiomyocytes but inhibits it in mouse and human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)[1][2][3]. This discrepancy is not an error in your experimental procedure but rather a reflection of the underlying molecular mechanisms.

Q2: What is the molecular basis for the different species-specific responses to this compound?

A2: The differential response to this compound is primarily due to the varying expression of the auxiliary subunit DPP6, specifically the long isoform (DPP6-L), in the Kv4 channel complex of different species.[1][2]

  • In species where this compound is inhibitory (e.g., mouse, human): The Kv4 channel complex includes the DPP6-L subunit. The presence of DPP6-L, in conjunction with another auxiliary subunit KChIP2, leads to the inhibition of the channel by this compound.[1][2]

  • In species where this compound is potentiating (e.g., canine): The DPP6-L subunit is almost undetectable in the ventricular myocardium. In the absence of DPP6-L, this compound's interaction with the Kv4/KChIP2 complex results in current potentiation.[1][2]

Q3: I am not seeing any effect of this compound on my Kv4.3 expressing cells. What could be the reason?

A3: The effect of this compound on Kv4.3 is critically dependent on the presence of the auxiliary subunit KChIP2.[4][5][6] If your expression system only contains the Kv4.3 channel without KChIP2, this compound will likely have no effect on the current decay[4][6]. Ensure that you are co-expressing KChIP2 with Kv4.3 to observe the modulatory effects of this compound.

Q4: Can this compound affect other ion channels besides Kv4?

A4: Yes. This compound has been shown to inhibit other potassium channels, notably Kv1.4 and, to a lesser extent, Kv1.5.[5] When interpreting your data, consider the potential off-target effects, especially if your experimental model expresses these channels.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected Inhibition of Ito You are working with mouse, rat, or human cells/tissues.This is the expected effect in these species due to the presence of the DPP6-L subunit.[1][2][7]
Lack of this compound Effect Your heterologous expression system lacks the KChIP2 auxiliary subunit.Co-transfect your cells with KChIP2 along with the Kv4 channel alpha subunit.[4][5][6]
Variability in the magnitude of this compound effect In native tissues, there can be regional differences in the expression of auxiliary subunits. For example, in the canine ventricle, KChIP2 expression is lower in endocardial cells compared to epicardial and midmyocardial cells, leading to a blunted response to this compound.[4][6]Perform molecular analysis (e.g., Western blot, qPCR) to quantify the expression levels of Kv4.3, KChIP2, and DPP6 in your specific tissue preparation.
This compound potentiates current but accelerates inactivation This can occur in heterologous systems expressing specific combinations of subunits, such as Kv4.3/KChIP2/DPP6-S.Carefully document the specific isoforms of all co-expressed subunits, as even different isoforms of the same subunit (e.g., DPP6-S vs. DPP6-L) can alter the drug's effect.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across different species and experimental systems.

Table 1: Effect of this compound on Ito in Native Cardiomyocytes

SpeciesCell TypeThis compound Concentration (µM)Effect on Peak CurrentEffect on InactivationReference
CanineVentricular Myocytes10Potentiation (80-82% increase in Epi/Mid)Slowed[4][6]
MouseVentricular Myocytes10InhibitionAccelerated[1][2]
HumaniPSC-derived Cardiomyocytes10InhibitionAccelerated[1][2]
RabbitVentricular MyocytesNot SpecifiedPotentiationNot Specified[1]
RabbitAtrial MyocytesNot SpecifiedInhibitionNot Specified[1]

Table 2: Effect of this compound on Cloned Kv4.3 Channels in Heterologous Systems

Co-expressed SubunitsExpression SystemThis compound Concentration (µM)Effect on Peak CurrentEffect on InactivationReference
Kv4.3 + KChIP2CHO-K1 Cells1035% IncreaseSlowed[4][6]
Kv4.3 + KChIP2 + DPP6-LHEK293 Cells10InhibitionAccelerated[1][2]
Kv4.3 + KChIP2 + DPP6-SHEK293 Cells10PotentiationSlowed[1]
Kv4.3 (alone)CHO-K1 Cells10No significant changeUnaffected[4][6]

Table 3: Effect of this compound on Gating Properties of Ito,f in Mouse Ventricular Myocytes

ParameterControlThis compound (10 µM)Reference
V1/2 of steady-state inactivation (mV)-20.9 ± 0.7-34.5 ± 0.8[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Ito in Isolated Cardiomyocytes

  • Cell Isolation: Isolate ventricular myocytes from the desired species (e.g., mouse, canine) using established enzymatic digestion protocols.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To block ICa,L and INa, add 0.5 mM CdCl2 and 30 µM tetrodotoxin.

    • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA (pH 7.2 with KOH).

  • Recording:

    • Perform whole-cell patch-clamp recordings at room temperature (22-25°C) or physiological temperature (35-37°C).

    • Use a holding potential of -80 mV.

    • Elicit Ito using depolarizing voltage steps (e.g., from -40 to +60 mV for 4.5 seconds).

  • Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 µM).

  • Data Analysis: Measure the peak outward current and analyze the inactivation kinetics by fitting the decay phase of the current with a single or double exponential function.

Protocol 2: Heterologous Expression of Kv4 Channels in HEK293 Cells

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Transiently transfect the cells with plasmids encoding the desired Kv4 α-subunit (e.g., Kv4.3) and auxiliary subunits (e.g., KChIP2, DPP6-L) using a suitable transfection reagent. A reporter gene (e.g., GFP) can be co-transfected to identify successfully transfected cells.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.

    • Use solutions similar to those described in Protocol 1.

    • Apply voltage protocols appropriate for activating Kv4 channels.

  • Data Analysis: Analyze the effects of this compound on current amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation.

Visualizations

NS5806_Mechanism cluster_canine Canine Cardiomyocyte cluster_mouse_human Mouse / Human Cardiomyocyte Canine_Kv4 Kv4 Canine_KChIP2 KChIP2 Potentiation Potentiation of Ito Canine_KChIP2->Potentiation MH_Kv4 Kv4 MH_KChIP2 KChIP2 MH_DPP6L DPP6-L Inhibition Inhibition of Ito MH_DPP6L->Inhibition This compound This compound This compound->Canine_Kv4 Binds to Kv4/KChIP2 complex This compound->MH_Kv4 Binds to Kv4/KChIP2/DPP6-L complex

Caption: Molecular mechanism of species-specific this compound effects.

Caption: Troubleshooting workflow for unexpected this compound results.

References

Technical Support Center: Understanding the Bimodal Action of NS5806 on Kv4 Currents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the Kv4 channel modulator, NS5806. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common observation of dual, and sometimes contradictory, effects of this compound on Kv4 currents.

Frequently Asked Questions (FAQs)

Q1: Why does this compound sometimes inhibit Kv4 currents instead of potentiating them?

The effect of this compound on Kv4 channels is not uniform and is critically dependent on the subunit composition of the Kv4 channel complex in your experimental model.[1][2][3] While this compound is known as a Kv4 activator, its inhibitory action arises from the presence of specific auxiliary subunits, particularly the long isoform of Dipeptidyl Peptidase-like Protein 6 (DPP6-L), in complex with the Kv4 pore-forming subunit (e.g., Kv4.2 or Kv4.3) and a Kv Channel-Interacting Protein (KChIP), such as KChIP2.[2][3]

In essence:

  • Potentiation is typically observed when the Kv4 channel complex consists of Kv4 and KChIP2.[1][2][4]

  • Inhibition is observed when the complex contains Kv4, KChIP2, and DPP6-L.[2][3]

This differential effect has been noted across various models. For instance, this compound potentiates the native transient outward K+ current (Ito) in canine cardiomyocytes, where DPP6-L is not prominently expressed.[2][5] Conversely, it inhibits Ito in mouse and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which express significant levels of DPP6-L.[2][3][6]

Q2: In which experimental models has inhibition of Kv4 currents by this compound been reported?

Inhibition of Kv4 currents by this compound has been documented in the following models:

  • Native Tissues:

    • Mouse ventricular cardiomyocytes[2][5]

    • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)[2][3]

    • Cultured rat hippocampal neurons (at 20 µM)[7]

    • Rabbit atrial myocytes[5]

  • Heterologous Expression Systems:

    • HEK293 cells co-transfected with Kv4.3 (or Kv4.2), KChIP2, and DPP6-L[2][3]

    • Binary Kv4.2 and DPP6-S complexes in HEK293 cells have also shown current suppression.[7]

Q3: What is the molecular mechanism behind this compound-mediated inhibition?

While the precise mechanism is still under investigation, current evidence suggests that the inhibitory effect of this compound is conferred by an interplay between KChIP2 and DPP6-L.[2] It is hypothesized that this compound binds to the KChIP subunit, stabilizing its interaction with the N-terminus of the Kv4 channel.[8][9] In the presence of DPP6-L, this stabilized complex adopts a conformation that favors an inhibited or inactivated state of the channel, leading to reduced current amplitude and accelerated inactivation.[2][3] Molecular docking simulations suggest a potential association between DPP6-L and KChIP2, and mutations at this putative interface can reverse the inhibitory effect of this compound into potentiation.[2][3]

Q4: I am observing inhibition when I expect potentiation. What are the likely reasons?

If you are observing inhibition unexpectedly, consider the following possibilities:

  • Endogenous Subunit Expression: Your cell line (even heterologous systems like HEK293) may endogenously express DPP6 or other interacting proteins that, in combination with your transfected subunits, form a complex susceptible to inhibition by this compound.

  • Splice Isoform of DPP6: Ensure you are using the intended splice variant of DPP6. The long isoform (DPP6-L) is associated with inhibition, while the short isoform (DPP6-S) in a ternary complex with Kv4.3 and KChIP2 can result in potentiation.[2]

  • Concentration of this compound: In some systems, very high concentrations of this compound (>100 µM) have been reported to cause a reversal of activation.[8] In hippocampal neurons, inhibition of the A-type current was observed at 20 µM this compound.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Observing Kv4 current inhibition with this compound in a heterologous system intended to show potentiation (e.g., Kv4.3 + KChIP2). The host cells may have endogenous expression of DPP6-L.1. Perform RT-PCR or Western blot to check for endogenous DPP6 expression in your cell line. 2. If DPP6 is present, consider using a cell line with no detectable expression or use siRNA to knockdown endogenous DPP6.[2]
Inconsistent results (sometimes potentiation, sometimes inhibition) with the same transfected constructs. 1. Variability in the transfection efficiency and stoichiometry of the different subunits (Kv4, KChIP, DPP6). 2. Inconsistent concentration of this compound.1. Optimize transfection protocols to ensure consistent expression levels of all subunits. Consider creating stable cell lines. 2. Prepare fresh this compound solutions and verify the final concentration in your experiments.
This compound inhibits the native Ito in my model, and I want to confirm if it's due to DPP6-L. The presence of DPP6-L in your specific cell or tissue type is the likely reason.1. Use Western blot to confirm the expression of DPP6-L in your tissue or cell lysate.[2] 2. If technically feasible, use siRNA to knockdown DPP6 and observe if the inhibitory effect of this compound is antagonized.[2]

Quantitative Data Summary

The following tables summarize the effects of this compound on Kv4 currents in different experimental models.

Table 1: Potentiation of Kv4 Currents by this compound

Channel ComplexCell TypeEffectEC50Reference
Kv4.3 + KChIP2CHO-K1 cellsIncreased peak current5.3 ± 1.5 µM[1][4]
Kv4.3 + KChIP2CHO-K1 cellsSlowed current decay25.4 ± 1.1 µM[4]
Kv4.2 + KChIP3HEK293 cellsIncreased peak current6.9 µM[8]
Native ItoCanine Ventricular MyocytesIncreased peak current, slowed decayNot specified[1][2]

Table 2: Inhibition of Kv4 Currents by this compound

Channel ComplexCell TypeEffectConcentrationReference
Kv4.3 + KChIP2 + DPP6-LHEK293 cellsDecreased peak current, accelerated inactivation10 µM[2]
Native ItoMouse Ventricular MyocytesDecreased peak current0.1-30 µM[2][5]
Native ItohiPSC-CMsDecreased peak current0.1-30 µM[2][3]
Native ISACultured Hippocampal NeuronsReduced current amplitude20 µM[7]

Experimental Protocols

Key Experiment: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on Kv4 currents in a heterologous expression system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Co-transfect cells with plasmids encoding the desired Kv4 subunit (e.g., Kv4.3), KChIP subunit (e.g., KChIP2), and DPP6 subunit (e.g., DPP6-L) using a suitable transfection reagent. A fluorescent marker (e.g., GFP) should be co-transfected to identify successfully transfected cells.

  • Incubate for 24-48 hours post-transfection to allow for protein expression.

2. Electrophysiological Recording:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

  • Obtain whole-cell configuration on a transfected cell.

  • Record Kv4 currents using an appropriate voltage protocol. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps from -50 mV to +60 mV in 10 mV increments.

  • Establish a stable baseline recording in the external solution.

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 µM) and record the currents again after allowing for drug equilibration.

3. Data Analysis:

  • Measure the peak outward current amplitude and the time constant of inactivation (τ) before and after this compound application.

  • Construct current-voltage (I-V) relationships to visualize the effect of this compound across a range of voltages.

  • Perform statistical analysis to determine the significance of the observed effects.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the differential effects of this compound based on the Kv4 channel complex composition.

NS5806_Potentiation This compound This compound Kv4_KChIP Kv4 + KChIP2 Complex This compound->Kv4_KChIP Binds to KChIP2, stabilizes complex Potentiation Current Potentiation (Increased Amplitude, Slower Inactivation) Kv4_KChIP->Potentiation NS5806_Inhibition This compound This compound Kv4_KChIP_DPP6L Kv4 + KChIP2 + DPP6-L Complex This compound->Kv4_KChIP_DPP6L Binds to KChIP2, alters complex conformation Inhibition Current Inhibition (Decreased Amplitude, Faster Inactivation) Kv4_KChIP_DPP6L->Inhibition Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Transfection Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Constructs Kv4, KChIP2, DPP6-L Plasmids Constructs->Cell_Culture Baseline Record Baseline Current Patch_Clamp->Baseline NS5806_App Apply this compound Baseline->NS5806_App Post_Drug Record Post-Drug Current NS5806_App->Post_Drug Data_Analysis Analyze Current Amplitude & Kinetics Post_Drug->Data_Analysis Conclusion Determine Potentiation or Inhibition Data_Analysis->Conclusion

References

Technical Support Center: The Role of DPP6 in Modulating NS5806 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of the auxiliary subunit Dipeptidyl Peptidase-like 6 (DPP6) in modulating the activity of the small molecule NS5806 on Kv4 potassium channels.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments investigating the interplay between DPP6, Kv4 channels, and this compound.

Problem Possible Cause Suggested Solution
This compound inhibits my Kv4 current, but published data shows potentiation. The presence of the long isoform of DPP6 (DPP6-L) in your experimental system can convert the effect of this compound from potentiation to inhibition, especially when co-expressed with KChIP2.[1][2] This is a known species-specific effect; DPP6-L is dominantly expressed in mouse and human iPSC-derived cardiomyocytes, where this compound inhibits the native transient outward current (Ito).[1][2] In contrast, canine cardiomyocytes, which have very low DPP6-L expression, show potentiation of Ito with this compound.[1][2]1. Verify DPP6 isoform expression: Use Western blot to confirm which DPP6 isoform (DPP6-S or DPP6-L) is present in your cells.[1] 2. Use a different expression system: Consider using a cell line with no endogenous DPP6 expression and transfect with your desired subunits. 3. siRNA knockdown: If working with a cell line that endogenously expresses DPP6-L, consider using siRNA to knock down its expression. This has been shown to antagonize the inhibitory effect of this compound.[1][2]
I see no effect of this compound on my Kv4/DPP6 currents. The modulatory effect of this compound on Kv4 channels in the presence of DPP6 is critically dependent on the co-expression of KChIP2.[1] this compound has been shown to have no effect on the current amplitude of channels composed of only Kv4.3 and DPP6-L.[1]1. Co-express KChIP2: Ensure that KChIP2 is co-transfected with Kv4 and DPP6. The interplay between KChIP2 and DPP6 is necessary for the modulatory effects of this compound.[1] 2. Check transfection efficiency: Verify the expression of all three subunits (Kv4, KChIP2, and DPP6) using appropriate methods like Western blotting or immunocytochemistry.
The magnitude of this compound's effect is variable between experiments. The stoichiometry of the transfected subunits (Kv4, KChIP2, and DPP6) can influence the channel's response to this compound.[1] For instance, increasing the relative expression of DPP6-L can enhance the inhibitory effect of this compound.[1]1. Optimize plasmid ratios: Systematically vary the plasmid ratios during transfection to find the optimal stoichiometry for a consistent effect. For example, a 1:1:3 ratio of Kv4.3:KChIP2:DPP6-L has been shown to produce a more prominent inhibitory effect of this compound compared to a 1:1:1 ratio.[1] 2. Use selection markers: Employ plasmids with different selection markers to ensure co-transfection of all subunits.
My results with Kv4.2/DPP6-S don't match the expected potentiation by this compound. While this compound generally potentiates Kv4.2 channel complexes with DPP6-S and a KChIP protein, currents from binary Kv4.2/DPP6-S channels (without KChIPs) have been reported to be suppressed by this compound.[3]Confirm KChIP co-expression: As with DPP6-L, the presence of a KChIP subunit is crucial for the potentiating effect of this compound on Kv4.2/DPP6-S channels.[3] Verify that your experimental system includes a KChIP protein.

Frequently Asked Questions (FAQs)

Q1: What is the general role of DPP6 in relation to Kv4 channels?

DPP6 is an auxiliary subunit of Kv4 channels that significantly modulates their biophysical properties.[1][4][5] It accelerates current inactivation and recovery kinetics, and shifts the voltage dependence of both activation and inactivation to more negative potentials.[1] DPP6 also plays a crucial role in the trafficking of Kv4 channels to the cell surface.[6][7]

Q2: How does this compound modulate Kv4 channels in the absence of DPP6?

In the presence of the auxiliary subunit KChIP2, this compound potentiates Kv4.2 and Kv4.3 currents by increasing the peak current amplitude and slowing inactivation.[1][2][8]

Q3: What is the mechanism by which DPP6-L reverses the effect of this compound on Kv4/KChIP2 channels?

The precise mechanism is still under investigation, but it is known to involve an interplay between DPP6-L and KChIP2.[1] Molecular docking simulations suggest a possible association between DPP6-L and KChIP2.[1][2] Mutating putative KChIP2-interacting residues on DPP6-L can reverse the inhibitory effect of this compound back to potentiation, indicating that the interaction between these two auxiliary subunits is key to the inhibitory modulation.[1][2]

Q4: Are there different isoforms of DPP6, and do they have different effects on this compound activity?

Yes, there are multiple isoforms of DPP6, with DPP6-S (short) and DPP6-L (long) being well-studied.[1][3] They can have opposing effects on the modulation of Kv4 channels by this compound. For instance, in the presence of KChIP2, this compound potentiates Kv4.2 currents with DPP6-S, but inhibits them with DPP6-L.[1][3]

Q5: Is the effect of DPP6 on this compound modulation species-specific?

Yes, the effect is highly species-specific and correlates with the dominant DPP6 isoform expressed.[1][2] For example, this compound inhibits the native transient outward current (Ito) in mouse ventricular cardiomyocytes and human iPSC-derived cardiomyocytes, where DPP6-L is the predominant isoform.[1][2] Conversely, in canine cardiomyocytes, where DPP6-L expression is nearly absent, this compound potentiates Ito.[1][2]

Data Presentation

Summary of this compound Effects on Kv4 Channel Complexes
Channel ComplexThis compound Effect on Peak CurrentThis compound Effect on InactivationReference
Kv4.3 / KChIP2PotentiationSlowed[1]
Kv4.3 / DPP6-LNo effectNo effect[1]
Kv4.3 / KChIP2 / DPP6-LInhibitionAccelerated[1]
Kv4.2 / KChIP2 / DPP6-SPotentiationSlowed[3]
Kv4.2 / DPP6-SSuppressionLess pronounced slowing[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for recording Kv4 currents from HEK293 cells transiently transfected with Kv4, KChIP2, and DPP6.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Transfect cells with cDNAs for the desired Kv4 α-subunit, KChIP2, and DPP6 isoform using a suitable transfection reagent. A fluorescent protein marker (e.g., GFP) should be co-transfected to identify successfully transfected cells.

    • Incubate for 24-48 hours post-transfection to allow for protein expression.

  • Electrophysiological Recording:

    • Prepare intracellular (pipette) solution containing (in mM): 130 K-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with KOH.

    • Prepare extracellular (bath) solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with intracellular solution.

    • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a fluorescently labeled cell.

    • Record currents using an appropriate voltage-clamp protocol. For Kv4 currents, a typical protocol involves holding the cell at -80 mV and applying depolarizing steps to various test potentials (e.g., -40 mV to +60 mV).

    • Apply this compound at the desired concentration to the bath solution and record the currents again after the drug effect has stabilized.

Western Blotting

This protocol is for verifying the protein expression of transfected subunits.

  • Protein Extraction:

    • Lyse transfected cells in RIPA buffer supplemented with protease inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the Kv4 subunit, KChIP2, and DPP6 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cluster_channel Kv4 Channel Complex Kv4 Kv4 (α-subunit) Current Ion Current Kv4->Current Forms Pore KChIP2 KChIP2 (β-subunit) KChIP2->Kv4 Modulates Gating & Trafficking DPP6 DPP6 (β-subunit) DPP6->Kv4 Modulates Gating & Trafficking This compound This compound DPP6->this compound Inhibits Potentiation (DPP6-L isoform) This compound->KChIP2 Potentiates (via KChIP2)

Caption: Molecular interactions in the Kv4/KChIP2/DPP6/NS5806 system.

start Start Experiment transfect Co-transfect HEK293 cells with Kv4, KChIP2, and DPP6 start->transfect verify_exp Verify Protein Expression (Western Blot) transfect->verify_exp patch_clamp Perform Whole-Cell Patch-Clamp verify_exp->patch_clamp apply_this compound Apply this compound patch_clamp->apply_this compound analyze Analyze Current Modulation (Amplitude, Kinetics) apply_this compound->analyze troubleshoot Unexpected Result? analyze->troubleshoot check_isoform Check DPP6 Isoform and Stoichiometry troubleshoot->check_isoform Yes end Conclusion troubleshoot->end No check_isoform->transfect

Caption: Experimental workflow for studying this compound modulation.

References

Technical Support Center: Controlling for NS5806 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the off-target effects of NS5806, a modulator of the transient outward potassium current (Ito) mediated by Kv4.x channels.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Unexpected inhibition of outward current. This compound can inhibit Kv1.4 and Kv1.5 channels. This is more pronounced at concentrations of 10 µM and higher.[1]1. Confirm channel identity: Use specific channel blockers (e.g., 4-AP for Kv1.5) to confirm the contribution of different channels to the total outward current. 2. Lower this compound concentration: If the primary target is Kv4.3, use the lowest effective concentration of this compound. 3. Use a different cell line: If possible, use a cell line that does not express Kv1.4 or Kv1.5.
Inconsistent or species-specific effects on Ito. The effect of this compound on Kv4 channels is dependent on the presence of accessory subunits, particularly KChIP2 and DPP6.[1] The expression of these subunits can vary between species and cell types. For example, this compound potentiates Ito in canine cardiomyocytes but can inhibit it in mouse and human cardiomyocytes due to differences in DPP6 isoform expression.1. Characterize accessory subunit expression: Perform Western blot or qPCR to determine the expression levels of KChIP2 and DPP6 in your experimental model. 2. Consider co-expression studies: In heterologous expression systems, co-express Kv4.3 with KChIP2 and/or DPP6 to mimic the native channel complex. 3. Interpret data in the context of your model system: Be cautious when extrapolating results between different species or cell types.
Alterations in action potential upstroke or duration unrelated to Ito. This compound can inhibit cardiac sodium channels (Nav1.5), particularly in atrial myocytes. This can lead to a decrease in the upstroke velocity and prolongation of the action potential.1. Isolate sodium currents: Use specific voltage-clamp protocols to measure the effect of this compound on INa. 2. Use specific sodium channel blockers: Compare the effects of this compound with known Nav1.5 blockers like tetrodotoxin (TTX) or flecainide.
Unstable patch-clamp recordings. Instability in whole-cell patch-clamp recordings can be due to various factors unrelated to the compound being tested, such as poor seal formation, pipette drift, or issues with solutions.[2][3]1. Ensure a high-quality giga-seal: A seal resistance of >1 GΩ is crucial for stable recordings.[2] 2. Optimize solutions: Ensure the osmolarity and pH of intracellular and extracellular solutions are appropriate and that the intracellular solution is fresh.[3] 3. Minimize mechanical drift: Ensure the micromanipulator and perfusion system are stable.[3]

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-targets of this compound?

A1: this compound is primarily a modulator of Kv4.x channels, which underlie the transient outward potassium current (Ito). Its effect is most pronounced when Kv4.x is co-assembled with the accessory subunit KChIP2.[1] However, this compound has several known off-target effects, particularly at higher concentrations.

Summary of this compound Activity on Various Ion Channels

Ion ChannelPrimary/Off-TargetEffectPotency (EC50/IC50)Reference
Kv4.3/KChIP2 PrimaryActivation/PotentiationEC50 = 5.3 µM[4][5]
Kv1.4 Off-TargetInhibitionStrong inhibition at 10 µM[1]
Kv1.5 Off-TargetInhibitionWeaker inhibition than Kv1.4[1]
Nav1.5 (cardiac) Off-TargetInhibitionIC50 values can be in the low micromolar range, especially for the late current.[6][7][6][7]
Cav1.2 Off-TargetMinimal to no effect reported-[8]
Kv7.1 (IKs) No significant effect-Unaffected by this compound[1]
Kv11.1 (hERG) No significant effect-Unaffected by this compound[1]
Kir2.x (IK1) No significant effect-Unaffected by this compound[1]

Q2: How does the presence of accessory subunits like KChIP2 and DPP6 alter the effect of this compound?

A2: The interaction of this compound with Kv4 channels is critically dependent on the presence of accessory subunits.

  • KChIP2: The potentiating effect of this compound on Kv4.2 and Kv4.3, including the slowing of current decay, is largely dependent on the presence of KChIP2.[1]

  • DPP6: The co-expression of the long isoform of DPP6 (DPP6-L) with Kv4.3 and KChIP2 can convert the potentiating effect of this compound into an inhibitory one. This is a key reason for the observed species-specific differences in this compound action.

G cluster_canine Canine Myocytes cluster_human Human/Mouse Myocytes This compound This compound Kv4_3 Kv4.3 This compound->Kv4_3 Direct Interaction Ito_potentiated Ito Potentiation (e.g., Canine) This compound->Ito_potentiated Ito_inhibited Ito Inhibition (e.g., Mouse, Human) This compound->Ito_inhibited Results in KChIP2 KChIP2 KChIP2->Kv4_3 Modulates Gating DPP6_L DPP6-L DPP6_L->Kv4_3 Modulates Gating

Caption: Influence of accessory subunits on this compound effect on Kv4.3.

Q3: What experimental approaches can be used to confirm off-target effects of this compound?

A3: A combination of electrophysiological and molecular techniques is recommended.

G start Hypothesize Off-Target Effect electrophys Electrophysiology (Voltage-Clamp) start->electrophys molecular Molecular Biology start->molecular protocol Specific Voltage Protocols to Isolate Currents electrophys->protocol blockers Use of Specific Channel Blockers electrophys->blockers concentration Concentration-Response Curve electrophys->concentration conclusion Confirm and Quantify Off-Target Effect protocol->conclusion blockers->conclusion concentration->conclusion expression Assess Endogenous Channel Expression (qPCR/WB) molecular->expression heterologous Heterologous Expression of Target and Off-Targets molecular->heterologous expression->conclusion heterologous->conclusion

Caption: Workflow for confirming off-target effects of this compound.

Experimental Protocols

General Whole-Cell Patch-Clamp Protocol

This protocol provides a general framework for recording ionic currents. Specific parameters for isolating individual currents are detailed below.

  • Cell Preparation: Isolate single cardiomyocytes or use a stable cell line expressing the channel of interest.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Intracellular Solution: (in mM) 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP, pH adjusted to 7.2 with KOH.

  • Recording:

    • Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance.

    • Apply the appropriate voltage-clamp protocol.

Voltage-Clamp Protocols for Isolating Specific Currents

1. Isolating Kv4.3 Current (Ito)

  • Holding Potential: -80 mV

  • Test Pulse: Depolarize to potentials between -40 mV and +60 mV for 500 ms.

  • Pre-pulse: To inactivate sodium and calcium channels, a brief pre-pulse to -40 mV for 50 ms can be applied before the test pulse.

  • Pharmacological Isolation: Use of Cd2+ (200 µM) to block Ca2+ channels and TTX (1 µM) to block Na+ channels. The remaining transient outward current is largely Ito.

2. Isolating Kv1.4 Current

  • Expression System: Typically studied in heterologous systems like Xenopus oocytes or HEK293 cells due to its rapid inactivation in native tissues.

  • Holding Potential: -100 mV

  • Test Pulse: Depolarize to potentials between -60 mV and +60 mV.

  • Recovery from Inactivation: Use a two-pulse protocol. A conditioning pulse to +40 mV to inactivate the channels, followed by a variable recovery interval at -100 mV, and then a test pulse to +40 mV.

3. Isolating Cardiac Sodium Current (INa)

  • Holding Potential: -120 mV to ensure channels are in a rested state.

  • Test Pulse: A short (50 ms) depolarizing pulse to -20 mV.

  • Pharmacological Isolation: Use of K+ channel blockers (e.g., Cs+ in the intracellular solution) and Ca2+ channel blockers (e.g., Cd2+ or Nifedipine) in the extracellular solution.

4. Isolating L-type Calcium Current (ICa,L)

  • Holding Potential: -40 mV to inactivate Na+ and T-type Ca2+ channels.

  • Test Pulse: Depolarize to potentials between -30 mV and +50 mV.

  • Charge Carrier: Use of Ba2+ (1.8 mM) instead of Ca2+ in the extracellular solution can increase current amplitude and reduce Ca2+-dependent inactivation.

G start Whole-Cell Configuration kv4_3 Isolate Kv4.3 (Ito) start->kv4_3 kv1_4 Isolate Kv1.4 start->kv1_4 nav1_5 Isolate Nav1.5 (INa) start->nav1_5 cav1_2 Isolate Cav1.2 (ICa,L) start->cav1_2 HP: -80mV\nTest: -40 to +60mV\nBlockers: Cd2+, TTX HP: -80mV Test: -40 to +60mV Blockers: Cd2+, TTX kv4_3->HP: -80mV\nTest: -40 to +60mV\nBlockers: Cd2+, TTX HP: -100mV\nTest: -60 to +60mV\nRecovery Protocol HP: -100mV Test: -60 to +60mV Recovery Protocol kv1_4->HP: -100mV\nTest: -60 to +60mV\nRecovery Protocol HP: -120mV\nTest: -20mV (short)\nBlockers: Cs+, Cd2+ HP: -120mV Test: -20mV (short) Blockers: Cs+, Cd2+ nav1_5->HP: -120mV\nTest: -20mV (short)\nBlockers: Cs+, Cd2+ HP: -40mV\nTest: -30 to +50mV\nCharge Carrier: Ba2+ HP: -40mV Test: -30 to +50mV Charge Carrier: Ba2+ cav1_2->HP: -40mV\nTest: -30 to +50mV\nCharge Carrier: Ba2+

Caption: Key parameters for isolating specific ion channel currents.

References

Technical Support Center: Interpreting Variable Results in NS5806 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable results in studies involving NS5806, a potent potassium channel activator.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing inconsistent or opposite effects of this compound on the transient outward potassium current (Ito) in my experiments?

A1: The primary reason for variable effects of this compound is the molecular composition of the Kv4 channel complex in your experimental model. The effect of this compound is critically dependent on the presence of auxiliary subunits, particularly the Kv channel-interacting protein 2 (KChIP2).

  • Activation/Potentiation: this compound typically increases the peak current amplitude and slows the inactivation of Kv4.3 and Kv4.2 channels when they are co-expressed with KChIP2.[1][2][3] This is often observed in canine cardiomyocytes.[3][4]

  • Inhibition/Suppression: In contrast, if the Kv4 channel complex includes the auxiliary subunit DPP6-L (long isoform) in addition to KChIP2, this compound can suppress the current and accelerate inactivation.[3] This inhibitory effect has been observed in mouse ventricular cardiomyocytes and human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[3]

  • No Effect: In the absence of KChIP2, this compound has little to no effect on the current decay of Kv4.3 and Kv4.2.[5]

Troubleshooting Steps:

  • Characterize your model system: Determine the expression levels of Kv4.3, KChIP2, and DPP6 isoforms in your specific cells or tissues using techniques like Western blot or qPCR.

  • Use a positive control: If possible, use a cell line with a known Kv4 channel subunit composition (e.g., CHO-K1 cells co-transfected with Kv4.3 and KChIP2) to validate your this compound stock and experimental setup.

  • Consider species differences: Be aware of the documented species-specific effects. Results from canine models may not be directly translatable to murine or human models.[3]

Q2: I see a shift in the voltage dependence of inactivation after applying this compound. Is this expected?

A2: Yes, this compound is known to cause a significant leftward (negative) shift in the voltage dependence of steady-state inactivation for Kv4.3 channels, both in the presence and absence of KChIP2.[5] This means that the channels will inactivate at more hyperpolarized potentials in the presence of the compound.

Q3: My patch-clamp recordings are noisy or unstable after applying this compound. What can I do?

A3: While this compound itself is not typically reported to cause direct recording instability, issues can arise from the experimental procedure. Here are some general patch-clamp troubleshooting tips:

  • Seal Quality: Ensure you have a high-resistance (GΩ) seal before breaking into the whole-cell configuration. A poor seal can lead to noisy recordings.

  • Solution Stability: Confirm that your this compound stock solution is properly dissolved and that the final concentration in your recording solution does not cause precipitation. This compound is often dissolved in DMSO, so ensure the final DMSO concentration is low and consistent across experiments.

  • Pipette Drift: Check for any drift in your recording pipette, which can cause the seal to become unstable over time.

  • Perfusion System: If using a perfusion system to apply this compound, ensure the flow rate is stable and does not cause mechanical stress on the cell.

Q4: Are there any known off-target effects of this compound?

A4: Yes, this compound has been shown to have effects on other ion channels, which could contribute to variability in your results.

  • Kv1.4 Inhibition: this compound strongly inhibits Kv1.4-mediated currents, and this effect is independent of KChIP2.[2]

  • Kv1.5 Inhibition: A smaller inhibitory effect has been observed on Kv1.5 channels.[2]

  • Unaffected Channels: KV7.1, KV11.1, and Kir2.1 currents appear to be unaffected by this compound.[2]

If your experimental system expresses these other channels, the observed phenotype may be a composite of the effects on multiple targets.

Data Presentation

Table 1: Effect of this compound on Kv4.3 Channel Properties

PropertyConditionEffect of this compoundEC50Reference
Peak Current Amplitude Kv4.3 + KChIP2Increase5.3 µM[1][2]
Kv4.3 + KChIP2 + DPP6Increase (CHO-K1 cells)Not specified[1]
Kv4.3 + KChIP2 + DPP6-LDecreaseNot specified[3]
Current Decay Kv4.3 + KChIP2Slows25.4 µM[1]
Kv4.3 aloneNo significant effectNot applicable[5]
Steady-State Inactivation Kv4.3 +/- KChIP2Leftward (negative) shiftNot applicable[5]

Table 2: Species-Specific Effects of this compound on Native Ito

SpeciesCell TypeEffect of this compound on ItoPrimary Kv4 Subunit CompositionReference
Canine Ventricular MyocytesPotentiationKv4.3 + KChIP2[3][4]
Mouse Ventricular MyocytesInhibitionKv4.3 + KChIP2 + DPP6-L[3]
Human (hiPSC-CMs) Ventricular CardiomyocytesInhibitionKv4.3 + KChIP2 + DPP6-L[3]
Rabbit Ventricular MyocytesPotentiationNot fully characterized[4]
Atrial MyocytesInhibitionNot fully characterized[4]

Experimental Protocols

Detailed Methodology: Whole-Cell Patch-Clamp Recording of Ito

This protocol provides a general framework for recording Ito and assessing the effects of this compound. Specific parameters may need to be optimized for your cell type.

  • Cell Preparation:

    • Isolate cardiomyocytes or culture your chosen cell line on glass coverslips suitable for patch-clamp recording.

    • Ensure cells are healthy and not overly confluent.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 130 K-aspartate, 10 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. Ensure the final DMSO concentration does not exceed 0.1%.

  • Patch-Clamp Electrophysiology:

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a GΩ seal with a target cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for at least 5 minutes before recording.

    • Hold the cell at a holding potential of -80 mV.

    • To elicit Ito, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms).

    • To study steady-state inactivation, use a prepulse protocol where a 1-second prepulse to various potentials (e.g., -120 mV to 0 mV) is followed by a test pulse to +40 mV.

  • Data Acquisition and Analysis:

    • Record baseline currents in the absence of this compound.

    • Perfuse the cells with the external solution containing the desired concentration of this compound and record the currents again after a stable effect is reached.

    • Analyze the peak current amplitude, time course of inactivation (often fit with a single or double exponential function), and the voltage dependence of inactivation (fit with a Boltzmann function).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Kv4_3 Kv4.3 KChIP2 KChIP2 KChIP2->Kv4_3 Modulates Gating DPP6 DPP6 DPP6->Kv4_3 Modulates Gating NS5806_out This compound (Extracellular) NS5806_out->Kv4_3 Binds CaMKII CaMKII SAP97 SAP97 CaMKII->SAP97 Associates SAP97->Kv4_3

Caption: Kv4.3 channel complex and its key interacting partners.

Experimental_Workflow prep Cell Preparation (e.g., Cardiomyocyte Isolation) patch Whole-Cell Patch Clamp (GΩ Seal Formation) prep->patch baseline Baseline Ito Recording (Control Solution) patch->baseline application This compound Application (Perfusion) baseline->application recording Ito Recording (with this compound) application->recording analysis Data Analysis (Amplitude, Kinetics, VDI) recording->analysis interpretation Interpretation of Results analysis->interpretation

Caption: Standard experimental workflow for this compound studies.

Logical_Relationship This compound This compound Application Kv4_complex Kv4 Channel Complex Composition This compound->Kv4_complex KChIP2_present KChIP2 Present Kv4_complex->KChIP2_present DPP6_absent DPP6-L Absent (e.g., Canine Ventricle) KChIP2_present->DPP6_absent If DPP6_present DPP6-L Present (e.g., Mouse Ventricle) KChIP2_present->DPP6_present If outcome_potentiate Outcome: Ito Potentiation DPP6_absent->outcome_potentiate outcome_inhibit Outcome: Ito Inhibition DPP6_present->outcome_inhibit

Caption: Logic explaining variable outcomes of this compound application.

References

Validation & Comparative

A Comparative Guide: NS5806 versus 4-AP for Blocking Transient Outward Current

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two pharmacological agents, NS5806 and 4-Aminopyridine (4-AP), used to modulate the transient outward potassium current (Ito). The information presented is collated from experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.

Introduction to Ito and its Modulators

The transient outward potassium current (Ito) is a critical component in the repolarization phase of the cardiac action potential, particularly in epicardial and midmyocardial cells.[1] It is primarily mediated by the voltage-gated potassium channel α-subunit Kv4.3.[1][2] Dysregulation of Ito has been implicated in various cardiac arrhythmias, making it a key target for pharmacological intervention.

This compound is a modulator of Kv4 channels with a complex mechanism of action that is highly dependent on the presence of accessory subunits.[1][3][4][5] It can act as both an activator and an inhibitor of Ito depending on the specific composition of the channel complex.[3][4]

4-Aminopyridine (4-AP) is a well-established blocker of voltage-gated potassium channels.[6][7][8] It is known to inhibit Ito and has been used extensively in research to study the physiological roles of this current.[7][9]

Quantitative Comparison of this compound and 4-AP

The following tables summarize the key quantitative data for this compound and 4-AP based on available experimental findings.

Table 1: Potency of this compound on Ito and Kv4.3 Channels

ParameterSpecies/Cell TypeChannel ComplexValueEffectReference
EC50CHO-K1 cellsKv4.3/KChIP25.3 µMActivation (increase in peak current)[1][5][10][11]
EC50CHO-K1 cellsKv4.3/KChIP225.4 µMSlowing of inactivation[10][11]
IC50RabbitAtrial Ito40.7 nMInhibition[10][11]
EC50RabbitVentricular Ito1.6 nMStimulation[10][11]
-Mouse ventricular myocytesNative Ito-Inhibition (concentration-dependent, 0.1-30 µM)[3][4]
-Human iPSC-derived cardiomyocytesNative Ito-Inhibition (concentration-dependent, 0.1-30 µM)[3][4]
-Canine ventricular myocytesNative Ito-Potentiation[3][4]

Table 2: Potency of 4-AP on Ito and Kv Channels

ParameterSpecies/Cell TypeChannel ComplexValueEffectReference
IC50Rat ventricular myocytesNative Ito0.2 mMInhibition[7]
IC50HEK293 cellsRat Kv4.31.54 mMInhibition[9]
IC50Rat ventricular myocytesNative Ito0.14 mMInhibition[9]
IC50CHO cellsMouse Kv1.1147 µM (extracellular)Block[12]
IC50CHO cellsMouse Kv1.1117 µM (intracellular)Block[12]

Mechanism of Action

This compound: A Subunit-Dependent Modulator

The action of this compound is intricately linked to the accessory subunits associated with the Kv4.3 channel.

  • With KChIP2: In the presence of the potassium channel interacting protein 2 (KChIP2), this compound typically acts as an activator, increasing the peak current amplitude and significantly slowing the current decay.[1][3][5][10][13] this compound is thought to bind to KChIP3 (a close homolog of KChIP2) and stabilize the KChIP3-Kv4 complex, thereby decreasing the dissociation rate.[14]

  • With KChIP2 and DPP6: When another accessory subunit, dipeptidyl peptidase-like protein 6 (DPP6), is also present, the effect of this compound can be reversed to inhibition.[3][4] The long isoform of DPP6 (DPP6-L) appears to be crucial for this inhibitory effect.[3][4] The differential expression of DPP6-L in various species and tissues may explain the observed species-dependent effects of this compound.[3][4]

4-AP: A Pore Blocker

4-AP acts as a classical open-channel blocker of voltage-gated potassium channels.[15] Its mechanism for Ito inhibition involves:

  • Intracellular Action: 4-AP is thought to cross the cell membrane in its uncharged form and then act from the intracellular side in its charged form.[12][15]

  • State-Dependent Block: The block of Ito by 4-AP is voltage-dependent and appears to be most potent when the channel is in the closed state.[7] The affinity of 4-AP for the channel decreases as the channel transitions to the open state.[7]

Off-Target Effects

This compound:

  • Sodium Channels (INa): this compound has been shown to inhibit the fast sodium current (INa), particularly in atrial myocytes.[16][17] This can lead to a decrease in the upstroke velocity of the action potential.[16][17][18]

  • Other Potassium Channels: this compound strongly inhibits Kv1.4 channels and has a smaller inhibitory effect on Kv1.5 channels.[1][5] It does not appear to affect Kv7.1, Kv11.1 (hERG), or Kir2.1 channels.[1][5][19]

4-AP:

  • Broad Spectrum K+ Channel Blocker: 4-AP is not specific for Ito and blocks a wide range of voltage-gated potassium channels.[6][20] This lack of specificity can lead to various physiological effects, including increased neuronal excitability and enhanced neurotransmitter release.[6]

  • T-lymphocyte K+ channels: 4-AP can block K+ channels in T-lymphocytes, which may contribute to its immunomodulatory properties.[6]

Experimental Protocols

A standard method for comparing the effects of this compound and 4-AP on the transient outward current is the whole-cell patch-clamp technique .[7][12][21][22][23]

Key Experimental Steps:
  • Cell Preparation:

    • Isolation of primary cardiomyocytes (e.g., from rat, mouse, or canine ventricles) through enzymatic digestion.

    • Alternatively, use of heterologous expression systems like HEK293 or CHO cells transfected with the cDNA for the desired channel subunits (e.g., Kv4.3, KChIP2, DPP6).[2][9]

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.[23]

    • Use an amplifier in voltage-clamp mode to control the membrane potential and record the resulting ionic currents.[21][22]

    • Use appropriate internal (pipette) and external (bath) solutions to isolate the potassium currents and minimize contamination from other ionic currents.

  • Voltage-Clamp Protocol to Elicit Ito:

    • Hold the cell membrane at a negative potential (e.g., -80 mV) to ensure the channels are in a closed, available state.

    • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) for a specific duration (e.g., 500 ms) to activate the channels.[24]

    • Record the resulting outward currents. The transient component of this current is Ito.

  • Drug Application:

    • Record baseline Ito currents.

    • Perfuse the cell with the external solution containing the desired concentration of this compound or 4-AP.

    • After a steady-state effect is reached, record the Ito currents again in the presence of the compound.

    • Perform a washout step by perfusing with the drug-free external solution to check for reversibility of the effect.

  • Data Analysis:

    • Measure the peak outward current amplitude at each voltage step.

    • Analyze the kinetics of the current, including the time to peak and the time course of inactivation.

    • Construct current-voltage (I-V) relationships and dose-response curves to determine parameters like IC50 or EC50.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular components of the Ito channel complex and a typical experimental workflow for comparing this compound and 4-AP.

Ito_Signaling_Pathway Kv4_3 Kv4.3 (α-subunit) KChIP2 KChIP2 (β-subunit) Kv4_3->KChIP2 Association DPP6 DPP6 (β-subunit) Kv4_3->DPP6 Ito Transient Outward K+ Current (Ito) Kv4_3->Ito Forms the pore Repolarization Action Potential Repolarization Ito->Repolarization Contributes to This compound This compound This compound->KChIP2 Binds to & Modulates Four_AP 4-AP Four_AP->Kv4_3 Blocks Pore

Caption: Molecular components of the Ito channel complex and sites of action for this compound and 4-AP.

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., Cardiomyocytes or Transfected HEK293 cells) start->cell_prep patch_clamp Whole-Cell Patch-Clamp Configuration cell_prep->patch_clamp baseline Record Baseline Ito (Voltage-Clamp Protocol) patch_clamp->baseline drug_application Drug Application baseline->drug_application This compound Apply this compound drug_application->this compound Test Compound 1 four_ap Apply 4-AP drug_application->four_ap Test Compound 2 record_drug Record Ito in Presence of Drug This compound->record_drug four_ap->record_drug washout Washout record_drug->washout record_washout Record Ito after Washout washout->record_washout analysis Data Analysis (I-V curves, Kinetics, IC50/EC50) record_washout->analysis comparison Compare Effects of This compound and 4-AP analysis->comparison end End comparison->end

Caption: Experimental workflow for comparing the effects of this compound and 4-AP on Ito using patch-clamp electrophysiology.

Conclusion

The choice between this compound and 4-AP for modulating the transient outward current depends heavily on the specific research question.

  • This compound is a valuable tool for investigating the role of Ito channel accessory subunits and for studies where a more nuanced, modulatory effect is desired. Its species- and subunit-dependent actions necessitate careful characterization in the experimental system being used. Its off-target effects on sodium channels should also be considered.

  • 4-AP serves as a reliable, albeit non-specific, blocker of Ito. It is well-suited for experiments aiming to broadly inhibit voltage-gated potassium channels to unmask the functional consequences. Researchers should be mindful of its broad-spectrum activity and potential confounding effects on other potassium channels.

Ultimately, a thorough understanding of the molecular composition of the Ito channels in the chosen experimental model is crucial for the accurate interpretation of data obtained with either of these compounds.

References

A Comparative Guide to the Effects of NS5806 on Kv4.2 and Kv4.3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of the small molecule modulator NS5806 on two critical members of the Kv4 family of voltage-gated potassium channels: Kv4.2 and Kv4.3. These channels are fundamental in shaping the cardiac action potential and regulating neuronal excitability. The activity of this compound is of significant interest as it presents a tool to probe the function and composition of the channel complexes responsible for the transient outward K+ current (Ito).

The experimental data reveal that the effects of this compound on both Kv4.2 and Kv4.3 are remarkably similar and are critically dependent on the presence of auxiliary subunits, particularly Kv Channel-Interacting Proteins (KChIPs) and Dipeptidyl Peptidase-like Proteins (DPPs).

Quantitative Comparison of this compound Effects on Kv4.2 and Kv4.3

The following table summarizes the key quantitative effects of this compound on Kv4.2 and Kv4.3 channels when co-expressed with different combinations of auxiliary subunits. The data is compiled from studies in heterologous expression systems such as HEK293 and CHO-K1 cells.

ParameterKv4.2Kv4.3Key Findings & Citations
Effect on Peak Current Amplitude (with KChIP2) PotentiationPotentiation (EC50 = 5.3 ± 1.5 µM)This compound increases the peak current amplitude for both channels when KChIP2 is present.[1][2]
Effect on Peak Current Amplitude (with KChIP2 and DPP6-S) PotentiationPotentiationThe presence of the short DPP6 isoform (DPP6-S) along with KChIP2 also results in current potentiation by this compound.[1]
Effect on Peak Current Amplitude (with KChIP2 and DPP6-L) SuppressionSuppressionIn the presence of the long DPP6 isoform (DPP6-L) and KChIP2, this compound inhibits the current for both channels.[1]
Effect on Inactivation Kinetics (with KChIP2) Slowed InactivationSlowed InactivationThis compound significantly slows the rate of current decay for both Kv4.2 and Kv4.3 in the presence of KChIP2.[1][2]
Effect on Inactivation Kinetics (with KChIP2 and DPP6-L) Accelerated InactivationAccelerated InactivationWith DPP6-L and KChIP2, this compound accelerates the inactivation of both channel types.[1]
Voltage-Dependence of Steady-State Inactivation Hyperpolarizing ShiftHyperpolarizing ShiftThis compound shifts the voltage at which half the channels are inactivated to more negative potentials for both Kv4.2 and Kv4.3 complexes.[1][3] For Kv4.3/KChIP2/DPP6-L, a shift from -28.8 mV to -42.5 mV has been quantified.[1]
Recovery from Inactivation Slowed RecoveryAccelerated Recovery (with DPP6-L)A notable difference is observed in the recovery from inactivation. For Kv4.2 complexes, this compound slows recovery.[3] Conversely, for Kv4.3/KChIP2/DPP6-L, recovery is accelerated.[1]

Experimental Protocols

The following is a representative methodology for assessing the effects of this compound on Kv4.2 and Kv4.3 channels using whole-cell patch-clamp electrophysiology in a mammalian cell line (e.g., HEK293 or CHO-K1).

1. Cell Culture and Transfection:

  • Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

  • For transfection, cells are plated onto glass coverslips. Plasmids encoding the human Kv4.2 or Kv4.3 α-subunit, along with the desired auxiliary subunits (e.g., KChIP2 and/or DPP6), are co-transfected using a suitable transfection reagent. A marker gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells.

  • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recordings:

  • Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature or near-physiological temperatures (e.g., 33-37°C) using a patch-clamp amplifier.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 130 K-aspartate, 10 KCl, 10 HEPES, 5 EGTA, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.

  • Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentration in the external solution. The solution is applied to the cells via a perfusion system.

3. Voltage-Clamp Protocols:

  • Current-Voltage (I-V) Relationship: From a holding potential of -80 mV, depolarizing voltage steps are applied in 10 mV increments (e.g., from -40 mV to +60 mV) for a duration of 500 ms to 2 seconds to elicit channel activation.

  • Steady-State Inactivation: To determine the voltage-dependence of inactivation, a two-pulse protocol is used. From a holding potential of -80 mV, a series of 1-second pre-pulses ranging from -120 mV to +20 mV are applied, followed by a test pulse to a constant voltage (e.g., +60 mV) to measure the fraction of available channels.

  • Recovery from Inactivation: A two-pulse protocol is also used to measure the rate of recovery from inactivation. Two depolarizing pulses (e.g., to +60 mV) are separated by a variable recovery interval at a negative potential (e.g., -80 mV). The current elicited by the second pulse is normalized to that of the first pulse and plotted against the recovery interval.

4. Data Analysis:

  • Current amplitudes are measured at the peak of the response.

  • Inactivation kinetics are quantified by fitting the decay phase of the current with a single or double exponential function to obtain time constants (τ).

  • Steady-state inactivation curves are fitted with a Boltzmann function to determine the half-inactivation voltage (V1/2).

  • Recovery from inactivation data is fitted with an exponential function to determine the time constant of recovery.

Visualizing Experimental Workflow and Comparative Effects

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a summary of the comparative effects of this compound.

G cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293) transfection Co-transfection (Kv4.x + KChIP2 +/- DPP6) cell_culture->transfection incubation Incubation (24-48 hours) transfection->incubation patch_clamp Whole-Cell Patch-Clamp incubation->patch_clamp control_rec Record Control Currents patch_clamp->control_rec drug_app Perfusion with this compound control_rec->drug_app drug_rec Record Currents with this compound drug_app->drug_rec peak_current Peak Current Amplitude drug_rec->peak_current inactivation Inactivation Kinetics (τ) drug_rec->inactivation voltage_dep Voltage-Dependence (V1/2) drug_rec->voltage_dep recovery Recovery from Inactivation drug_rec->recovery G cluster_effects This compound Effects kv42_kchip Kv4.2 + KChIP2 potentiation Potentiation - Increased Peak Current - Slowed Inactivation kv42_kchip->potentiation kv42_kchip_dpp6l Kv4.2 + KChIP2 + DPP6-L inhibition Inhibition - Decreased Peak Current - Accelerated Inactivation kv42_kchip_dpp6l->inhibition kv43_kchip Kv4.3 + KChIP2 kv43_kchip->potentiation kv43_kchip_dpp6l Kv4.3 + KChIP2 + DPP6-L kv43_kchip_dpp6l->inhibition

References

A Comparative Guide to NS5806 and Other Modulators of Action Potential Duration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NS5806, a potent activator of the transient outward potassium current (Ito), with other pharmacological agents that modulate cardiac action potential duration (APD). The information presented is intended to assist researchers in selecting the appropriate tools for their studies in cardiac electrophysiology and drug discovery.

Introduction to Action Potential Duration Modulation

The duration of the cardiac action potential is a critical determinant of heart rhythm. Aberrations in APD can lead to life-threatening arrhythmias. The precise orchestration of various ion channels, each conducting specific currents, governs the shape and duration of the action potential. Pharmacological modulation of these channels offers a key strategy for both studying cardiac electrophysiology and developing antiarrhythmic therapies. This compound has emerged as a significant tool for investigating the role of Ito in cardiac repolarization. This guide provides a comparative analysis of this compound against other compounds with distinct mechanisms of action.

Compound Comparison Overview

This guide focuses on a comparative analysis of three compounds with distinct primary mechanisms for modulating action potential duration:

  • This compound: An activator of the transient outward potassium current (Ito), primarily mediated by Kv4.3 channels.

  • NS3623: A dual activator of the transient outward potassium current (Ito) and the rapid delayed rectifier potassium current (IKr), the latter of which is conducted by hERG channels.

  • Ranolazine: An inhibitor of the late sodium current (INa-L).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its comparators on key electrophysiological parameters. It is crucial to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Effect of Compounds on Action Potential Duration (APD)

CompoundConcentrationCell TypeSpeciesEffect on APD90Reference
This compound 10 µMEpicardial Myocytes (Heart Failure Model)CanineShortens APD towards control values[1]
10 µMMidmyocardial Myocytes (Heart Failure Model)CanineShortens APD towards control values[1]
10 µMEndocardial Myocytes (Heart Failure Model)CanineShortens APD towards control values[1]
10 µMAtrial PreparationsCanineVirtually unchanged[2]
10 µM - 30 µMVentricular MyocytesMouseProlongation[3]
NS3623 30 mg/kg (in vivo)-Guinea PigShortens corrected QT interval by 25 ± 4%[4]
50 mg/kg (in vivo)-Guinea PigShortens QT interval by 30 ± 6%[4]
Ranolazine 10 µMEpicardial MyocytesCanineSmall concentration-dependent prolongation[5]
10 µMM cellsCanineAbbreviation or biphasic effect[5]
Clinically relevant concentrations-HumanModest QT interval prolongation (2-5 ms)[6]

Table 2: Effect of Compounds on Ion Channels

CompoundTarget Ion ChannelEffectEC50 / IC50Reference
This compound Kv4.3 (Ito)Activator (in the presence of KChIP2)EC50 = 5.3 µM (for Kv4.3/KChIP2)[7]
Kv4.3 (Ito)Inhibitor (in the presence of KChIP2 and DPP6-L)-[8]
Nav1.5 (Peak INa)Inhibitor (atrial-selective)-[2]
NS3623 hERG (IKr)ActivatorEC50 = 79.4 µM[9]
Kv4.3 (Ito)Activator-[10][11]
Ranolazine Nav1.5 (Late INa)InhibitorIC50 ≈ 6 µM[12]
hERG (IKr)InhibitorIC50 = 11.5 µM[5]

Experimental Protocols

Measurement of Action Potential Duration

A standard method for measuring action potentials in isolated cardiomyocytes is the whole-cell patch-clamp technique in current-clamp mode.[13][14][15]

Typical Protocol:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine ventricle, mouse atrium).

  • Solutions:

    • External Solution (Tyrode's solution): Contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 5.5; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 0.1, GTP (lithium salt) 0.1; pH adjusted to 7.2 with KOH.

  • Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and forms a high-resistance (GΩ) seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration.

    • The amplifier is switched to current-clamp mode (I=0) to record the membrane potential.

    • Action potentials are elicited by injecting brief (1-5 ms) suprathreshold depolarizing current pulses through the patch pipette at a defined frequency (e.g., 1 Hz).

  • Data Analysis: The action potential duration is typically measured at 50% (APD50) and 90% (APD90) of repolarization.

Measurement of Specific Ion Currents

To measure the activity of specific ion channels, the whole-cell patch-clamp technique is used in voltage-clamp mode.[16][17][18]

Protocol for Ito (Kv4.3) Current:

  • Solutions: As above, but the external solution may contain blockers of other channels (e.g., Ca2+ and Na+ channel blockers) to isolate Ito.

  • Voltage Protocol:

    • Cells are held at a negative holding potential (e.g., -80 mV) to ensure channels are in a closed, available state.

    • A brief prepulse to a more depolarized potential (e.g., -40 mV for 50 ms) is often used to inactivate Na+ channels.

    • A series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) are applied to activate the Ito channels.

    • The resulting outward current is measured.

Protocol for IKr (hERG) Current:

  • Solutions: Similar to the Ito protocol, with appropriate channel blockers to isolate IKr.

  • Voltage Protocol:

    • A depolarizing step (e.g., to +20 mV for 1-2 seconds) is applied from a holding potential of -80 mV to activate and then inactivate the hERG channels.

    • The membrane is then repolarized to a negative potential (e.g., -50 mV) to record the characteristic "tail current" as channels recover from inactivation and deactivate. The magnitude of this tail current is used to quantify IKr.

Protocol for Late INa Current:

  • Solutions: The external solution will contain blockers for K+ and Ca2+ channels to isolate the Na+ current.

  • Voltage Protocol:

    • From a holding potential of around -120 mV, a long depolarizing pulse (e.g., to -20 mV for 200-500 ms) is applied.

    • The late sodium current is measured as the sustained inward current towards the end of this long depolarizing pulse, after the peak transient Na+ current has inactivated.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms by which this compound and its comparators modulate cardiac action potential duration.

NS5806_Mechanism cluster_this compound This compound cluster_channel Ion Channel Complex cluster_current Ionic Current cluster_apd Action Potential This compound This compound KChIP2 KChIP2 This compound->KChIP2 Binds to Ito Ito (Transient Outward K+ Current) This compound->Ito Activates Kv4_3 Kv4.3 α-subunit KChIP2->Kv4_3 Modulates DPP6 DPP6 DPP6->Kv4_3 Modulates APD Action Potential Duration Ito->APD Shortens (Repolarization) Alternatives_Mechanism cluster_NS3623 NS3623 cluster_Ranolazine Ranolazine cluster_channels Target Ion Channels cluster_apd_effect Effect on APD NS3623 NS3623 Kv4_3 Kv4.3 (Ito) NS3623->Kv4_3 Activates hERG hERG (IKr) NS3623->hERG Activates Ranolazine Ranolazine Ranolazine->hERG Inhibits Nav1_5 Nav1.5 (Late INa) Ranolazine->Nav1_5 Inhibits APD_Shorten APD Shortening Kv4_3->APD_Shorten Contributes to hERG->APD_Shorten Contributes to APD_Prolong APD Prolongation Nav1_5->APD_Prolong Contributes to Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_experiment Experimental Conditions cluster_analysis Data Analysis Cell_Isolation Cardiomyocyte Isolation Patch_Clamp Whole-Cell Patch Clamp Cell_Isolation->Patch_Clamp Current_Clamp Current Clamp (Action Potentials) Patch_Clamp->Current_Clamp Voltage_Clamp Voltage Clamp (Ion Currents) Patch_Clamp->Voltage_Clamp Baseline Baseline Recording Current_Clamp->Baseline APD_Analysis APD Measurement (APD50, APD90) Voltage_Clamp->Baseline Current_Analysis Ion Current Analysis (Amplitude, Kinetics) Compound_Application Application of this compound / Comparator Baseline->Compound_Application Washout Washout Compound_Application->Washout Compound_Application->APD_Analysis Effect on AP Compound_Application->Current_Analysis Effect on Current Statistical_Analysis Statistical Comparison APD_Analysis->Statistical_Analysis Current_Analysis->Statistical_Analysis

References

NS5806 and KChIP Isoforms: A Comparative Guide to Kv4.3 Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of NS5806, a potent potassium current activator, in the presence of different KChIP isoforms on the function of the Kv4.3 potassium channel. The information is supported by experimental data to aid in the design and interpretation of cardiovascular and neuroscience research.

This compound is a well-documented activator of the Kv4.3 channel, a key component of the transient outward potassium current (Ito) in cardiac myocytes and the A-type potassium current (IA) in neurons. Its efficacy, however, is critically dependent on the presence of auxiliary subunits known as Kv channel-interacting proteins (KChIPs). This guide delves into the nuanced effects of this compound on Kv4.3, particularly focusing on how different KChIP isoforms, including KChIP2 splice variants and KChIP3, modulate the drug's activity.

Quantitative Analysis of this compound Efficacy

The modulatory effects of this compound on Kv4.3 channels are significantly influenced by the co-expression of KChIP isoforms. The following tables summarize the key quantitative findings from electrophysiological studies.

Table 1: Effect of this compound on Kv4.3/KChIP2 Channels

ParameterConditionValueReference
Peak Current Amplitude Kv4.3 + KChIP2EC50 = 5.3 ± 1.5 µM[1][2]
Kv4.3 + KChIP2 + DPP6~65% increase at 10 µM[3]
Current Inactivation Kv4.3 + KChIP2EC50 = 25.4 ± 1.1 µM (for slowing)[1]
Kv4.3 + KChIP2Significant slowing of decay[1][2][4]
Kv4.3 + KChIP2 + DPP6-LAcceleration of inactivation[5][6]
Channel Availability Kv4.3 + KChIP2 + DPP6-LLeftward shift in steady-state inactivation (V1/2 from -28.8 to -42.5 mV)[5][7]
Recovery from Inactivation Kv4.3 + KChIP2 + DPP6-LAcceleration of recovery (τ from 30.9 to 14.4 ms)[5][7]

Table 2: Baseline Modulation of Kv4.3 by KChIP2 Isoforms (in the absence of this compound)

While direct comparative data for this compound efficacy with different KChIP2 splice variants is limited, understanding their baseline modulation of Kv4.3 is crucial. The following data, from a study on the related compound NS3623, illustrates the differential effects of KChIP2.1 and KChIP2.2.

ParameterKv4.3 aloneKv4.3 + KChIP2.1Kv4.3 + KChIP2.2Reference
Current Density at +40 mV (pA/pF) 490 ± 1081043 ± 88833 ± 107[8]
Fast Inactivation Time Constant (τfast, ms) 11.16 ± 0.8921.24 ± 2.88Not significantly changed[8]
Slow Inactivation Time Constant (τslow, ms) 84.7 ± 4.9146.4 ± 23.9132.8 ± 17.3[8]

Notably, the agonistic effect of this compound on Kv4.x channels has been reported to specifically require the presence of the KChIP2.1 isoform.[8]

Opposing Effects in the Presence of DPP6

The functional effect of this compound on the Kv4.3/KChIP2 complex can be dramatically altered by the presence of another accessory subunit, Dipeptidyl Peptidase-like Protein 6 (DPP6). While this compound potentiates Kv4.3/KChIP2 currents, in the presence of the long isoform of DPP6 (DPP6-L), it acts as an inhibitor, suppressing the current and accelerating inactivation.[5][6] This highlights the critical role of the entire channel complex composition in determining the pharmacological response.

Molecular Interaction with KChIP3

This compound has also been shown to directly interact with KChIP3. This interaction is calcium-dependent and occurs at a hydrophobic site on the C-terminus of KChIP3.[9] This binding event enhances the affinity between KChIP3 and the N-terminus of the Kv4.3 channel, thereby stabilizing the complex and modulating channel gating.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents flowing through the Kv4.3 channels in the presence and absence of this compound and different KChIP isoforms.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells are cultured and transiently transfected with cDNAs encoding the human Kv4.3 channel, a specific KChIP isoform (e.g., KChIP2.1, KChIP2.2, or KChIP3), and, where required, DPP6. A marker protein such as GFP is often co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording:

    • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.3 with KOH).

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).

    • Voltage Protocol: Cells are typically held at a holding potential of -80 mV. To elicit Kv4.3 currents, depolarizing voltage steps are applied (e.g., to +40 mV for 500 ms).

    • Data Acquisition: Currents are recorded using an patch-clamp amplifier and digitized for analysis.

  • Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the external solution. The solution is perfused over the recorded cell.

  • Data Analysis: The peak current amplitude and the time course of current inactivation (often fitted with a mono- or bi-exponential function to determine the time constant, τ) are measured before and after the application of this compound. Dose-response curves are generated to determine the EC50.

Fluorescence Spectroscopy for Binding Analysis

This method can be used to study the direct binding of this compound to KChIP isoforms.

  • Protein Purification: Recombinant KChIP isoforms are expressed and purified.

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence of the KChIP protein is monitored.

  • Titration: Aliquots of this compound are serially added to the protein solution.

  • Analysis: The quenching or enhancement of the tryptophan fluorescence upon this compound binding is measured to determine the binding affinity (Kd).

Visualizing the Interactions and Workflow

To better understand the molecular interactions and experimental procedures, the following diagrams are provided.

G cluster_0 Molecular Signaling Pathway This compound This compound KChIP KChIP Isoform (e.g., KChIP2.1, KChIP3) This compound->KChIP Binds to hydrophobic pocket Kv4_3 Kv4.3 Channel KChIP->Kv4_3 Stabilizes interaction with N-terminus Ito Modulation of Ito/IA Current (Activation or Inhibition) Kv4_3->Ito G cluster_1 Experimental Workflow for Efficacy Testing start Start transfection Co-transfect HEK293 cells with Kv4.3 and KChIP isoform cDNAs start->transfection patch_clamp Perform whole-cell patch-clamp recording transfection->patch_clamp baseline Record baseline Kv4.3 current patch_clamp->baseline drug_app Perfuse cells with This compound baseline->drug_app post_drug Record Kv4.3 current in the presence of this compound drug_app->post_drug analysis Analyze changes in current amplitude and inactivation kinetics post_drug->analysis end End analysis->end

References

A Comparative Guide to NS5806 and Other Modulators of the Transient Outward Potassium Current (Ito)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of NS5806, a well-characterized activator of the transient outward potassium current (Ito), and other known small-molecule modulators. The content is designed to offer an objective overview of performance, supported by experimental data, to aid in the research and development of novel therapeutics targeting cardiac and neuronal excitability.

Introduction to Ito and its Pharmacological Modulation

The transient outward potassium current (Ito) is a critical component in shaping the early repolarization phase (Phase 1) of the cardiac action potential.[1][2] Mediated primarily by voltage-gated potassium channels of the Kv4 family (e.g., Kv4.3), Ito's magnitude and kinetics influence the action potential duration and, consequently, cardiac contractility and susceptibility to arrhythmias.[2][3] In pathological conditions such as heart failure, Ito is often downregulated, making its activation a promising therapeutic strategy.[2] This guide focuses on this compound, a potent Ito activator, and compares its activity with other known modulators.

Comparative Analysis of Ito Modulators

This compound stands out as a well-documented activator of Ito, demonstrating potentiation of the current, particularly when the Kv4.3 channel is complexed with the auxiliary subunit KChIP2.[4] Its effects, however, can be complex and dependent on the specific composition of the channel complex, including the presence of other subunits like DPP6. The search for other direct Ito activators with clear, potent activity has been challenging, with many identified compounds exhibiting more complex or inhibitory effects.

Quantitative Data on Ito Modulator Performance

The following table summarizes the quantitative data available for this compound and other compounds that modulate Ito. It is important to note that direct comparisons can be complex due to varying experimental conditions.

CompoundTargetCell TypeKey Effect(s)Potency (EC50/IC50/Kd)Citation(s)
This compound Kv4.3/KChIP2CHO-K1 cellsIncreases peak current amplitudeEC50 = 5.3 µM[4]
Kv4.3/KChIP3N/ABinds to KChIP3, increases affinity for Kv4.3Kd = 2-5 µM (for KChIP3 binding)[4]
Native canine ventricular ItoCardiomyocytesIncreases Ito magnitude, slows current decayN/A[1]
IQM-266 Kv4.3/KChIP2HEK293 cellsBlocks peak current, slows inactivation, increases charge (at 3 µM)Kd = 2 µM (for KChIP2 binding)[5]
Kv4.3/KChIP2/DPP6HEK293 cellsEnhanced charge increaseN/A[5]
CL-888 Kv4/KChIP complexOocytesAlters current amplitude and kineticsN/A[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Ito modulators.

Cell Culture and Transfection for Heterologous Expression

This protocol is representative for expressing Kv4.3 and its auxiliary subunits in a mammalian cell line, such as HEK293 or CHO cells, to study the effects of pharmacological compounds.

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Transfection:

    • Cells are seeded in 35 mm culture dishes to reach 70-80% confluency on the day of transfection.

    • Plasmids encoding human Kv4.3 and KChIP2 (and other subunits like DPP6 if required) are co-transfected using a lipid-based transfection reagent (e.g., Lipofectamine).

    • The DNA-lipid complexes are prepared in serum-free medium according to the manufacturer's instructions and added to the cells.

    • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of Ito from transfected cells or isolated cardiomyocytes.

  • Electrodes: Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjusted to pH 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, 5 Mg-ATP. Adjusted to pH 7.2 with KOH.

  • Recording Procedure:

    • A gigaohm seal is formed between the micropipette and the cell membrane.

    • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -80 mV.

    • To elicit Ito, depolarizing voltage steps are applied (e.g., 500 ms pulses from -40 mV to +60 mV in 10 mV increments).

    • Currents are amplified, filtered (e.g., at 2 kHz), and digitized for analysis.

    • The compound of interest (e.g., this compound) is perfused into the bath solution to determine its effect on the recorded currents.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes and pathways related to the study of Ito activators.

Experimental_Workflow cluster_cell_prep Cell Preparation & Transfection cluster_electrophysiology Electrophysiology cluster_analysis Compound Application & Data Analysis cell_culture HEK293/CHO Cell Culture transfection Co-transfection (Kv4.3, KChIP2, etc.) cell_culture->transfection patch_clamp Whole-Cell Patch Clamp transfection->patch_clamp voltage_protocol Apply Voltage Steps patch_clamp->voltage_protocol current_recording Record Ito Current voltage_protocol->current_recording compound_app Perfuse Ito Activator (e.g., this compound) current_recording->compound_app data_analysis Analyze Current Changes (Amplitude, Kinetics) compound_app->data_analysis Action_Potential_Modulation This compound This compound (Ito Activator) Ito Increased Ito (Kv4.3 Current) This compound->Ito Phase1 Accelerated Phase 1 Repolarization Ito->Phase1 AP_Notch Deeper Action Potential Notch Phase1->AP_Notch AP_Duration Shortened Action Potential Duration Phase1->AP_Duration Ca_Influx Altered L-type Ca2+ Current Window AP_Notch->Ca_Influx Cardiac_Hypertrophy_Signaling cluster_Ito Ito Current Modulation cluster_Ca_Signaling Calcium Signaling cluster_Hypertrophy Hypertrophic Response Ito_Reduction Reduced Ito (Pathological State) AP_Prolongation Action Potential Prolongation Ito_Reduction->AP_Prolongation Ca_Influx Increased Ca2+ Influx AP_Prolongation->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin CaMKII CaMKII Activation Ca_Influx->CaMKII NFAT NFAT Nuclear Translocation Calcineurin->NFAT Hypertrophy Cardiac Hypertrophy CaMKII->Hypertrophy Gene_Expression Hypertrophic Gene Expression NFAT->Gene_Expression Gene_Expression->Hypertrophy This compound This compound (Ito Activator) This compound->Ito_Reduction Reverses

References

Unveiling the KChIP2-Dependent Effects of NS5806: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of NS5806's Electrophysiological Impact on Cardiac Potassium Channels in Wild-Type vs. KChIP2 Knockout Models Reveals Critical Subunit Dependencies.

This guide provides a detailed comparison of the effects of the transient outward potassium current (Ito) modulator, this compound, in the presence and absence of the critical auxiliary subunit, Potassium Channel Interacting Protein 2 (KChIP2). The data presented herein, targeted towards researchers, scientists, and drug development professionals, highlights the indispensable role of KChIP2 in mediating the pharmacological action of this compound on Kv4 channels, the primary conduits of Ito in the heart.

Introduction to KChIP2 and this compound

KChIP2 is a vital auxiliary subunit of the voltage-gated Kv4 potassium channel complex, which is responsible for the fast component of the transient outward potassium current (Ito,f).[1][2][3] This current plays a crucial role in the early repolarization phase of the cardiac action potential.[2] The absence or reduction of KChIP2, as observed in heart failure, leads to a loss of Ito,f.[1][4] this compound is a small molecule known to modulate Kv4 channels, but its effects are intricately linked to the presence of KChIP2.[5][6][7]

Comparative Electrophysiological Effects of this compound

The functional consequences of this compound application are strikingly different in the presence versus the absence of KChIP2. In heterologous expression systems, this compound's characteristic effect of slowing the current decay of Kv4.2 and Kv4.3 channels is exclusively observed when KChIP2 is co-expressed.[5][7] In the absence of KChIP2, this compound has no significant effect on the inactivation kinetics of these channels.[5][6]

The impact of this compound on native cardiac Ito also demonstrates a strong KChIP2 dependency, albeit with species-specific variations. In canine ventricular myocytes, where KChIP2 is abundantly expressed, this compound acts as an Ito activator, increasing current density and slowing its decay.[6][8] Conversely, in mouse ventricular myocytes and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), this compound inhibits Ito and accelerates its inactivation.[9][10] This paradoxical effect is attributed to the presence of another ancillary subunit, DPP6-L, in mice and humans, which alters the pharmacological response to this compound.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Kv4.3 channels in the presence and absence of KChIP2, as well as its effects on native Ito in different species.

Table 1: Effect of this compound on Kv4.3/KChIP2 Channels Expressed in CHO-K1 Cells

ParameterControl (Kv4.3/KChIP2)+ 10 µM this compoundReference
Peak Current Amplitude-35% increase[6]
Inactivation Time Constant (τ)7.0 ± 0.4 ms10.2 ± 0.3 ms[6]
EC50 for Peak Current Increase-5.3 ± 1.5 µM[5][7]
EC50 for Inactivation Slowing-25.4 ± 1.1 µM[5]

Table 2: Effect of this compound on Kv4.3 Channels Without KChIP2

Cell TypeParameterControl (Kv4.3 alone)+ this compoundReference
CHO-K1 CellsCurrent DecayNo significant changeUnaffected[6]
Xenopus oocytesPeak Current Amplitude-Reduced[5]
Xenopus oocytesCurrent DecayNo significant changeNo effect[5]

Table 3: Species-Specific Effects of this compound on Native Ito

SpeciesEffect of this compoundKey Modulatory Subunits PresentReference
CaninePotentiation (Increased amplitude, slowed inactivation)KChIP2[9][10]
MouseInhibition (Decreased amplitude, accelerated inactivation)KChIP2, DPP6-L[9][10]
Human (hiPSC-CMs)Inhibition (Decreased amplitude, accelerated inactivation)KChIP2, DPP6-L[9][10]

Signaling Pathways and Logical Relationships

The interplay between this compound, KChIP2, and the Kv4 channel complex can be visualized as follows:

NS5806_KChIP2_Interaction cluster_WT Wild-Type Model cluster_KO KChIP2 Knockout Model NS5806_WT This compound Kv4_KChIP2 Kv4 + KChIP2 Complex NS5806_WT->Kv4_KChIP2 Modulates Ito_WT Ito,f (Slowed Inactivation) Kv4_KChIP2->Ito_WT Generates AP_WT Action Potential Repolarization Ito_WT->AP_WT Contributes to NS5806_KO This compound Kv4_alone Kv4 Channel (No KChIP2) NS5806_KO->Kv4_alone No significant effect on inactivation Ito_KO Altered or Absent Ito,f Kv4_alone->Ito_KO Generates AP_KO Altered Action Potential Ito_KO->AP_KO Altered contribution to

This compound's differential effect on the Kv4 channel complex.

In KChIP2 knockout models, the absence of this key subunit leads to a loss of the fast transient outward current, Ito,f.[11] This can result in a compensatory upregulation of other potassium currents, such as the slow transient outward current (IK,slow), to maintain a relatively normal action potential duration at baseline.[11]

KChIP2_KO_Compensation KChIP2_KO KChIP2 Knockout Ito_f_loss Loss of Ito,f KChIP2_KO->Ito_f_loss IK_slow_up Upregulation of IK,slow (Kv1.5) Ito_f_loss->IK_slow_up Compensatory AP_maintenance Normal Baseline Action Potential Duration Ito_f_loss->AP_maintenance Alters repolarization reserve IK_slow_up->AP_maintenance Maintains

Compensatory mechanism in KChIP2 knockout models.

Experimental Protocols

The following provides a generalized methodology for assessing the effects of this compound on Ito in cellular models.

Heterologous Expression and Electrophysiology
  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the human Kv4.3 α-subunit alone or in combination with the human KChIP2 β-subunit using a suitable transfection reagent. A marker gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Whole-Cell Patch-Clamp Recordings:

    • Solutions: The external solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH). The internal pipette solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 MgATP (pH adjusted to 7.2 with KOH).

    • Recording Procedure: Whole-cell currents are recorded using an patch-clamp amplifier.[5] Pipettes are pulled from borosilicate glass with a resistance of 1.5-3 MΩ. Series resistance is compensated by at least 80%.

    • Voltage Protocol: To elicit Ito, cells are held at a holding potential of -80 mV and depolarized with voltage steps to various potentials (e.g., -40 to +60 mV) for a duration of 500 ms.

  • Data Analysis: Current amplitude is measured as the peak outward current. The inactivation of the current is fitted with a mono- or bi-exponential function to determine the time constant(s) of inactivation (τ). Dose-response curves for this compound are generated by applying increasing concentrations of the compound and measuring the effect on peak current and inactivation kinetics.

Isolation of Ventricular Myocytes
  • Heart Excision and Perfusion: Animals (e.g., canine or mouse) are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus. The aorta is cannulated for retrograde perfusion with a Ca2+-free Tyrode's solution containing collagenase and protease.

  • Digestion and Dissociation: The heart is perfused until it becomes flaccid. The ventricles are then minced and gently agitated to dissociate individual myocytes.

  • Cell Storage: The isolated myocytes are stored in a high K+ solution before use in patch-clamp experiments.

The experimental workflow can be summarized as follows:

Experimental_Workflow cluster_model Model Preparation WT_model Wild-Type Model (e.g., Canine Myocytes or Kv4.3 + KChIP2 expressing cells) electrophysiology Whole-Cell Patch-Clamp WT_model->electrophysiology KO_model Knockout Model (e.g., KChIP2-/- Mouse Myocytes or Kv4.3 expressing cells) KO_model->electrophysiology NS5806_application Application of this compound electrophysiology->NS5806_application data_acquisition Data Acquisition (Current Amplitude, Inactivation Kinetics) NS5806_application->data_acquisition data_analysis Data Analysis and Comparison data_acquisition->data_analysis

General experimental workflow for comparing this compound effects.

Conclusion

The evidence strongly indicates that the effects of this compound on the fast transient outward potassium current are critically dependent on the presence of the KChIP2 auxiliary subunit. In its absence, the characteristic modulatory effects of this compound on Kv4 channel inactivation are lost. Furthermore, the pharmacological outcome of this compound application in native tissues is context-dependent, with species-specific differences in other auxiliary subunits like DPP6-L dictating whether the compound acts as an activator or an inhibitor. These findings underscore the importance of considering the complete molecular composition of the Kv4 channel complex when developing and screening novel Ito modulators for therapeutic purposes. Researchers should exercise caution when extrapolating results from one species to another and confirm the KChIP2 and DPP6 expression profiles in their model systems.

References

A Cross-Species Comparative Guide to the Effects of NS5806 on Cardiac Repolarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of NS5806, a modulator of the transient outward potassium current (Ito), on cardiac repolarization across various species. The data presented herein is intended to inform preclinical species selection and aid in the interpretation of electrophysiological studies in the context of cardiac safety and efficacy research.

Executive Summary

This compound exhibits striking species-dependent effects on cardiac repolarization, primarily through its modulation of the transient outward potassium current (Ito). In canine models, this compound acts as a potent potentiator of Ito, leading to a shortening of the action potential duration (APD). Conversely, in murine and human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) models, this compound inhibits Ito, resulting in a prolongation of the APD and the corrected QT interval (QTc). These divergent effects are principally attributed to the differential expression of the Kv4 channel auxiliary subunit, DPP6-L, across species. This guide synthesizes the available quantitative data, details the experimental methodologies used to elicit these findings, and provides a comparative context with other known ion channel modulators.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on Ito and action potential duration (APD) in different species and experimental systems.

Table 1: Effect of this compound on Transient Outward Potassium Current (Ito)

Species/Cell TypeEffectConcentrationKey Findings
Canine (Ventricular Myocytes)Potentiation10 µMIncreased Ito density by 80% in epicardial and 82% in midmyocardial cells, but only 16% in endocardial cells.[1][2]
Mouse (Ventricular Myocytes)Inhibition0.1-30 µMConcentration-dependent inhibition of Ito. IC50 for Ito,f was 12.5 ± 0.2 μM and for Ik,slow was 2.7 ± 0.7 μM.[3]
Human (iPSC-CMs)Inhibition0.1-30 µMConcentration-dependent inhibition of native Ito.[3][4]
Rabbit (Ventricular Myocytes)Biphasic (Potentiation then Inhibition)EC50 (stimulation) = 1.6 µM; IC50 (inhibition) = 40.7 µMAt 10 µM, this compound increased ventricular Ito.[5][6]
Rabbit (Atrial Myocytes)InhibitionIC50 = 18 µMThis compound only inhibited atrial Ito.[5][6]
CHO-K1 Cells (expressing Kv4.3 + KChIP2)Potentiation10 µMCaused a 35% increase in current amplitude.[1]
CHO-K1 Cells (expressing Kv4.3 + KChIP2 + DPP6)Potentiation10 µMInduced a 65% increase of peak current amplitudes.
Xenopus laevis Oocytes (expressing Kv4.3 + KChIP2)PotentiationEC50 = 5.3 ± 1.5 µMIncreased Kv4.3/KChIP2 peak current amplitudes.[7]

Table 2: Effect of this compound on Action Potential Duration (APD)

SpeciesConcentrationAPD ChangeKey Findings
Canine (Ventricular Myocytes)10 µMShorteningPartially restores APD in a computational model of heart failure.[8][9]
Mouse (Ventricular Myocytes)Chronic administrationShortening of prolonged APDIn a model of cardiac hypertrophy, chronic this compound administration inhibited the prolongation of APD20, APD50, and APD90.[10]
Rabbit (Ventricular Myocytes)10 µMShorteningShortened APD20 by 36.5 ± 5.0%, APD50 by 31.2 ± 3.3%, and APD90 by 24.7 ± 3.0%.[6]
Rabbit (Atrial Myocytes)10 µMProlongationProlonged APD20 by 90.9 ± 14.7%, APD50 by 88.6 ± 18.8%, and APD90 by 30.7 ± 12.0%.[6]

Table 3: Comparison of this compound with Other Ion Channel Modulators on Ito

CompoundTarget(s)Effect on ItoSpecies Studied
This compound Kv4.3/KChIP2 complexPotentiation (Canine), Inhibition (Murine, Human)Canine, Mouse, Human iPSC-CMs, Rabbit
Dofetilide IKr (hERG)No significant effect on Ito.[11]Human
d-Sotalol IKrNo significant effect on Ito.[11]Human

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure ionic currents (e.g., Ito) and action potentials in isolated cardiomyocytes.

  • Cell Isolation: Ventricular or atrial myocytes are enzymatically isolated from the hearts of the species of interest (e.g., canine, murine, rabbit).

  • Recording Configuration: The whole-cell patch-clamp technique is used.[12][13][14][15][16] A glass micropipette with a tip diameter of ~1-2 µm is sealed onto the surface of a single myocyte. Gentle suction is then applied to rupture the cell membrane, establishing electrical access to the cell's interior.

  • Solutions:

    • External Solution (Tyrode's solution): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution: Typically contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

  • Voltage-Clamp Protocol for Ito: To isolate and measure Ito, cells are typically held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to +60 mV for 4.5 seconds) are then applied to activate the channels.[3] A prepulse to a more depolarized potential (e.g., -40 mV) is often used to inactivate sodium channels.

  • Current-Clamp Protocol for Action Potentials: Action potentials are elicited by injecting a brief depolarizing current pulse through the patch pipette. Parameters such as APD at 20%, 50%, and 90% repolarization (APD20, APD50, APD90) are measured.

  • Data Acquisition and Analysis: Data are acquired using a patch-clamp amplifier and specialized software. Current-voltage (I-V) relationships, concentration-response curves, and changes in APD are analyzed.

Langendorff-Perfused Heart
  • Objective: To study the effects of compounds on the electrical activity (ECG) and contractile function of an intact, isolated heart.[17][18][19][20][21]

  • Heart Preparation: The heart is rapidly excised and mounted on a Langendorff apparatus via cannulation of the aorta.

  • Perfusion: The heart is retrogradely perfused with a warmed (37°C), oxygenated Krebs-Henseleit solution. The perfusion can be at a constant pressure or constant flow.

  • ECG Recording: ECG electrodes are placed on the surface of the heart to record a pseudo-ECG. Parameters such as heart rate, PR interval, QRS duration, and QT interval are measured. The QT interval is often corrected for heart rate (QTc).

  • Drug Administration: this compound or other compounds are added to the perfusate at desired concentrations.

  • Data Acquisition and Analysis: ECG signals are amplified, filtered, and recorded. Changes in ECG parameters before and after drug administration are analyzed to assess the drug's effect on cardiac conduction and repolarization.

Mandatory Visualizations

Signaling Pathway of this compound Action

The species-specific effect of this compound is determined by the subunit composition of the Kv4.3 channel complex.

NS5806_Mechanism cluster_canine Canine Ventricular Myocyte cluster_mouse_human Mouse / Human iPSC-CM NS5806_canine This compound Kv4_3_KChIP2 Kv4.3 + KChIP2 NS5806_canine->Kv4_3_KChIP2 Binds to complex Ito_potentiated Ito Potentiation Kv4_3_KChIP2->Ito_potentiated Leads to APD_shortened APD Shortening Ito_potentiated->APD_shortened Results in NS5806_mouse This compound Kv4_3_KChIP2_DPP6L Kv4.3 + KChIP2 + DPP6-L NS5806_mouse->Kv4_3_KChIP2_DPP6L Binds to complex Ito_inhibited Ito Inhibition Kv4_3_KChIP2_DPP6L->Ito_inhibited Leads to APD_prolonged APD Prolongation Ito_inhibited->APD_prolonged Results in

Caption: Mechanism of this compound's species-dependent effects.

Experimental Workflow for Cardiac Safety Assessment

This diagram illustrates a typical workflow for assessing the cardiac electrophysiological effects of a test compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment Cell Isolation Cell Isolation Patch Clamp Whole-Cell Patch-Clamp Cell Isolation->Patch Clamp Ionic Currents Measure Ionic Currents (Ito, IKr, IKs, ICaL, INa) Patch Clamp->Ionic Currents Action Potentials Measure Action Potentials (APD, Upstroke Velocity) Patch Clamp->Action Potentials Compound Application Compound Application Ionic Currents->Compound Application Action Potentials->Compound Application Heart Isolation Heart Isolation Langendorff Perfusion Langendorff Perfusion Heart Isolation->Langendorff Perfusion ECG Recording Record Pseudo-ECG (QT, QRS, PR intervals) Langendorff Perfusion->ECG Recording ECG Recording->Compound Application Data Analysis Data Analysis Compound Application->Data Analysis

Caption: Workflow for cardiac electrophysiology studies.

Conclusion

The divergent, species-dependent effects of this compound on cardiac repolarization underscore the critical importance of understanding the molecular composition of ion channel complexes when selecting preclinical animal models. While this compound shows potential as a therapeutic agent to shorten APD in conditions where Ito is reduced, such as in certain forms of heart failure in larger mammals, its inhibitory effects in rodents and human iPSC-CMs highlight a potential pro-arrhythmic risk in these systems. This guide provides a foundational dataset and methodological overview to aid researchers in navigating these complexities and designing more predictive preclinical cardiac safety and efficacy studies.

References

Dissecting the Transient Outward Potassium Current (Ito): A Comparative Guide to NS5806 and Other Pharmacological Tools

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate components of the cardiac transient outward potassium current (Ito) is crucial for elucidating cardiac electrophysiology and developing novel antiarrhythmic therapies. This guide provides a comprehensive comparison of NS5806, a key pharmacological tool, with other available modulators for the dissection of Ito components. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of these tools.

The transient outward potassium current (Ito) is a critical determinant of the early phase of repolarization in the cardiac action potential. Its complex molecular composition, primarily involving Kv4.x pore-forming α-subunits and auxiliary subunits such as K-channel interacting proteins (KChIPs) and dipeptidyl peptidase-like proteins (DPPs), presents a significant challenge for targeted pharmacological modulation. This compound has emerged as a valuable tool for probing the subunit composition and physiological role of Ito.

This compound: A KChIP2-Dependent Modulator of Ito

This compound is a phenylurea compound that has been characterized as an activator of the transient outward current (Ito) in canine ventricular cardiomyocytes, where it increases current amplitude and slows inactivation.[1][2] A key feature of this compound is its dependence on the presence of the auxiliary subunit KChIP2 to exert its characteristic effects on Kv4.x channels.[1][2][3][4]

When Kv4.3, the primary α-subunit underlying cardiac Ito in larger mammals, is expressed alone, this compound shows little to no effect on the current decay.[2][4] However, in the presence of KChIP2, this compound significantly increases the peak current amplitude and slows the rate of current decay.[1][2][4] This KChIP2-dependency makes this compound a powerful tool to investigate the molecular makeup of native Ito channels.

The effect of this compound can be further modulated by the presence of other auxiliary subunits like DPP6. The co-expression of Kv4.3, KChIP2, and DPP6 produces a current that closely resembles native cardiac Ito.[2] Interestingly, the modulatory effect of this compound is species-dependent. While it potentiates Ito in canine cardiomyocytes, it has been shown to inhibit the current in mouse and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[5][6][7] This difference is attributed to the differential expression of the long isoform of DPP6 (DPP6-L).[5][6][7]

dot

cluster_Ito Ito Channel Complex cluster_this compound This compound Modulation Kv4_3 Kv4.3 (α-subunit) KChIP2 KChIP2 (β-subunit) Kv4_3->KChIP2 associates with DPP6 DPP6 (β-subunit) Kv4_3->DPP6 associates with Effect Modulates Ito KChIP2->Effect Required for Potentiation DPP6->Effect Modulates Response This compound This compound This compound->Effect

Caption: Molecular components of the Ito channel and the modulatory role of this compound.

Comparative Analysis of Ito Modulators

While this compound is a potent tool, a comprehensive understanding of Ito requires comparison with other pharmacological agents. The following table summarizes the key characteristics of this compound and other selected Ito modulators.

ModulatorTarget(s)Primary Effect(s)Key Differentiating Feature(s)
This compound Kv4.x + KChIP2Potentiation (increased peak current, slowed inactivation) or Inhibition (species-dependent)KChIP2-dependency of its potentiating effect.[1][2][3][4]
NS3623 Kv4.3, hERGPotentiation of ItoDual activator of Ito and IKr; its effect on Kv4.3 may not require KChIP2.[3]
IQM-266 Kv4.3 + KChIP2Inhibition (use-dependent block)A KChIP2 ligand that acts as an inhibitor.[8]
4-Aminopyridine (4-AP) Broad spectrum Kv channel blockerInhibitionNon-specific blocker of various potassium channels, including Ito.[9][10]
Flecainide Kv4.2Inhibition (open channel block)Differentiates between Kv4.2 and Kv1.4 isoforms.[11]
Quinidine Kv4.2, Kv1.4InhibitionBlocks both Kv4.2 and Kv1.4.[11]

Quantitative Comparison of this compound Effects

The following table presents quantitative data on the effects of this compound on Kv4.3 channels, highlighting the crucial role of the KChIP2 subunit.

Channel CompositionCell TypeThis compound ConcentrationEffect on Peak CurrentEffect on InactivationEC50 / IC50Reference
Kv4.3 + KChIP2CHO-K110 µM~35% increaseMarked slowing of decayEC50 (peak current): 5.3 ± 1.5 µM; EC50 (inactivation): 25.4 ± 1.1 µM[2][4]
Kv4.3CHO-K110 µMNo significant changeNo effect on decay-[4]
Kv4.3/KChIP2/DPP6CHO-K110 µM~65% increaseSignificant slowing of decay-[2]
Native Ito (canine ventricle)Cardiomyocytes10 µM16-82% increase (region-dependent)Slowing of decay-[4]
Native Ito (mouse ventricle)Cardiomyocytes0.1-30 µMInhibitionAcceleration of inactivationIC50 (Ito,f): 12.5 ± 0.2 µM[5]

Experimental Protocols

A fundamental technique for studying Ito and the effects of pharmacological modulators is the whole-cell patch-clamp technique.

Cell Preparation and Transfection
  • Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO-K1) cells are commonly used for heterologous expression of ion channels. Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) and maintained at 37°C in a 5% CO2 incubator.

  • Transient Transfection: Cells are transiently transfected with cDNAs encoding the desired ion channel subunits (e.g., Kv4.3, KChIP2, DPP6) using a suitable transfection reagent (e.g., Lipofectamine). A marker protein such as green fluorescent protein (GFP) is often co-transfected to identify successfully transfected cells. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology
  • Solutions:

    • External Solution (Tyrode's solution): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH. To isolate potassium currents, blockers of other currents such as tetrodotoxin (TTX) for sodium currents and nifedipine or cadmium for calcium currents can be added.

    • Internal (Pipette) Solution: Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.

  • Recording:

    • Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.

    • Transfected cells (identified by GFP fluorescence) are visualized using an inverted microscope.

    • A giga-ohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

    • Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

  • Voltage Protocols:

    • To record Ito, cells are typically held at a negative holding potential (e.g., -80 mV) to ensure the channels are in a closed, rested state.

    • Depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV for 500 ms) are then applied to elicit the transient outward currents.

    • Protocols to study voltage-dependence of inactivation and recovery from inactivation are also employed. For recovery from inactivation, a two-pulse protocol is used where a conditioning pulse is followed by a test pulse at varying inter-pulse intervals.[12][13]

dot

cluster_workflow Experimental Workflow cluster_drug_application Pharmacological Modulation Start Start Transfection Cell Transfection (e.g., Kv4.3, KChIP2) Start->Transfection PatchClamp Whole-Cell Patch-Clamp Transfection->PatchClamp DataAcquisition Data Acquisition (Voltage Protocols) PatchClamp->DataAcquisition Analysis Data Analysis (Current Amplitude, Kinetics) DataAcquisition->Analysis Control Record Control Currents DataAcquisition->Control Washout Washout DataAcquisition->Washout Conclusion Conclusion Analysis->Conclusion Drug Apply this compound (or other modulator) Control->Drug Drug->DataAcquisition Record Modulated Currents

Caption: A typical experimental workflow for studying the effects of pharmacological modulators on Ito.

Conclusion

This compound stands out as a unique pharmacological tool for dissecting the molecular components of the Ito current, owing to its KChIP2-dependent mechanism of action. Its differential effects across species underscore the importance of considering the specific subunit composition of Ito in different experimental models. By comparing the effects of this compound with other Ito modulators and employing rigorous electrophysiological techniques, researchers can gain valuable insights into the physiological and pathophysiological roles of this crucial cardiac ion current. This knowledge is paramount for the future development of targeted and effective antiarrhythmic drugs.

References

Comparative Guide to Alternative Compounds for Kv4 Channel Modulation Beyond NS5806

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative pharmacological modulators of the voltage-gated potassium channel Kv4, benchmarked against the well-characterized compound NS5806. The information presented herein is intended to aid researchers in selecting the appropriate tools for investigating the physiological roles of Kv4 channels and for the development of novel therapeutics targeting these channels.

Introduction to Kv4 Channel Modulation

Voltage-gated potassium channels of the Kv4 subfamily (Kv4.1, Kv4.2, and Kv4.3) are critical regulators of neuronal excitability and cardiac action potential repolarization. These channels are the primary molecular correlates of the transient A-type potassium current (IA) in neurons and the transient outward current (Ito) in cardiomyocytes. The functional properties of Kv4 channels are intricately regulated by auxiliary subunits, most notably the Kv Channel Interacting Proteins (KChIPs) and Dipeptidyl Peptidase-like Proteins (DPPs), such as DPP6. The composition of the Kv4 channel complex significantly influences its gating kinetics and pharmacology.

This compound is a widely studied modulator of Kv4 channels, known to potentiate Kv4.3/KChIP2 currents by slowing their inactivation. However, its effects can be complex and dependent on the specific auxiliary subunits present, sometimes leading to inhibition. This guide explores several alternative compounds with distinct mechanisms of action, potencies, and selectivities, providing a broader toolkit for the modulation of Kv4 channels.

Comparative Analysis of Kv4 Modulators

The following table summarizes the quantitative data for this compound and a selection of alternative compounds that modulate Kv4 channel activity. It is important to note that the experimental conditions, such as the specific Kv4 isoform, the co-expressed auxiliary subunits, and the expression system, can significantly impact the observed effects.

CompoundTarget(s)Mechanism of ActionPotency (IC50/EC50)Key Effects on Channel KineticsExpression System
This compound Kv4.3/KChIP2ActivatorEC50: 5.3 µMSlows inactivationCHO-K1 cells
NS3623 Kv4.3, hERGDual Activator-Increases current amplitude; modulates inactivation time courseHEK293 cells
Phrixotoxin-1 (PaTx1) Kv4.2, Kv4.3InhibitorIC50: ~5 nM (Kv4.2), 28 nM (Kv4.3)Alters gating propertiesCOS cells
Phrixotoxin-2 (PaTx2) Kv4.2, Kv4.3InhibitorIC50: 34 nM (Kv4.2), 71 nM (Kv4.3)Alters gating propertiesNot specified
Flecainide Kv4.2InhibitorIC50: 23.6 µMReduces peak current; accelerates apparent inactivationCOS7 cells
Quinidine Kv4.2InhibitorIC50: 12.0 µMReduces peak current; accelerates apparent inactivationCOS7 cells
IQM-266 KChIP2/DREAM (KChIP3) ligandModulator (Inhibitor/Activator)IC50: 7.1 µM (Kv4.3), 8.6 µM (Kv4.3/DREAM)Decreases peak current; slows inactivation; can increase transmembrane chargeCHO cells
Arachidonic Acid (AA) Kv4.2/KChIP1, Kv4.3/KChIP1Inhibitor-Decreases peak current amplitude; accelerates current decay (KChIP-dependent)CHO cells, Xenopus oocytes

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for the characterization of Kv4 channel modulators using whole-cell patch-clamp electrophysiology.

Protocol 1: Whole-Cell Patch-Clamp Recording of Kv4.3/KChIP2 Currents in CHO Cells (for compounds like IQM-266)
  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells are cultured in Iscove's modified Eagle's medium with 10% fetal bovine serum, 1% L-Glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere. Cells are transiently co-transfected with plasmids encoding human Kv4.3 and KChIP2, along with a reporter gene (e.g., CD8), using a suitable transfection reagent like FuGENE 6.

  • Cell Selection: 48 hours post-transfection, cells expressing the channel complex are identified using anti-CD8 antibody-coated beads.

  • Electrophysiological Recording:

    • Apparatus: Recordings are performed at room temperature (20–25°C) using a patch-clamp amplifier (e.g., Axopatch 200B).

    • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ.

    • Internal Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 0.5 MgCl2; pH adjusted to 7.3 with KOH.

    • External Solution (in mM): 138 NaCl, 0.3 Na2HPO4, 5.4 KCl, 0.4 KH2PO4, 0.9 MgCl2, 0.4 MgSO4, 1.3 CaCl2, 5.5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Voltage Protocol: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., to +40 mV for 500 ms) to elicit Kv4.3 currents.

    • Drug Application: The test compound is applied via a perfusion system.

Protocol 2: Characterization of Phrixotoxin Effects on Kv4.3 in COS Cells
  • Cell Culture and Transfection: COS cells are transiently transfected with the plasmid for Kv4.3.

  • Electrophysiological Recording:

    • Configuration: Whole-cell patch-clamp.

    • Holding Potential: -80 mV.

    • Voltage Protocol for I-V Relationship: Depolarizing pulses from -60 mV to +120 mV in 10 mV increments.

    • Conductance Calculation: G = I / (V - EK), where G is conductance, I is the peak current, V is the test potential, and EK is the reversal potential for K+.

    • Data Analysis: The conductance-voltage relationship is fitted with a Boltzmann function to determine the half-maximal activation voltage (V0.5). The concentration-response curve is fitted to a Hill equation to determine the IC50.

Signaling Pathways and Experimental Workflows

Kv4 Channel Complex and Modulation

The function of Kv4 channels is tightly regulated by its auxiliary subunits, KChIPs and DPPs. KChIPs bind to the N-terminus of Kv4, while DPPs are transmembrane proteins that associate with the channel complex. These interactions modulate the channel's trafficking to the cell surface and its gating properties, such as activation, inactivation, and recovery from inactivation. Pharmacological modulators can target the Kv4 alpha subunit directly or act via these auxiliary subunits.

Kv4_Modulation_Pathway cluster_membrane Plasma Membrane cluster_modulators Pharmacological Modulators Kv4 Kv4 α-subunit Kv4_complex Functional Kv4 Channel (Ito / IA) Kv4->Kv4_complex Forms pore DPP6 DPP6 DPP6->Kv4_complex Associates KChIP KChIP KChIP->Kv4_complex Binds to N-terminus Modulated_Current Altered K+ Efflux Kv4_complex->Modulated_Current Modulates Gating This compound This compound This compound->KChIP Binds to Alternatives Alternative Compounds (e.g., Phrixotoxins, Flecainide) Alternatives->Kv4 Directly bind IQM_ligands KChIP Ligands (e.g., IQM-266) IQM_ligands->KChIP Binds to Cellular_Response Neuronal Excitability or Cardiac Action Potential Modulated_Current->Cellular_Response Impacts

Caption: Modulation of the Kv4 channel complex by this compound and its alternatives.

Experimental Workflow for Kv4 Modulator Screening

The following diagram outlines a typical workflow for identifying and characterizing novel Kv4 modulators using electrophysiology.

Ephys_Workflow start Start: Hypothesis of Kv4 Modulation transfection Cell Transfection (e.g., CHO, HEK293 with Kv4.x +/- KChIP/DPP) start->transfection culture Cell Culture (48h) transfection->culture selection Selection of Transfected Cells culture->selection patch_clamp Whole-Cell Patch-Clamp Recording selection->patch_clamp baseline Record Baseline Current patch_clamp->baseline drug_app Apply Test Compound baseline->drug_app record_drug Record Current in Presence of Compound drug_app->record_drug washout Washout record_drug->washout record_washout Record Current after Washout washout->record_washout analysis Data Analysis (IC50/EC50, Kinetics) record_washout->analysis conclusion Conclusion on Compound's Effect analysis->conclusion

Caption: A typical experimental workflow for characterizing Kv4 channel modulators.

Conclusion

The modulation of Kv4 channels presents a promising avenue for the development of novel therapeutics for a range of neurological and cardiovascular disorders. While this compound has been a valuable tool, a growing number of alternative compounds with diverse mechanisms of action are becoming available. This guide provides a comparative overview to assist researchers in navigating the expanding landscape of Kv4 modulators. The choice of compound will ultimately depend on the specific research question, the desired mode of action (activation vs. inhibition), and the specific Kv4 channel complex being investigated. Careful consideration of the experimental conditions and the data presented in this guide will facilitate more informed and effective research in this critical area of ion channel pharmacology.

Safety Operating Guide

Proper Disposal of NS5806: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of NS5806, a non-melting, extreme pressure grease utilized in specialized applications, is critical for environmental protection and occupational safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to regulatory standards. The following protocols are derived from safety data sheets and are intended to provide immediate and essential logistical information.

Key Safety and Hazard Data

Proper handling and disposal of this compound are informed by its inherent properties and associated hazards. The following table summarizes critical quantitative data related to this substance.

Hazard CategoryClassificationGHS Code
Skin SensitizationCategory 1H317
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373
Hazardous to the Aquatic Environment (Acute)Category 2H401
Hazardous to the Aquatic Environment (Long-Term)Category 2H411

Disposal Protocol for this compound

The disposal of this compound must be conducted as a controlled process to prevent environmental contamination and ensure personnel safety. It is classified as a hazardous waste and requires disposal at an authorized facility.

I. Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact. Be aware that this compound may cause skin sensitization in susceptible individuals.[1]

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: A standard lab coat or other protective clothing should be worn. Contaminated clothing, including leather items like shoes and belts, should be removed and destroyed.[1]

II. Waste Collection and Storage
  • Containerization: Collect all this compound waste, including contaminated materials such as wipes and absorbent pads, in a designated, leak-proof container with a secure lid.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the name "this compound". The label should also indicate the start date of waste accumulation.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

III. Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure adequate ventilation.

  • Containment: For minor spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the grease.[1] Prevent the spill from entering drains or waterways.[1]

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water. Be mindful to prevent runoff from entering drains.[1]

IV. Final Disposal
  • Authorized Collection: Arrange for the collection of the hazardous waste container by an authorized hazardous or special waste collection service.

  • Regulatory Compliance: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1] Do not dispose of this compound in standard laboratory trash or down the drain.

This compound Disposal Workflow

The following diagram outlines the procedural flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe collect Collect Waste in Labeled, Sealed Container ppe->collect store Store in Designated Hazardous Waste Area collect->store arrange Arrange for Authorized Waste Collection store->arrange dispose Dispose According to Regulations arrange->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling NS-5806-G

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of NS-5806-G, a non-melting, extreme pressure grease. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals who may use this lubricant on laboratory equipment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling NS-5806-G.

EquipmentStandardUse Case
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Required for all handling procedures to prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesRequired to protect against splashes or airborne particles.
Respiratory Protection NIOSH-approved respirator with a particulate cartridgeRequired if user operations generate an oil mist.[1]
Protective Clothing Lab coat or other suitable protective clothingRecommended to prevent skin contact.[2]

Handling and Disposal Procedures

Safe Handling Protocol:

  • Ventilation: Always handle NS-5806-G in a well-ventilated area.[2]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation.[2] Do not eat, drink, or smoke while handling this product.[2]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling.[2]

  • Clothing: Launder any contaminated work clothes separately before reuse.[2]

Spill Management:

  • Immediate Response: In the event of a spill, clear the area of all personnel.[2]

  • Containment: Wear appropriate PPE (safety glasses, gloves, and protective clothing) and contain the spill using sand, earth, or vermiculite.[2] Prevent the spillage from entering drains or waterways.[2]

  • Cleanup: Use dry cleanup procedures to collect the recoverable product into labeled containers.[2] Avoid generating dust.[2] If necessary, water may be used to prevent dusting.[2]

  • Disposal: Place the absorbed material into appropriate containers for disposal.[2]

Disposal Plan:

  • All waste materials, including contaminated absorbents and personal protective equipment, should be collected in sealed containers.

  • Disposal of NS-5806-G and its containers must be in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of NS-5806-G, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Spill & Disposal prep_review Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE: - Gloves - Safety Glasses - Lab Coat prep_review->prep_ppe prep_area Ensure Well-Ventilated Area prep_ppe->prep_area handle_use Use NS-5806-G as required prep_area->handle_use handle_avoid Avoid skin/eye contact and inhalation handle_use->handle_avoid handle_hygiene Wash hands after use handle_avoid->handle_hygiene disp_collect Collect waste in sealed containers disp_spill In case of spill, contain and clean up with absorbent material disp_spill->disp_collect disp_dispose Dispose of waste according to institutional and local regulations disp_collect->disp_dispose

Figure 1. Workflow for safe handling of NS-5806-G.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NS5806
Reactant of Route 2
Reactant of Route 2
NS5806

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.